DL-Buthionine-(S,R)-sulfoximine
描述
Buthionine Sulfoximine is a synthetic amino acid. Buthionine sulfoximine irreversibly inhibits gamma-glutamylcysteine synthase, thereby depleting cells of glutathione, a metabolite that plays a critical role in protecting cells against oxidative stress, and resulting in free radical-induced apoptosis. Elevated glutathione levels are associated with tumor cell resistance to alkylating agents and platinum compounds. By depleting cells of glutathione, this agent may enhance the in vitro and in vivo cytotoxicities of various chemotherapeutic agents in drug-resistant tumors. Buthionine sulfoximine may also exhibit antiangiogenesis activity. (NCI04)
BUTHIONINE SULFOXIMINE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-amino-4-(butylsulfonimidoyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)/t7-,14?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQFBVYMGADDTQ-CVSPRKDYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=N)(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCS(=N)(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70894150 | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | L-Buthionine (SR)-sulfoximine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
H2O > 100 (mg/mL), Acetate buffer, pH4 > 100 (mg/mL), Carbonate buffer, pH9 > 100 (mg/mL), 0.1 N HCl > 100 (mg/mL), 0.1 N NaOH > 100 (mg/mL), MeOH < 1 (mg/mL), EtOH (95 %) < 1 (mg/mL), CH3CN < 1 (mg/mL), EtOAC < 1 (mg/mL), CHC13 < 1 (mg/mL), Dimethylacetamide < 1 (mg/mL), DMSO < 1 (mg/mL) | |
| Record name | BSO | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/326231%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
83730-53-4, 97590-40-4 | |
| Record name | L-Buthionine-S,R-sulfoximine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83730-53-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Buthionine sulfoximine, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083730534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Buthionine-(S,R)-sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097590404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-buthionine sulfoximine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326231 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Buthionine sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70894150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83730-53-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTHIONINE SULFOXIMINE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEY8DZS103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Profound Impact of Buthionine Sulfoximine on Glutathione Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 5, 2025
Abstract
L-buthionine-(S,R)-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in the de novo synthesis of glutathione (B108866) (GSH). This targeted inhibition leads to a significant depletion of the intracellular GSH pool, a cornerstone of cellular antioxidant defense. The ramifications of BSO-induced GSH depletion are far-reaching, precipitating a cascade of events including heightened oxidative stress, modulation of critical signaling pathways, and the induction of apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the effects of BSO on the glutathione metabolism pathway. It offers a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the intricate signaling networks involved. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, facilitating a deeper understanding of BSO's cellular impact and its potential therapeutic applications.
Introduction to Glutathione and the Role of BSO
Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and the maintenance of cellular redox homeostasis. The synthesis of GSH is a two-step enzymatic process initiated by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL), which catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step in GSH biosynthesis. The second step is catalyzed by glutathione synthetase (GS), which adds a glycine residue to form glutathione.
L-buthionine-(S,R)-sulfoximine (BSO) is a highly specific and irreversible inhibitor of GCS. By blocking this crucial enzyme, BSO effectively shuts down the primary pathway for GSH synthesis, leading to a progressive depletion of cellular GSH levels. This targeted disruption of glutathione metabolism makes BSO an invaluable tool for studying the consequences of GSH deficiency and for exploring therapeutic strategies that exploit cellular redox vulnerabilities, particularly in the context of cancer therapy.
Mechanism of Action of BSO
BSO exerts its inhibitory effect by acting as a transition-state analog of glutamate. It binds to the active site of GCS, where it is phosphorylated by ATP, forming a stable, phosphorylated intermediate that remains tightly bound to the enzyme, thereby inactivating it. This specific and potent inhibition of GCS disrupts the de novo synthesis of GSH, leading to a time- and dose-dependent decrease in intracellular GSH concentrations.
Quantitative Effects of BSO on Glutathione Metabolism
The administration of BSO leads to significant and measurable changes in the cellular glutathione pool. The extent of these changes is dependent on the cell type, BSO concentration, and duration of exposure.
Table 1: Dose-Dependent and Time-Course Effects of BSO on Cellular Glutathione Levels
| Cell Line/Tissue | BSO Concentration | Duration of Treatment | GSH Depletion (% of Control) | GSSG Levels | GSH/GSSG Ratio | Reference(s) |
| EMT6/SF Cells | 50 µM | 12-14 hours | < 5% | Not specified | Not specified | [1] |
| Chinese Hamster Ovary (CHO) Cells | ≥ 0.1 mM | 10 hours | < 10% | Not specified | Not specified | [2] |
| Ht22 Cells | 0.03 mM | 15 hours | 65% | ~5% of total glutathione | Decreased | [3] |
| Ht22 Cells | 10 mM | 15 hours | 78% | ~5% of total glutathione | Decreased | [3] |
| GBC-SD Cells | 50 µM | Time-dependent | Significant reduction | Not specified | Decreased | [4] |
| V79-379A Cells | 50 µM | 10 hours | < 5% | Not specified | Not specified | [5] |
| Rat Liver | 1.0 mmol/kg (ip) | 20 minutes - 25 hours | Significant decrease | Not specified | Not specified | [6] |
| Rat Kidney | 1.0 mmol/kg (ip) | 20 minutes - 25 hours | More rapid and sustained decrease than liver | Not specified | Not specified | [6] |
| Peripheral Mononuclear Cells (Human) | ≥ 7.5 g/m² (i.v.) | Day 3 (nadir) | ~90% | Not specified | Not specified | [7] |
| Human Lung Adenocarcinoma (A549) | 5-10 mM | 60 hours | Undetectable (< 0.5 nmol/mg protein) | Not specified | Not specified | [8] |
| HEK-293 Cells | 25 µM | 18 hours | ~92% | No significant change | Decreased | [9] |
Table 2: Effects of BSO on Glutathione-Related Enzyme Activities
| Enzyme | Cell Line/Tissue | BSO Treatment | Effect on Activity | Reference(s) |
| γ-Glutamylcysteine Synthetase (GCS) | C3H Mice | 0.8-1.6 g/kg (i.p.) | Maximum inhibition at 2-4 hours | [10] |
| Glutathione Reductase (GR) | Ht22 Cells | 10 mM for 15 hours | Slight but significant decrease (to 94% of control) | [3] |
| Glutathione Peroxidase (GPx) | Mouse Lungs | 30 mM in drinking water for up to 28 days | No significant difference | [11] |
| Superoxide Dismutase (SOD) | Mouse Lungs | Chronic treatment | Diminished activity | [12] |
| Catalase | Mouse Lungs | Chronic treatment | Diminished activity | [12] |
Key Signaling Pathways Modulated by BSO
The depletion of glutathione by BSO triggers a cellular stress response that involves the modulation of several key signaling pathways. These pathways are intricately linked to cellular survival, apoptosis, and antioxidant defense mechanisms.
The Nrf2-Antioxidant Response Element (ARE) Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Keap1. Upon exposure to oxidative stress, such as that induced by BSO-mediated GSH depletion, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This leads to the upregulation of genes encoding for enzymes involved in GSH synthesis and regeneration, as well as other antioxidant proteins. However, in some contexts, BSO treatment can lead to an initial activation of the Nrf2 pathway as a compensatory response to GSH depletion[3][6][13].
Caption: BSO-induced Nrf2 activation pathway.
The Protein Kinase C-delta (PKC-δ) Pathway
Protein Kinase C-delta (PKC-δ) is a member of the novel PKC family and is implicated in the regulation of cell growth, differentiation, and apoptosis. Studies have shown that BSO-induced GSH depletion can lead to the activation of PKC-δ. Activated PKC-δ can then translocate to different cellular compartments, including the mitochondria, where it can contribute to the induction of apoptosis. This activation appears to be a critical step in the cytotoxic effects of BSO in certain cell types[14][15].
Caption: BSO-mediated activation of the PKC-δ apoptotic pathway.
The Mitochondrial (Intrinsic) Pathway of Apoptosis
The depletion of GSH and the subsequent increase in oxidative stress can trigger the intrinsic pathway of apoptosis. This pathway is initiated at the mitochondria and involves the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. BSO treatment has been shown to induce mitochondrial dysfunction, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members, plays a crucial role in regulating the mitochondrial release of cytochrome c. BSO can shift the balance towards pro-apoptotic Bcl-2 family members, thereby promoting apoptosis[16][17][18][19][20].
Caption: BSO-induced mitochondrial pathway of apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of BSO on glutathione metabolism.
Measurement of Reduced and Oxidized Glutathione (GSH and GSSG)
5.1.1 High-Performance Liquid Chromatography (HPLC) Method
This method allows for the simultaneous quantification of GSH and GSSG.
-
Sample Preparation:
-
HPLC Conditions:
-
Quantification:
-
Generate a standard curve using known concentrations of GSH and GSSG.
-
Calculate the concentrations in the samples by comparing their peak areas to the standard curve.
-
5.1.2 GSH/GSSG-Glo™ Assay (Promega)
This is a luminescence-based assay for the rapid and sensitive measurement of GSH and GSSG.
-
Materials:
-
GSH/GSSG-Glo™ Assay Kit (Promega, Cat. No. V6611).
-
White-walled, multi-well plates suitable for luminescence measurements.
-
Luminometer.
-
-
Protocol Overview (adherent cells):
-
Seed cells in a 96-well plate and treat with BSO.
-
Prepare Total Glutathione Lysis Reagent and Oxidized Glutathione Lysis Reagent according to the manufacturer's protocol.
-
Remove culture medium from the wells.
-
Add 50 µl of either Total or Oxidized Glutathione Lysis Reagent to the appropriate wells.
-
Incubate for 5 minutes at room temperature to lyse the cells.
-
Prepare Luciferin Generation Reagent and add 50 µl to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare Luciferin Detection Reagent and add 100 µl to each well.
-
Incubate for 15 minutes at room temperature.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a GSH standard curve using the Total Glutathione Lysis Reagent.
-
Calculate the concentration of total glutathione and GSSG in the samples based on the standard curve.
-
Determine the GSH concentration by subtracting the GSSG concentration from the total glutathione concentration.
-
Measurement of γ-Glutamylcysteine Synthetase (GCS) Activity
This spectrophotometric assay is based on the quantification of GSH formed from the GCS reaction coupled with the glutathione synthetase (GS) reaction.
-
Principle: The activity of GCS is determined by measuring the rate of GSH formation in the presence of excess substrates (glutamate and cysteine) and GS. The produced GSH is then quantified using the Tietze recycling method, where GSH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured at 412 nm[8][12][21].
-
Reaction Mixture (per assay):
-
100 mM Tris-HCl buffer, pH 8.0
-
150 mM KCl
-
20 mM MgCl2
-
2 mM EDTA
-
10 mM ATP
-
2.5 mM DTT
-
5 mM L-glutamate
-
5 mM L-cysteine
-
5 mM Glycine
-
0.5 U Glutathione Reductase
-
0.5 mM DTNB
-
0.2 mM NADPH
-
Cell or tissue extract (containing GCS and GS)
-
-
Procedure:
-
Prepare a master mix of all reagents except the cell/tissue extract.
-
Add the master mix to a microplate well.
-
Initiate the reaction by adding the cell or tissue extract.
-
Immediately measure the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA412/min).
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to calculate the rate of GSH formation.
-
Express the GCS activity as nmol of GSH formed per minute per mg of protein.
-
Measurement of Glutathione Peroxidase (GPx) Activity
This assay measures the activity of GPx by monitoring the consumption of NADPH in a coupled reaction with glutathione reductase.
-
Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene (B47948) hydroperoxide or tert-butyl hydroperoxide) by GSH, which is oxidized to GSSG. Glutathione reductase then reduces GSSG back to GSH, consuming NADPH in the process. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity[7][22][23][24][25].
-
Reaction Mixture (per assay):
-
50 mM Potassium Phosphate Buffer, pH 7.0
-
1 mM EDTA
-
1 mM NaN3 (to inhibit catalase)
-
1 mM GSH
-
0.2 mM NADPH
-
1 U/ml Glutathione Reductase
-
Cell or tissue extract
-
1.5 mM Cumene Hydroperoxide (or other suitable substrate)
-
-
Procedure:
-
Prepare a reaction mixture containing all components except the hydroperoxide substrate.
-
Add the cell or tissue extract and incubate for 5 minutes at 25°C.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 5 minutes.
-
-
Calculation:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
Use the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹) to calculate the GPx activity.
-
Express the activity as nmol of NADPH oxidized per minute per mg of protein.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of BSO on the glutathione metabolism pathway.
Caption: A generalized experimental workflow for studying the effects of BSO.
Conclusion
L-buthionine-(S,R)-sulfoximine is a powerful tool for dissecting the intricate roles of glutathione in cellular physiology and pathology. Its specific inhibition of γ-glutamylcysteine synthetase provides a reliable method for depleting cellular GSH, thereby unveiling the profound consequences of a compromised antioxidant defense system. The resulting oxidative stress triggers a complex interplay of signaling pathways, including the activation of Nrf2 and PKC-δ, and the induction of the mitochondrial pathway of apoptosis. The quantitative data and detailed experimental protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted effects of BSO and to explore its therapeutic potential in diseases characterized by altered redox homeostasis, such as cancer. A thorough understanding of the molecular sequelae of BSO-induced glutathione depletion is paramount for the rational design of novel therapeutic strategies that target the glutathione metabolism pathway.
References
- 1. GSH/GSSG-Glo™ Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. researchgate.net [researchgate.net]
- 4. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.kr]
- 5. GSH-Glo™ Glutathione Assay [promega.com]
- 6. Nrf2 Inhibition Induces Oxidative Stress, Renal Inflammation and Hypertension in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 9. phenxtoolkit.org [phenxtoolkit.org]
- 10. GSH-Glo™ Glutathione Assay Protocol [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Mitochondria and the Bcl-2 family proteins in apoptosis signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. Mitochondrial Control of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 20. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 21. A spectrophotometric assay of gamma-glutamylcysteine synthetase and glutathione synthetase in crude extracts from tissues and cultured mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. nwlifescience.com [nwlifescience.com]
- 23. oxfordbiomed.com [oxfordbiomed.com]
- 24. sciencellonline.com [sciencellonline.com]
- 25. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Buthionine Sulfoximine (BSO)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of glutathione (B108866) (GSH) synthesis, a critical pathway in cellular antioxidant defense and detoxification. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and experimental applications of BSO. It is designed to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the experimental protocols for its use and the signaling pathways it modulates. Quantitative data from key studies are presented in structured tables for comparative analysis, and critical biological and experimental workflows are visualized using Graphviz diagrams.
Introduction
Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells. It plays a pivotal role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis. The de novo synthesis of glutathione is a two-step enzymatic process, with the first and rate-limiting step catalyzed by γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).
Buthionine sulfoximine (BSO) is a synthetic amino acid analog that irreversibly inhibits GCS.[1] This inhibition leads to the depletion of intracellular glutathione, thereby sensitizing cells to oxidative stress and enhancing the efficacy of certain chemotherapeutic agents and radiation therapy.[2] This guide delves into the scientific journey of BSO, from its rational design and synthesis to its application in preclinical and clinical research.
Discovery and History
The development of buthionine sulfoximine is intrinsically linked to the pioneering work of Dr. Alton Meister, a prominent biochemist renowned for his contributions to the understanding of glutathione metabolism.[3][4] In the late 1970s, Meister's laboratory was deeply involved in elucidating the enzymes of the γ-glutamyl cycle, the metabolic pathway responsible for glutathione synthesis and degradation.[4][5]
Building upon the knowledge of methionine sulfoximine, an inhibitor of both glutamine synthetase and GCS, Meister and his colleague Dr. Owen W. Griffith sought to design a more specific and potent inhibitor of GCS. Their research, published in the Journal of Biological Chemistry in 1979, described the synthesis and characterization of a series of S-substituted homocysteine sulfoximines.[6][7] Among these, S-n-butyl homocysteine sulfoximine, or buthionine sulfoximine, emerged as a highly effective and specific inhibitor of GCS.[6] This discovery provided the scientific community with a powerful tool to probe the functions of glutathione in various biological systems.
Mechanism of Action
Buthionine sulfoximine acts as a transition-state analog inhibitor of γ-glutamylcysteine synthetase. The enzyme catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine, a reaction that proceeds through a γ-glutamyl phosphate (B84403) intermediate. BSO, with its structural similarity to the tetrahedral intermediate formed during this reaction, binds to the active site of GCS.[7]
The sulfoximine moiety of BSO is crucial for its inhibitory activity. The enzyme phosphorylates the sulfoximine nitrogen, leading to the formation of a stable, phosphorylated intermediate that remains tightly bound to the enzyme's active site, thereby causing irreversible inhibition.[7] This specific and potent inhibition of the rate-limiting step in glutathione synthesis leads to a time-dependent depletion of intracellular GSH pools.
Quantitative Data Summary
The following tables summarize key quantitative data from seminal studies on buthionine sulfoximine, illustrating its effects on enzyme activity, glutathione levels, and its synergistic effects with chemotherapeutic agents.
Table 1: Inhibition of γ-Glutamylcysteine Synthetase by Buthionine Sulfoximine Analogs
| Compound | Relative Inhibitory Potency |
| Methionine sulfoximine | 1 |
| Prothionine sulfoximine | ~5 |
| Buthionine sulfoximine | ~100 |
Data adapted from Griffith, O.W., and Meister, A. (1979). J. Biol. Chem. 254, 7558-7560.[6]
Table 2: Effect of Buthionine Sulfoximine on Intracellular Glutathione Levels
| Cell Line | BSO Concentration (µM) | Treatment Duration (h) | % GSH Depletion |
| Human Ovarian Cancer | 50 | 24 | ~75% |
| Murine Leukemia L1210 | 100 | 24 | >90% |
| Human Mammary T47D | 500 | 48 | ~90%[8] |
| Cardiomyocytes (H9c2) | 10,000 | 12 | ~57%[9] |
Data compiled from various preclinical studies.
Table 3: Synergistic Effect of BSO with Cisplatin in Biliary Tract Cancer Cells
| Treatment | Cell Viability (% of Control) | Apoptosis (% of Cells) |
| Cisplatin (8 µg/ml) | ~70% | ~15% |
| BSO (50 µM) + Cisplatin (8 µg/ml) | ~45% | ~35% |
Data adapted from a study on biliary tract cancer cells.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments involving buthionine sulfoximine.
Synthesis of Buthionine Sulfoximine
The synthesis of buthionine sulfoximine can be achieved through a multi-step process, as originally described by Griffith and Meister.[6]
Materials:
-
L-Homocysteine
-
Sodium in liquid ammonia
-
Hydrogen peroxide
-
Sodium azide (B81097)
-
Sulfuric acid
-
Solvents (e.g., methanol, ethanol, water)
Procedure:
-
S-butylation of Homocysteine: L-homocysteine is reacted with 1-bromobutane in the presence of a strong base, such as sodium in liquid ammonia, to yield S-butyl-L-homocysteine (buthionine).
-
Oxidation to Sulfoxide (B87167): The resulting buthionine is then oxidized to the corresponding sulfoxide using an oxidizing agent like hydrogen peroxide.
-
Imination to Sulfoximine: The buthionine sulfoxide is subsequently treated with sodium azide in the presence of sulfuric acid to introduce the imine group, forming buthionine sulfoximine.
-
Purification: The final product is purified by recrystallization or column chromatography.
Note: This is a simplified overview. Researchers should consult the original literature for precise reaction conditions and safety precautions.[6]
Assay of γ-Glutamylcysteine Synthetase Activity
The activity of GCS can be measured by monitoring the formation of γ-glutamylcysteine. A common method involves a coupled-enzyme assay.[11][12]
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., Tris-HCl, pH 8.2)
-
L-glutamate
-
L-cysteine
-
ATP
-
Glutathione synthetase (purified)
-
Glycine
-
DTNB (5,5'-dithio-bis(2-nitrobenzoic acid))
-
Glutathione reductase
-
NADPH
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, L-glutamate, L-cysteine, ATP, purified glutathione synthetase, and glycine.
-
Initiation of Reaction: Add the cell or tissue lysate containing GCS to the reaction mixture to initiate the synthesis of γ-glutamylcysteine, which is immediately converted to glutathione by the added glutathione synthetase.
-
Glutathione Quantification: The rate of glutathione formation is measured using the Tietze recycling assay.[13] In this assay, glutathione is reduced by glutathione reductase with the concomitant oxidation of NADPH to NADP+. The reduced glutathione then reacts with DTNB to produce 2-nitro-5-thiobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
-
Inhibition by BSO: To determine the inhibitory effect of BSO, the lysate is pre-incubated with varying concentrations of BSO before initiating the reaction.
Measurement of Intracellular Glutathione Levels
Intracellular GSH levels can be quantified using various methods, including enzymatic recycling assays and HPLC.[8][14]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
Metaphosphoric acid (MPA) or other protein precipitating agent
-
Assay reagents as described in Protocol 5.2 for the Tietze assay.
Procedure:
-
Cell Harvesting and Lysis: Harvest cultured cells by scraping or trypsinization, wash with cold PBS, and then lyse the cells in a protein-precipitating agent like MPA.
-
Protein Removal: Centrifuge the lysate to pellet the precipitated proteins.
-
GSH Quantification: The supernatant, containing the intracellular thiols, is then assayed for glutathione content using the Tietze recycling assay as described above.
Assessment of Apoptosis by Flow Cytometry
The synergistic effect of BSO and chemotherapeutic agents on apoptosis can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[10][15]
Materials:
-
Treated and untreated cultured cells
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with BSO, the chemotherapeutic agent (e.g., cisplatin), or a combination of both for the desired duration.
-
Cell Harvesting: Harvest the cells, including any floating cells in the medium.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways and Experimental Workflows
The depletion of glutathione by buthionine sulfoximine has profound effects on cellular signaling, primarily by altering the intracellular redox environment. This leads to increased levels of reactive oxygen species (ROS), which can trigger various downstream pathways, including apoptosis.
Glutathione Synthesis and Inhibition by BSO
The following diagram illustrates the two-step synthesis of glutathione and the point of inhibition by buthionine sulfoximine.
References
- 1. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Alton Meister - Wikipedia [en.wikipedia.org]
- 4. From the γ-Glutamyl Cycle to the Glycan Cycle: A Road with Many Turns and Pleasant Surprises - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of BSO-induced oxidative stress on histologic feature of testis: testosterone secretion and semen parameters in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
A Technical Guide to Buthionine Sulfoximine (BSO) in Oxidative Stress Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of L-Buthionine Sulfoximine (B86345) (BSO), a critical tool for inducing and studying oxidative stress. We will cover its mechanism of action, experimental applications, detailed protocols, and the cellular pathways it modulates.
Introduction: The Role of Glutathione (B108866) and Oxidative Stress
Glutathione (GSH), a tripeptide (γ-L-glutamyl-L-cysteinyl-glycine), is the most abundant non-protein thiol in mammalian cells and a cornerstone of the cellular antioxidant defense system.[1][2] It directly scavenges reactive oxygen species (ROS) and acts as a crucial cofactor for enzymes like glutathione peroxidases (GPxs).[1][2] Depletion of intracellular GSH disrupts redox homeostasis, leading to oxidative stress, a condition implicated in numerous diseases and a key mechanism in certain therapeutic strategies.
L-Buthionine sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (GCS), more recently known as glutamate-cysteine ligase (GCL).[3][4] GCL catalyzes the first and rate-limiting step in GSH biosynthesis.[5][6] By irreversibly inhibiting this enzyme, BSO effectively depletes the cellular GSH pool, making it an invaluable pharmacological tool for researchers studying the consequences of oxidative stress.[3][4]
Mechanism of Action
BSO acts as a transition-state analog inhibitor of GCL. The enzyme catalyzes the ATP-dependent phosphorylation of BSO on its sulfoximine nitrogen.[5] This phosphorylated BSO binds tightly to the enzyme, effectively preventing the ligation of glutamate (B1630785) and cysteine, the initial step of GSH synthesis.[5] This specific and irreversible inhibition leads to a time- and dose-dependent decrease in intracellular GSH levels.[7][8]
Applications in Oxidative Stress Research
BSO is a versatile tool with several key applications:
-
Modeling Oxidative Stress: BSO treatment is a standard method to induce a state of chronic oxidative stress in both in vitro and in vivo models, allowing for the study of cellular responses to redox imbalance.[4][9]
-
Sensitizing Cancer Cells to Therapy: Many cancer cells exhibit elevated GSH levels, which contributes to resistance against chemotherapy and radiation.[5][10] BSO-mediated GSH depletion can sensitize these cells to various treatments, including radiation and alkylating agents.[7][11][12]
-
Inducing Cell Death Pathways: Severe GSH depletion can trigger programmed cell death. BSO is used to study the mechanisms of:
-
Apoptosis: GSH loss leads to ROS accumulation, mitochondrial damage, cytochrome c release, and caspase activation.[13][14][15]
-
Ferroptosis: BSO is classified as a Class I ferroptosis inducer.[16] By depleting GSH, it indirectly inhibits the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides. This leads to the accumulation of lipid ROS and iron-dependent cell death.[6][16][17]
-
Quantitative Data Summary
The effective concentration and duration of BSO treatment vary significantly depending on the cell type, its intrinsic GSH turnover rate, and the desired level of depletion. The following tables summarize typical experimental conditions reported in the literature.
Table 1: BSO Treatment Parameters in Cell Culture
| Cell Line | BSO Concentration | Treatment Duration | Resulting GSH Depletion | Reference(s) |
|---|---|---|---|---|
| V79-379A Hamster Lung | 50 - 500 µM | 10 hours | >95% | [12] |
| EMT6/SF Mouse Mammary | 50 µM | 12 - 14 hours | >95% | [7] |
| H9c2 Rat Cardiomyoblasts | 10 mM | 12 hours | ~57% | [13] |
| Ht22 Mouse Hippocampal | 0.03 - 10 mM | 15 hours | Dose-dependent | [1][2] |
| T47D Human Breast Cancer | 0.5 mM | 48 hours | >95% | [18] |
| MA-10 Leydig Cells | 100 µM | 24 hours | >80% | [19] |
| SK-N-BE-2C Neuroblastoma | 1 mM | 24 hours | Not specified, induced ROS | [20] |
| MDA-MB-231 Breast Cancer | 1 mM | 24 hours | Not specified, enhanced cytotoxicity |[21] |
Table 2: IC50 Values for BSO in Cancer Cell Lines
| Cell Line Type | IC50 Value | Reference |
|---|---|---|
| Melanoma (ZAZ) | 4.9 µM | [22] |
| Melanoma (M14) | 18 µM | [22] |
| Ovarian Cancer (A2780) | 8.5 µM | [22] |
| Breast Cancer (MCF-7) | 26.5 µM |[22] |
Detailed Experimental Protocols
Protocol 1: Induction of Oxidative Stress in Cell Culture
This protocol provides a general framework for depleting GSH in adherent cell lines to study the effects of oxidative stress.
Materials:
-
Adherent cells of interest
-
Complete cell culture medium
-
L-Buthionine sulfoximine (BSO) powder
-
Sterile PBS (phosphate-buffered saline)
-
Sterile, deionized water or DMSO for stock solution
-
Assay reagents for downstream analysis (e.g., GSH/GSSG-Glo™ Assay, DCFDA for ROS, Annexin V for apoptosis)
Procedure:
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of treatment. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
BSO Stock Solution Preparation: Prepare a concentrated stock solution of BSO (e.g., 100 mM) in sterile water or DMSO. Filter-sterilize the solution using a 0.22 µm syringe filter. Store aliquots at -20°C. Note: Check the solubility of BSO; it is soluble in water up to ~22 mg/mL (~100 mM).
-
BSO Treatment: On the day of the experiment, thaw the BSO stock solution and dilute it to the desired final concentration in pre-warmed complete culture medium. Remove the old medium from the cells and replace it with the BSO-containing medium. Include a vehicle control (medium with the same concentration of water or DMSO used for the BSO stock).
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 12, 24, or 48 hours). The optimal time depends on the cell type and the half-life of its GSH pool.[7]
-
Downstream Analysis: Following incubation, harvest the cells for analysis.
-
For GSH Measurement: Wash cells with cold PBS, then lyse according to the manufacturer's protocol for your chosen GSH assay kit.
-
For ROS Measurement: Incubate cells with an ROS-sensitive probe like 2',7'–dichlorofluorescin diacetate (DCFDA) for the final 30-60 minutes of BSO treatment, then measure fluorescence.
-
For Cell Viability/Apoptosis: Use assays such as MTT, Trypan Blue exclusion, or flow cytometry with Annexin V/Propidium Iodide staining.
-
Protocol 2: Key Assay Methodologies
-
Glutathione (GSH) Quantification:
-
Principle: Commercially available kits (e.g., GSH/GSSG-Glo™) are commonly used. They typically involve cell lysis followed by a reaction where GSH is limiting. The reaction produces a luminescent or colorimetric signal proportional to the amount of GSH in the sample.
-
Brief Protocol: After BSO treatment, wash cells with PBS. Lyse cells in the provided lysis buffer. Add the detection reagent, which contains glutathione S-transferase (GST) and a luciferin (B1168401) substrate. GST catalyzes the conjugation of GSH to the substrate, releasing luciferin, which is then used by luciferase to produce light. Measure luminescence with a plate reader.
-
-
Reactive Oxygen Species (ROS) Detection:
-
Principle: The DCFDA assay is widely used. Cell-permeable DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into highly fluorescent 2',7'–dichlorofluorescein (DCF).
-
Brief Protocol: Towards the end of the BSO incubation period, add DCFDA solution to the cells (final concentration typically 5-10 µM) and incubate for 30-60 minutes at 37°C. Wash cells with PBS to remove excess probe. Measure fluorescence using a fluorescence microscope or plate reader (excitation/emission ~485/535 nm).
-
Signaling Pathways Modulated by BSO
Depletion of GSH by BSO triggers a cascade of cellular signaling events, primarily driven by the accumulation of ROS.
-
Apoptosis Pathway: Increased ROS can lead to the opening of the mitochondrial permeability transition pore (mPTP), causing mitochondrial swelling and the release of pro-apoptotic factors like cytochrome c into the cytosol.[14] This initiates the caspase cascade, where initiator caspases (e.g., Caspase-9) activate executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[13] In some contexts, BSO-induced apoptosis is also linked to the activation of Protein Kinase C-delta (PKC-δ).[13][23]
-
Ferroptosis Pathway: BSO's primary role in ferroptosis is the depletion of GSH, the essential cofactor for GPX4.[16] GPX4 is the sole enzyme capable of reducing complex lipid hydroperoxides within biological membranes. Its inactivation leads to an accumulation of lipid ROS, peroxidation of polyunsaturated fatty acids (PUFAs), membrane damage, and iron-dependent cell death.[16][17]
-
Survival Pathways (Nrf2): Cells can mount a defensive response to BSO-induced stress. Oxidative stress can activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[24] Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative modifications of Keap1 cause it to release Nrf2, which then translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-containing genes, including those involved in GSH synthesis and other antioxidant enzymes.[24][25] However, this response may not be sufficient to overcome severe GSH depletion.
References
- 1. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 4. Glutathione depletion by buthionine sulfoximine induces DNA deletions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Basis for Feedback and Pharmacological Inhibition of Saccharomyces cerevisiae Glutamate Cysteine Ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress-Inducing Anticancer Therapies: Taking a Closer Look at Their Immunomodulating Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Induction and application of ferroptosis in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
- 19. Effect of Glutathione Redox State on Leydig Cell Susceptibility to Acute Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. caymanchem.com [caymanchem.com]
- 23. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - Biomolecules & Therapeutics - 한국응용약물학회 - KISS [kiss.kstudy.com]
- 24. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Systemic L-Buthionine -S-R-Sulfoximine Treatment Increases Plasma NGF and Upregulates L-cys/L-cys2 Transporter and γ-Glutamylcysteine Ligase mRNAs Through the NGF/TrkA/Akt/Nrf2 Pathway in the Striatum [frontiersin.org]
Buthionine Sulfoximine: An In-Depth Technical Guide to its Inhibition of γ-Glutamylcysteine Synthetase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of buthionine sulfoximine (B86345) (BSO) as a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). BSO's ability to deplete cellular glutathione (B108866) (GSH) levels has made it a critical tool in studying the roles of GSH in cellular physiology and a potential therapeutic agent for enhancing the efficacy of cancer treatments.[1][2]
Introduction to Buthionine Sulfoximine and γ-Glutamylcysteine Synthetase
Buthionine sulfoximine is a synthetic amino acid that specifically targets and inhibits γ-GCS, the rate-limiting enzyme in the biosynthesis of glutathione.[2] Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a crucial role in antioxidant defense, detoxification of xenobiotics, and maintenance of cellular redox homeostasis. By inhibiting γ-GCS, BSO effectively depletes the intracellular pool of GSH, thereby sensitizing cells to oxidative stress and certain therapeutic agents.
Mechanism of Action: Irreversible Inhibition of γ-GCS
BSO acts as a mechanism-based irreversible inhibitor of γ-GCS. The inhibition process involves the phosphorylation of the sulfoximine nitrogen of BSO by ATP within the enzyme's active site. This phosphorylated intermediate binds tightly to the enzyme, leading to its inactivation. This mechanism is highly specific for γ-GCS, with minimal inhibition of other related enzymes such as glutamine synthetase.
The crystal structure of E. coli γ-GCS in complex with a BSO analog (PDB ID: 1V4G) reveals key interactions within the active site.[3] Upon binding, a conformational change is induced, particularly in a "switch loop" (residues 240-249), which allows for the accommodation of the inhibitor. Key residues, including Tyr-241 and Tyr-300, form a hydrogen-bonding network with the carboxyl group of the inhibitor's cysteine-like moiety, ensuring a tight fit within the active site.[3] Divalent metal ions, such as Mg2+ or Mn2+, are also crucial for the binding of both substrates and inhibitors like BSO.[4]
Quantitative Inhibition Data
The inhibitory potency of BSO has been quantified across various systems, with IC50 and Ki values determined for different cell lines and purified enzymes.
| Parameter | System | Value | Reference |
| IC50 | Melanoma Tumor Specimens | 1.9 µM | [5][6][7] |
| Breast Tumor Specimens | 8.6 µM | [5][6][7] | |
| Ovarian Tumor Specimens | 29 µM | [5][6][7] | |
| PANC-1 (Pancreatic Cancer) | 570 nM (cell-free enzymatic assay) | [8] | |
| Ki | γ-Glutamylcysteine Synthetase | < 100 µM | [9] |
Experimental Protocols
γ-Glutamylcysteine Synthetase (γ-GCS) Activity Assay
This protocol is adapted from spectrophotometric and HPLC-based methods for measuring γ-GCS activity.[10][11][12]
Principle: The activity of γ-GCS is determined by measuring the rate of formation of its product, γ-glutamylcysteine (γ-GC). This can be achieved by coupling the reaction to the glutathione synthetase (GS) reaction and then quantifying the resulting glutathione (GSH) using the Tietze method, or by direct quantification of γ-GC using HPLC.
Materials:
-
Cell or tissue lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 20 mM MgCl2, 2 mM DTT
-
Substrate Solution: 10 mM L-glutamate, 5 mM L-cysteine, 5 mM ATP
-
(For coupled assay) Purified Glutathione Synthetase (GS) and 10 mM glycine
-
(For HPLC method) HPLC system with electrochemical or fluorescence detector
-
(For coupled assay) Reagents for Tietze method (see section 4.2)
-
Acivicin (B1666538) (γ-glutamyl transpeptidase inhibitor)
-
Buthionine Sulfoximine (BSO) as a control inhibitor
Procedure:
-
Lysate Preparation: Homogenize cells or tissues in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, substrate solution, and cell lysate. For the coupled assay, also include purified GS and glycine. To prevent degradation of the product, acivicin can be added.
-
Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction rate is linear within this timeframe.
-
Termination: Stop the reaction by adding a protein precipitating agent, such as sulfosalicylic acid (SSA) to a final concentration of 5%.
-
Quantification:
-
Coupled Assay (Tietze Method): After stopping the reaction, centrifuge to remove precipitated protein. The supernatant, containing the newly synthesized GSH, is then quantified using the Tietze method as described in section 4.2.
-
HPLC Method: After stopping the reaction and centrifugation, the supernatant is directly analyzed by HPLC to separate and quantify γ-GC.
-
-
Controls: Run parallel reactions without the cell lysate (blank), without one of the substrates, and with a known concentration of BSO to confirm the specificity of the assay.
Measurement of Cellular Glutathione (Tietze Method)
This protocol is a standard enzymatic recycling assay for the quantification of total glutathione (GSH + GSSG).[13][14][15][16]
Principle: The assay is based on the oxidation of GSH by 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form the yellow derivative 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The GSSG is then recycled back to GSH by glutathione reductase in the presence of NADPH. The rate of TNB formation is proportional to the total glutathione concentration.
Materials:
-
Cell or tissue samples
-
5% Sulfosalicylic Acid (SSA) for deproteinization
-
Assay Buffer: 125 mM sodium phosphate (B84403) buffer, pH 7.5, containing 6.3 mM EDTA
-
DTNB solution (in assay buffer)
-
NADPH solution (in assay buffer)
-
Glutathione Reductase (GR) solution (in assay buffer)
-
GSH standards
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation: Harvest cells or tissues and homogenize in 5% SSA. Centrifuge at high speed to pellet the precipitated protein. The supernatant contains the glutathione.
-
Reaction Setup: In a 96-well plate, add the deproteinized sample supernatant, assay buffer, DTNB solution, and NADPH solution to each well.
-
Standard Curve: Prepare a series of GSH standards of known concentrations and add them to separate wells.
-
Initiation and Measurement: Initiate the reaction by adding glutathione reductase to each well. Immediately begin monitoring the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5 minutes) using a microplate reader.
-
Calculation: The rate of change in absorbance (ΔA/min) is calculated for each sample and standard. A standard curve is generated by plotting the ΔA/min of the standards against their concentrations. The glutathione concentration in the samples is then determined from the standard curve.
Signaling Pathways and Cellular Effects of BSO-Mediated γ-GCS Inhibition
Inhibition of γ-GCS by BSO leads to a significant depletion of intracellular GSH, which in turn triggers a cascade of cellular events, primarily driven by increased oxidative stress.
Glutathione Synthesis Pathway and BSO Inhibition
The synthesis of glutathione is a two-step enzymatic process. The first and rate-limiting step, the formation of γ-glutamylcysteine from glutamate and cysteine, is catalyzed by γ-GCS. Buthionine sulfoximine acts as a potent inhibitor of this crucial first step.
Caption: BSO inhibits the first step of glutathione synthesis.
BSO-Induced Apoptosis
Depletion of GSH by BSO can lead to an increase in reactive oxygen species (ROS), which can damage cellular components and trigger programmed cell death, or apoptosis. This process often involves the activation of a cascade of proteases called caspases.[17] Studies have shown that BSO-induced apoptosis can be blocked by caspase inhibitors, indicating a caspase-dependent mechanism.[18] The intrinsic, or mitochondrial, pathway of apoptosis is often implicated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9.[19][20]
Caption: BSO triggers apoptosis through GSH depletion and caspase activation.
BSO-Induced Ferroptosis
Ferroptosis is a form of iron-dependent programmed cell death characterized by the accumulation of lipid peroxides. Glutathione peroxidase 4 (GPX4) is a key enzyme that utilizes GSH to detoxify lipid peroxides and prevent ferroptosis. By depleting GSH, BSO indirectly inhibits GPX4 activity, leading to an accumulation of lipid peroxides and the induction of ferroptosis.[21] While BSO can induce ferroptosis, it is generally considered less potent than direct GPX4 inhibitors or compounds that block cystine uptake.[21] Some studies suggest that BSO-induced GSH depletion can lead to the degradation of GPX4, further promoting ferroptosis.[22][23]
Caption: BSO promotes ferroptosis by depleting GSH and inhibiting GPX4.
Conclusion
Buthionine sulfoximine is a powerful and specific tool for studying the multifaceted roles of glutathione in cellular processes. Its ability to irreversibly inhibit γ-GCS and deplete cellular GSH has provided invaluable insights into redox biology and has shown promise as a chemosensitizing agent in cancer therapy. The detailed understanding of its mechanism of action, coupled with robust experimental protocols for its study, will continue to advance research in these critical areas.
References
- 1. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. Escherichia coli gamma-glutamylcysteine synthetase. Two active site metal ions affect substrate and inhibitor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective and synergistic activity of L-S,R-buthionine sulfoximine on malignant melanoma is accompanied by decreased expression of glutathione-S-transferase [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Low tumor glutathione level as a sensitivity marker for glutamate-cysteine ligase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. stemcell.com [stemcell.com]
- 10. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. phenxtoolkit.org [phenxtoolkit.org]
- 14. Glutathione assay [bio-protocol.org]
- 15. woongbee.com [woongbee.com]
- 16. Glutathione determination by the Tietze enzymatic recycling assay and its relationship to cellular radiation response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Caspase-9 Activation by the Apoptosome Is Not Required for Fas-mediated Apoptosis in Type II Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Copper-dependent autophagic degradation of GPX4 drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
BSO-Induced Glutathione Depletion and Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis. Depletion of the intracellular GSH pool by BSO disrupts cellular redox homeostasis, leading to a cascade of events that can culminate in apoptosis. This technical guide provides an in-depth exploration of the molecular mechanisms underlying BSO-induced apoptosis, with a focus on the involved signaling pathways, experimental methodologies to study this phenomenon, and a summary of key quantitative data.
Introduction: The Role of Glutathione in Cellular Homeostasis
Glutathione is the most abundant non-protein thiol in mammalian cells and plays a critical role in a multitude of cellular processes.[1][2] Its primary functions include:
-
Antioxidant Defense: GSH is a key component of the cellular antioxidant system, directly scavenging reactive oxygen species (ROS) and acting as a cofactor for antioxidant enzymes like glutathione peroxidase.[1][3]
-
Detoxification: GSH conjugates with xenobiotics and carcinogens, facilitating their excretion from the cell.
-
Redox Signaling: The ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) is a critical determinant of the intracellular redox environment and influences various signaling pathways.[1]
Disruption of GSH homeostasis can lead to oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates.[4] Oxidative stress is implicated in the pathogenesis of numerous diseases and can be a potent trigger of apoptosis.[4][5]
BSO-Mediated Glutathione Depletion
BSO irreversibly inhibits γ-glutamylcysteine synthetase, leading to a time-dependent depletion of intracellular GSH.[6][7] This slow depletion of the GSH pool distinguishes it from the rapid GSH extrusion observed in other models of apoptosis.[7] The gradual decline in GSH levels allows for the activation of adaptive survival pathways in some cells, while in others it sensitizes them to apoptotic stimuli or directly triggers apoptosis.[7]
Signaling Pathways in BSO-Induced Apoptosis
The depletion of glutathione by BSO initiates a complex network of signaling events that converge on the activation of the apoptotic machinery. The primary mechanisms involve the generation of reactive oxygen species (ROS), activation of specific protein kinases, and modulation of the mitochondrial apoptotic pathway.
The Central Role of Reactive Oxygen Species (ROS)
A major consequence of GSH depletion is the accumulation of ROS.[6][8][9] This increase in oxidative stress is a critical trigger for the subsequent apoptotic events.[6][8] ROS can induce apoptosis through various mechanisms, including:
-
Oxidative Damage: ROS can directly damage cellular macromolecules such as DNA, lipids, and proteins, leading to cellular dysfunction and triggering apoptotic pathways.[5]
-
Activation of Signaling Kinases: ROS can activate stress-activated protein kinases, such as Protein Kinase C-delta (PKC-δ).[8][9]
PKC-δ Activation
Studies have shown that BSO-induced GSH depletion leads to the activation and translocation of PKC-δ from the cytosol to the membrane.[8][10][11] Activated PKC-δ, in turn, can further amplify ROS production and promote cell death.[8][9] Inhibition of PKC-δ has been demonstrated to block BSO-induced ROS generation and apoptosis.[8][10]
The Mitochondrial (Intrinsic) Pathway of Apoptosis
BSO-induced apoptosis predominantly proceeds through the mitochondrial pathway.[8][12] Key events in this pathway include:
-
Bcl-2 Family Proteins: While BSO treatment may not always alter the expression levels of Bcl-2 family proteins like Bcl-2 and Bax, it can reduce the heterodimerization of the anti-apoptotic Bcl-2 with the pro-apoptotic Bax.[13] This disruption can favor the pro-apoptotic activity of Bax. In some BSO-resistant cell lines, an upregulation of Bcl-2 has been observed as a survival mechanism.[14][15]
-
Cytochrome c Release: The accumulation of ROS and the altered balance of Bcl-2 family proteins can lead to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c from the mitochondria into the cytosol.[6]
-
Caspase Activation: Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates effector caspases like caspase-3.[6][8] Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis.[8]
Quantitative Data on BSO-Induced Effects
The following tables summarize quantitative data from various studies on the effects of BSO treatment on cell lines.
Table 1: BSO-Induced Glutathione Depletion
| Cell Line | BSO Concentration | Time (hours) | % GSH Depletion | Reference |
| H9c2 | 10 mM | 0.5 | ~20% | [8] |
| H9c2 | 10 mM | 1 | ~43% | [8] |
| H9c2 | 10 mM | 4 | ~54% | [8] |
| H9c2 | 10 mM | 12 | ~57% | [8] |
| PW (B cell lymphoma) | Not specified | 24 | 95% (total GSH) | [6] |
| Macrophages | 300 µM | 2 | 40% | [16] |
| Macrophages | 300 µM | 24 | 100% | [16] |
Table 2: BSO-Induced Apoptosis and Cell Death
| Cell Line | BSO Concentration | Time (hours) | % Apoptotic/Dead Cells | Assay | Reference |
| H9c2 | 10 mM | 12 | 19.8% | Annexin V | [8] |
| H9c2 | 10 mM | 14 | 27.5% | Annexin V | [8] |
| H9c2 | 10 mM | 18 | 26.8% | Annexin V | [8] |
| H9c2 | 10 mM | 14 | 20.3% | PI (Necrosis) | [8] |
| H9c2 | 10 mM | 18 | 28.7% | PI (Necrosis) | [8] |
| H9c2 | 10 mM | 22 | 34.7% | PI (Necrosis) | [8] |
| GBC-SD | 50 µM + 4 µg/ml Cisplatin | 24 | Increased vs Cisplatin alone | Annexin V/PI | [17] |
| RBE | 50 µM + 4 µg/ml Cisplatin | 24 | Increased vs Cisplatin alone | Annexin V/PI | [17] |
Table 3: BSO-Induced Caspase-3 Activation
| Cell Line | BSO Concentration | Time (hours) | Fold Increase in Caspase-3 Activity | Reference |
| H9c2 | 10 mM | 14 | ~2.5 | [8] |
| H9c2 | 10 mM | 16 | ~3.5 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study BSO-induced glutathione depletion and apoptosis.
Cell Culture and BSO Treatment
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow for 24 hours.
-
BSO Preparation: Prepare a stock solution of L-buthionine-S,R-sulfoximine in sterile, nuclease-free water or cell culture medium.
-
Treatment: Remove the culture medium and replace it with fresh medium containing the desired concentration of BSO. A vehicle-treated control (medium without BSO) should be included.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
Measurement of Intracellular Glutathione
Protocol: HPLC-Based Assay
-
Cell Lysis: After BSO treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., containing perchloric acid) to precipitate proteins.
-
Sample Preparation: Centrifuge the lysate to pellet the protein precipitate. The supernatant contains the intracellular GSH.
-
Derivatization (Optional but Recommended): Derivatize the GSH in the supernatant with a fluorescent labeling agent (e.g., o-phthalaldehyde) to enhance detection sensitivity.
-
HPLC Analysis: Inject the prepared sample into a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18 reverse-phase) and a fluorescence or UV detector.
-
Quantification: Quantify the GSH concentration by comparing the peak area of the sample to a standard curve generated with known concentrations of GSH.
Assessment of Apoptosis by Annexin V/Propidium (B1200493) Iodide Staining
Protocol: Flow Cytometry
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent like trypsin, and then combine with the supernatant.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Measurement of Caspase-3 Activity
Protocol: Colorimetric or Fluorometric Assay
-
Cell Lysis: After BSO treatment, lyse the cells in a specific caspase assay lysis buffer.
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay).
-
Assay Reaction: Add a caspase-3-specific substrate (e.g., DEVD-pNA for colorimetric or DEVD-AFC for fluorometric) to the cell lysate.
-
Incubation: Incubate the reaction mixture at 37°C to allow the activated caspase-3 to cleave the substrate.
-
Detection: Measure the absorbance (for colorimetric) or fluorescence (for fluorometric) of the cleaved substrate using a plate reader.
-
Normalization: Normalize the caspase-3 activity to the total protein concentration to account for differences in cell number.
Conclusion
BSO-induced glutathione depletion serves as a valuable model for studying the role of oxidative stress in apoptosis. The intricate signaling network, involving ROS, PKC-δ, and the mitochondrial pathway, highlights the critical role of GSH in maintaining cellular viability. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate the mechanisms of BSO-induced cell death and to explore its potential as a chemosensitizing agent in cancer therapy. Understanding these fundamental processes is crucial for the development of novel therapeutic strategies that target cellular redox pathways.
References
- 1. Glutathione and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutathione and modulation of cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutathione and modulation of cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive oxygen species, cellular redox systems, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 6. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - Biomolecules & Therapeutics - 한국응용약물학회 - KISS [kiss.kstudy.com]
- 11. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ -Biomolecules & Therapeutics | 학회 [koreascience.kr]
- 12. biomolther.org [biomolther.org]
- 13. researchgate.net [researchgate.net]
- 14. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to DL-Buthionine-(S,R)-sulfoximine for Inducing Oxidative Stress In Vitro
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of DL-Buthionine-(S,R)-sulfoximine (BSO) as a potent and specific agent for inducing oxidative stress in in vitro models. BSO irreversibly inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis, leading to cellular GSH depletion. This depletion disrupts the cellular redox balance, resulting in the accumulation of reactive oxygen species (ROS) and subsequent oxidative stress. This guide details the mechanism of action of BSO, provides standardized experimental protocols for its application, presents quantitative data on its effects in various cell lines, and illustrates the key signaling pathways involved in BSO-induced cellular responses. This information is intended to assist researchers in designing and implementing robust in vitro studies to investigate the roles of oxidative stress in diverse biological processes and to evaluate the efficacy of novel therapeutic agents.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the ability to reliably induce and study oxidative stress in controlled in vitro settings is crucial for advancing our understanding of these conditions and for the development of effective therapeutic strategies.
This compound (BSO) is a highly specific and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in the de novo synthesis of glutathione (GSH). GSH is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative damage. By inhibiting γ-GCS, BSO effectively depletes intracellular GSH levels, thereby sensitizing cells to oxidative stress. This makes BSO an invaluable tool for researchers studying the cellular consequences of impaired antioxidant defense and for evaluating the potential of pro-oxidant or antioxidant therapeutic interventions.
Mechanism of Action
BSO is a structural analog of γ-glutamylcysteine and acts as a transition-state inhibitor of γ-GCS. The L-(S)-diastereomer of BSO is the more potent inhibitor. Inhibition of γ-GCS by BSO blocks the formation of γ-glutamylcysteine, the immediate precursor of GSH. This leads to a time- and dose-dependent depletion of the intracellular GSH pool. The reduction in GSH levels compromises the cell's ability to neutralize ROS, leading to an accumulation of these damaging species and the onset of oxidative stress. This can trigger a cascade of downstream events, including lipid peroxidation, DNA damage, and the activation of stress-responsive signaling pathways, ultimately leading to cell cycle arrest, apoptosis, or necrosis.
Quantitative Data on BSO-Induced Effects
The efficacy of BSO in depleting GSH and inducing cytotoxic effects varies across different cell lines. The following tables summarize key quantitative data from various in vitro studies.
Table 1: IC50 Values of BSO in Various Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Melanoma | Tumor Specimen | 1.9 | |
| Breast Cancer | Tumor Specimen | 8.6 | |
| Ovarian Cancer | Tumor Specimen | 29 |
Table 2: BSO-Induced Glutathione (GSH) Depletion
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion | Reference |
| ZAZ and M14 Melanoma | 50 µM | 48 hr | 95% | |
| H9c2 Cardiomyocytes | 10 mM | 0.5 hr | ~20% | |
| H9c2 Cardiomyocytes | 10 mM | 1 hr | ~43% | |
| H9c2 Cardiomyocytes | 10 mM | 4 hr | ~54% | |
| H9c2 Cardiomyocytes | 10 mM | 12 hr | ~57% | |
| GBC-SD Gallbladder Cancer | 50 µM | Time-dependent | Significant |
Table 3: BSO-Induced Effects on Cell Viability and Apoptosis
| Cell Line | BSO Concentration | Treatment Duration | Effect | Reference |
| H9c2 Cardiomyocytes | Not specified | 12 hr | 19.8% Annexin V-positive cells | |
| H9c2 Cardiomyocytes | Not specified | 14 hr | 27.5% Annexin V-positive cells | |
| H9c2 Cardiomyocytes | Not specified | 18 hr | 26.8% Annexin V-positive cells | |
| GBC-SD Gallbladder Cancer (with Cisplatin) | 50 µM | 24 hr (pretreatment) | Increased apoptosis | |
| RBE Cholangiocarcinoma (with Cisplatin) | 50 µM | 24 hr (pretreatment) | Increased apoptosis | |
| Bovine Aortic Endothelial Cells (with Methylglyoxal) | Not specified | Not specified | Increased apoptosis and caspase-3 activation |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of BSO to induce oxidative stress in vitro.
General Cell Culture and BSO Treatment
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
BSO Preparation: Prepare a stock solution of BSO in sterile, serum-free culture medium or phosphate-buffered saline (PBS). Further dilute the stock solution to the desired final concentrations in complete culture medium.
-
BSO Treatment: Remove the existing culture medium from the cells and replace it with the BSO-containing medium.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours). The optimal incubation time and BSO concentration will depend on the cell type and the specific experimental endpoint.
Assessment of Intracellular Glutathione (GSH) Levels
A common method for measuring GSH is the Tietze method or commercially available kits.
-
Cell Lysis: After BSO treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
-
GSH Assay: Determine the GSH concentration in the cell lysates using a colorimetric or fluorometric assay. The Tietze method, for example, utilizes the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of GSH to quantify the GSH levels in the samples.
-
Data Normalization: Normalize the GSH levels to the total protein concentration in each sample.
Measurement of Reactive Oxygen Species (ROS)
Fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) are widely used to measure intracellular ROS levels.
-
Probe Loading: Following BSO treatment, incubate the cells with DCFH-DA in serum-free medium. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to the non-fluorescent DCFH.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope. The increase in fluorescence is proportional to the level of intracellular ROS.
Analysis of Cell Viability and Apoptosis
Cell viability can be assessed using assays such as the MTT assay, while apoptosis can be detected by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
MTT Assay:
-
Add MTT solution to the cells and incubate for a few hours.
-
Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan (B1609692) product.
-
Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm). A decrease in absorbance indicates reduced cell viability.
-
-
Annexin V/PI Staining:
-
Harvest the cells after BSO treatment.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry. Annexin V-positive cells are apoptotic, while PI-positive cells are necrotic or late apoptotic.
-
Signaling Pathways and Visualizations
BSO-induced oxidative stress activates several key signaling pathways that regulate cellular responses such as apoptosis and survival.
BSO Mechanism of Action and Immediate Cellular Effects
The following diagram illustrates the direct mechanism of BSO and its immediate consequences on the cellular redox state.
Caption: Mechanism of BSO-induced oxidative stress.
Experimental Workflow for In Vitro BSO Studies
This diagram outlines a typical experimental workflow for investigating the effects of BSO in a cell culture model.
Caption: General experimental workflow for BSO studies.
Key Signaling Pathways Activated by BSO-Induced Oxidative Stress
BSO-induced GSH depletion and subsequent ROS accumulation can trigger multiple downstream signaling cascades, often culminating in apoptosis.
Methodological & Application
Application Notes and Protocols for DL-Buthionine-(S,R)-sulfoximine (BSO) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
DL-Buthionine-(S,R)-sulfoximine (BSO) is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH).[1][2] By inhibiting this enzyme, BSO effectively depletes intracellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[3][4][5] This property makes BSO a valuable tool in cell biology research to study the roles of GSH and oxidative stress in various cellular processes. Furthermore, BSO is widely used to sensitize cancer cells to chemotherapeutic agents by overcoming glutathione-mediated drug resistance.[6][7][8]
These application notes provide detailed protocols for the use of BSO in cell culture, including methods for depleting GSH, assessing cellular responses, and relevant signaling pathways.
Mechanism of Action
BSO specifically inhibits γ-glutamylcysteine synthetase, thereby blocking the first and rate-limiting step of GSH synthesis.[1] This leads to a time- and dose-dependent depletion of the intracellular GSH pool.[7][9] The reduction in GSH, a major cellular antioxidant, results in an accumulation of ROS, inducing oxidative stress and subsequently triggering various cellular responses, including apoptosis and modulation of signaling pathways.[3][4][10]
Data Presentation
Table 1: Summary of BSO Treatment Conditions and Effects in Various Cell Lines
| Cell Line | BSO Concentration | Incubation Time | Observed Effects | Reference(s) |
| H9c2 (Cardiomyocytes) | 10 mM | 0.5 - 12 h | GSH depletion, increased ROS, apoptosis, PKC-δ activation. | [9] |
| SK-N-BE-2C (Neuroblastoma) | Not specified | Not specified | GSH loss, ROS overproduction, apoptosis, PKC-δ activation. | [3] |
| B Cell Lymphoma (PW) | Not specified | 24 - 96 h | GSH depletion, increased ROS, cytochrome c release, caspase-3 activation, apoptosis. | [4] |
| HeLa Cells | 0 - 500 µM | 48 - 72 h | GSH depletion. | [11] |
| GBC-SD (Biliary Tract Cancer) | 50 µM | 24 h | GSH depletion, decreased GSH/GSSG ratio, downregulation of Bcl-2, Bcl-xL, and Mcl-1. | [7] |
| Ht22 (Neuronal) | 0.03 - 10 mM | 8 - 15 h | Dose-dependent GSH depletion, decreased antioxidant capacity. | [12][13] |
| B16-F10 (Melanoma) | Not specified | 36 h | Increased green autofluorescence, increased intracellular ROS, decreased total glutathione, GSH, and GSSG. | [5] |
| NB4, U937, Namalwa, Jurkat | 10 µM | 24 - 48 h | GSH depletion, sensitization to As₂O₃-induced apoptosis, JNK activation. | [14] |
| HT22 (Hippocampal) | 1 mM | 14 - 18 h | Oxidative stress, reduced total glutathione, decreased SOD activity. | [15] |
| SH-SY5Y (Neuroblastoma) | Not specified | Not specified | Reduced cell viability, apoptosis, decreased GSH, increased ROS. | [16] |
| HMGECs (Meibomian Gland) | 50 mM | 24 h | Reduced cell viability. | [17] |
| Melanoma Cell Lines (ZAZ, M14) | 50 µM | 48 h | 95% decrease in GSH levels, reduced GST enzyme activity. | [18] |
| HepG2 (Hepatocellular Carcinoma) | 1 - 10 µM | 24 h | Significant reduction in total glutathione content. | [19] |
Experimental Protocols
Protocol 1: General Procedure for BSO Treatment in Cell Culture
This protocol provides a general workflow for treating cultured cells with BSO to deplete intracellular glutathione.
Materials:
-
This compound (BSO)
-
Cell culture medium (appropriate for the cell line)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells in logarithmic growth phase
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight. Note: For some experiments, a higher seeding density may be beneficial as BSO can partially affect cell growth.[11]
-
BSO Preparation: Prepare a stock solution of BSO in sterile PBS or cell culture medium. The final concentration of the solvent should not affect cell viability. Filter-sterilize the stock solution using a 0.22 µm filter.
-
BSO Treatment: Remove the existing culture medium from the cells and replace it with fresh medium containing the desired final concentration of BSO. A pilot experiment is recommended to determine the optimal BSO concentration and incubation time for your specific cell line and experimental goals, with a starting range of 50-100 µM being suitable for many cell types.[11] For some applications, concentrations up to the mM range may be necessary.[9][13][17]
-
Incubation: Incubate the cells for the desired period. The time required for significant GSH depletion can range from a few hours to 72 hours, depending on the cell type and BSO concentration.[9][11] Maximum effect of BSO treatment is often observed after 72 hours.[11]
-
Downstream Analysis: Following incubation, harvest the cells for downstream applications such as measurement of GSH levels, ROS production, cell viability assays, or Western blotting.
Protocol 2: Quantification of Intracellular Glutathione (GSH)
This protocol describes a common method for measuring intracellular GSH levels following BSO treatment.
Materials:
-
BSO-treated and control cells
-
GSH colorimetric detection kit (e.g., based on Ellman's reagent)
-
Lysis buffer (provided with the kit or a suitable alternative)
-
Microplate reader
Procedure:
-
Cell Lysis: After BSO treatment, wash the cells with cold PBS. Lyse the cells using the provided lysis buffer according to the manufacturer's instructions.
-
Sample Preparation: Centrifuge the cell lysates to pellet cellular debris. Collect the supernatant, which contains the intracellular GSH.
-
GSH Assay: Perform the GSH assay according to the kit manufacturer's protocol. This typically involves incubating the supernatant with a reaction buffer that allows for the colorimetric detection of GSH.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microtiter plate reader.[9]
-
Data Analysis: Calculate the GSH concentration based on a standard curve generated with known concentrations of GSH. Normalize the GSH levels to the protein concentration of the cell lysates.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a common method to assess intracellular ROS levels using a fluorescent probe.
Materials:
-
BSO-treated and control cells
-
2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or microplate reader
Procedure:
-
Probe Loading: After BSO treatment, wash the cells with pre-warmed HBSS.
-
Incubation: Incubate the cells with a working solution of DCF-DA (typically 5-10 µM in HBSS) in the dark for 30-60 minutes at 37°C. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Washing: Remove the DCF-DA solution and wash the cells with HBSS to remove any extracellular probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission).[16]
-
Data Analysis: Quantify the increase in fluorescence in BSO-treated cells relative to control cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of BSO leading to cellular effects.
Caption: General experimental workflow for BSO treatment in cell culture.
Caption: Simplified signaling pathways activated by BSO treatment.
References
- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 11. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Impact of HepG2 Cells Glutathione Depletion on Neutral Sphingomyelinases mRNA Levels and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Glutathione Depletion Using Buthionine Sulfoximine (BSO)
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-buthionine-(S,R)-sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (γ-GCS), which catalyzes the rate-limiting step in the biosynthesis of glutathione (B108866) (GSH). By inhibiting γ-GCS, BSO treatment leads to the depletion of intracellular GSH levels. Glutathione is a critical cellular antioxidant, and its depletion can induce oxidative stress and sensitize cancer cells to various therapeutic agents. These application notes provide an overview of the in vivo use of BSO, along with detailed protocols for its administration and the assessment of its effects.
The primary application of BSO in vivo is as a chemosensitizing agent to enhance the efficacy of anticancer drugs such as melphalan (B128), cisplatin (B142131), and doxorubicin.[1][2][3] Depletion of GSH in tumor cells can overcome drug resistance associated with elevated GSH levels.[1] Additionally, BSO is utilized as a tool to study the physiological and pathological roles of GSH in various biological processes, including toxicology and oxidative stress-related diseases.
Mechanism of Action
BSO irreversibly inhibits γ-glutamylcysteine synthetase, thereby blocking the synthesis of glutathione. This leads to a time- and dose-dependent decrease in intracellular GSH concentrations. The depletion of GSH has several downstream consequences, most notably an increase in reactive oxygen species (ROS), leading to oxidative stress. This elevated oxidative stress can, in turn, trigger apoptotic cell death pathways.
Data Presentation
Table 1: Summary of In Vivo BSO Administration Protocols and Efficacy in Rodents
| Animal Model | BSO Dosage & Route of Administration | Dosing Schedule | Tissue(s) Analyzed | Resulting GSH Depletion (% of Control) | Reference |
| C3H Mice | 5 mmol/kg, subcutaneous (s.c.) | Four times every 12 hours | NFSa fibrosarcoma, Bone marrow | Tumor: ~2%, Bone marrow: ~41% (12h post last dose) | [4] |
| Mice | 20 mM in drinking water | Continuous for 14 days | Liver, Kidney, Brain, Lung, Heart, Spleen, etc. | Liver: 46.4%, Kidney: 16.7% | [5] |
| Mice | 300 and 600 mg/kg/day, continuous intravenous (i.v.) infusion | 48 hours | HT1080/DR4 tumor xenografts, Plasma | Tumor: >95%, Plasma: ~60% | |
| C3H Mice | 0.0265 g/mouse (~6 mM), intraperitoneal (i.p.) | 12 and 6 hours before melphalan | Bone marrow, Liver, Muscle | Bone marrow: 65%, Liver: 13%, Muscle: 41% | [6] |
| Rats | 20 days administration (details not specified) | Daily for 20 days | Various tissues | 20-80% | [7] |
Table 2: Pharmacokinetic Parameters of BSO in Mice
| Parameter | Value | Route of Administration | Reference |
| Initial Half-life (t½α) | 4.9 minutes | Intravenous (i.v.) | [8] |
| Terminal Half-life (t½β) | 36.7 minutes | Intravenous (i.v.) | [8] |
| Plasma Clearance | 28.1 ml/min/kg | Intravenous (i.v.) | [8] |
| Volume of Distribution (Vd) | 280 ml/kg | Intravenous (i.v.) | [8] |
| Oral Bioavailability | Extremely low | Oral (p.o.) | [8] |
Signaling Pathways and Experimental Workflows
BSO-Induced Signaling Pathway
BSO treatment leads to the depletion of glutathione, which in turn increases the levels of reactive oxygen species (ROS), causing oxidative stress. This can trigger a cascade of events leading to apoptosis. Key mediators in this pathway include Protein Kinase C delta (PKC-δ), calpains, and caspases.[9][10]
Caption: BSO-induced signaling cascade leading to apoptosis.
Experimental Workflow for In Vivo Chemosensitization Study
The following diagram outlines a typical workflow for an in vivo study investigating the chemosensitizing effects of BSO.
Caption: Workflow for a BSO chemosensitization study.
Experimental Protocols
Protocol 1: BSO Administration in Drinking Water for Continuous GSH Depletion in Mice
This protocol is adapted from a study establishing a mouse model with continuously depleted GSH levels.[5]
Materials:
-
L-buthionine-(S,R)-sulfoximine (BSO)
-
Sterile drinking water
-
Water bottles
-
Animal scale
Procedure:
-
Preparation of BSO Solution:
-
Dissolve BSO in sterile drinking water to a final concentration of 20 mM. Ensure complete dissolution. The pH of the water may need to be monitored and adjusted if necessary, though some studies report using it without pH adjustment.
-
-
Animal Acclimatization:
-
House mice under standard laboratory conditions and allow them to acclimatize for at least one week before starting the experiment.
-
-
Baseline Measurements:
-
BSO Administration:
-
Replace the regular drinking water with the 20 mM BSO solution.
-
-
Monitoring:
-
Measure the volume of BSO-containing water consumed daily.
-
Monitor the body weight of the animals regularly (e.g., every 2-3 days).
-
Observe the animals daily for any signs of toxicity. No significant toxicity is expected at 20 mM BSO in drinking water.[5]
-
-
Duration of Treatment:
-
Continue administration for the desired duration of the experiment (e.g., 14 days for sustained GSH depletion).[5]
-
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals and collect tissues of interest (e.g., liver, kidney, tumor) for GSH level determination.
-
Protocol 2: Intraperitoneal (i.p.) Administration of BSO for Chemosensitization in Mice
This protocol is a general guideline based on multiple studies using BSO to enhance the effects of chemotherapy.
Materials:
-
L-buthionine-(S,R)-sulfoximine (BSO)
-
Sterile saline (0.9% NaCl)
-
Syringes and needles for i.p. injection
-
Chemotherapeutic agent (e.g., melphalan, cisplatin)
Procedure:
-
Preparation of BSO Solution:
-
Dissolve BSO in sterile saline to the desired concentration. For example, to administer a dose of 0.0265 g/mouse , prepare a stock solution that allows for a reasonable injection volume (e.g., 0.1-0.2 mL).[6]
-
-
Animal Model:
-
Use tumor-bearing mice (e.g., xenograft or syngeneic models).
-
-
BSO Administration:
-
Administer BSO via i.p. injection at specific time points before the chemotherapeutic agent. A common schedule is to inject BSO 12 hours and 6 hours prior to chemotherapy.[6]
-
-
Chemotherapy Administration:
-
Administer the chemotherapeutic agent at the planned time point following the final BSO injection. The route of administration for the chemotherapy will depend on the specific drug and experimental design (e.g., i.p. or i.v.).
-
-
Monitoring and Endpoints:
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Monitor animal body weight and overall health.
-
The primary endpoint may be tumor growth delay, tumor regression, or survival.
-
-
Tissue Analysis (Optional):
-
A satellite group of animals can be used to collect tumors and other tissues at various time points after BSO administration to confirm GSH depletion.
-
Protocol 3: Measurement of Glutathione (GSH) in Tissue Samples by HPLC
This is a generalized protocol for the quantification of GSH in tissue homogenates using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.
Materials:
-
Tissue homogenizer
-
Metaphosphoric acid (MPA) or other protein precipitating agent
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB))[13][14]
-
HPLC system with a suitable detector (UV or fluorescence)
-
GSH and GSSG standards
Procedure:
-
Sample Preparation:
-
Excise tissues quickly and either process immediately or snap-freeze in liquid nitrogen and store at -80°C.
-
Weigh a portion of the frozen tissue and homogenize in a protein precipitation solution (e.g., 5% MPA) on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant, which contains the thiols.
-
-
Derivatization:
-
Mix an aliquot of the supernatant with the derivatizing agent according to the specific protocol for that agent. For example, OPA derivatization is rapid and can occur in the autosampler.[14]
-
-
HPLC Analysis:
-
Inject the derivatized sample into the HPLC system.
-
Separate the GSH derivative from other components using a suitable column (e.g., C18 reverse-phase) and mobile phase.
-
Detect the derivative using a UV or fluorescence detector at the appropriate wavelength.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of GSH and GSSG standards that have been subjected to the same derivatization procedure.
-
Calculate the concentration of GSH in the samples by comparing their peak areas to the standard curve.
-
Normalize the GSH concentration to the initial tissue weight or protein concentration of the homogenate.
-
Concluding Remarks
The in vivo application of BSO is a valuable technique for studying the roles of glutathione and for enhancing the efficacy of certain cancer therapies. The choice of BSO administration protocol should be carefully considered based on the specific research question, the animal model, and the desired kinetics of GSH depletion. It is crucial to validate the extent of GSH depletion in the target tissues to ensure the effectiveness of the treatment and to accurately interpret the experimental outcomes. The protocols and data provided herein serve as a comprehensive guide for researchers and professionals in the field.
References
- 1. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Faculty Collaboration Database - Augmentation of cisplatin (DDP) cytotoxicity in vivo by DL-buthionine sulfoximine (BSO) in DDP-sensitive and-resistant rat ovarian tumors and its relation to DNA interstrand cross links. Anticancer Res 1991;11(6):2231-7 [fcd.mcw.edu]
- 3. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemosensitization by buthionine sulfoximine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo modulation of glutathione by buthionine sulfoximine: effect on marrow response to melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of inhibition of glutathione synthesis on insulin action: in vivo and in vitro studies using buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of buthionine sulfoximine (NSC 326231) and its effect on melphalan-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boston University Institutional Animal Care and Use Committee (IACUC) Policy: Additives to the Drinking Water for Rats and Mice | Office of Research [bu.edu]
- 12. biorxiv.org [biorxiv.org]
- 13. Validation of a Reversed-Phase High Performance Liquid Chromatography Method for the Simultaneous Analysis of Cysteine and Reduced Glutathione in Mouse Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Glutathione in Biological Samples by HPLC Involving Pre-Column Derivatization with o-Phthalaldehyde | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Synergistic Antitumor Efficacy of BSO and Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin (B142131) is a cornerstone of chemotherapy for various solid tumors, including but not limited to, ovarian, gastric, and biliary tract cancers.[1][2][3] Its efficacy, however, is often limited by both intrinsic and acquired resistance, a significant clinical challenge. One of the key mechanisms of cisplatin resistance is detoxification by intracellular glutathione (B108866) (GSH), a tripeptide that sequesters and inactivates the drug.[1][4]
Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis.[5] By depleting intracellular GSH levels, BSO has been shown to sensitize cancer cells to cisplatin, thereby enhancing its cytotoxic effects and potentially overcoming resistance.[1][3] These application notes provide a comprehensive overview of the experimental design for combining BSO with cisplatin, including detailed protocols for in vitro and in vivo studies, quantitative data summaries, and a schematic of the underlying signaling pathways.
Data Presentation
The combination of BSO and cisplatin has been evaluated in numerous cancer cell lines, consistently demonstrating a synergistic cytotoxic effect. The following tables summarize key quantitative data from published studies.
Table 1: Effect of BSO on Cisplatin IC50 Values in Human Cancer Cell Lines
| Cell Line | Cancer Type | Cisplatin IC50 (µM) | Cisplatin + BSO IC50 (µM) | Fold Sensitization | Reference |
| SNU-1 | Stomach | Data not provided | Data not provided | Markedly enhanced | [1] |
| OVCAR-3 | Ovarian | Data not provided | Data not provided | Markedly enhanced | [1] |
| GBC-SD | Gallbladder | ~20 | <10 | >2 | [3] |
| RBE | Cholangiocarcinoma | ~15 | <10 | >1.5 | [3] |
| H460 | Non-small cell lung | Not enhanced | Not enhanced | 1 | [6] |
| H520 | Non-small cell lung | Not enhanced | Not enhanced | 1 | [6] |
| C33-A | Cervical | Trend toward significance | Trend toward significance | Not quantified | [6] |
| SKOV-3 | Ovarian | Trend toward significance | Trend toward significance | Not quantified | [6] |
Table 2: Enhancement of Cisplatin-Induced Apoptosis by BSO
| Cell Line | Treatment | % Apoptotic Cells | Reference |
| GBC-SD | Cisplatin alone | ~25% | [3][7] |
| BSO + Cisplatin | ~45% | [3][7] | |
| RBE | Cisplatin alone | ~20% | [3][7] |
| BSO + Cisplatin | ~35% | [3][7] | |
| HGC-27 | Cisplatin + Sodium Butyrate | Significant increase | [8] |
| BSO + Cisplatin + Sodium Butyrate | Further enhanced | [8] | |
| SGC-7901 | Cisplatin + Sodium Butyrate | Significant increase | [8] |
| BSO + Cisplatin + Sodium Butyrate | Further enhanced | [8] |
Table 3: BSO-Mediated Depletion of Intracellular Glutathione (GSH)
| Cell Line | BSO Concentration | Duration of Treatment | % GSH Depletion | Reference |
| SNU-1 | 1 mM | 48 hours | 75.7% | [1] |
| 2 mM | 48 hours | 76.2% | [1] | |
| 2 mM | 2 hours | 33.4% | [1] | |
| 0.02 mM | 48 hours | 71.5% | [1] | |
| OVCAR-3 | 1 mM | 48 hours | 74.1% | [1] |
| 2 mM | 48 hours | 63.0% | [1] | |
| HepG2 | 1 µM | 24 hours | 53% | [9] |
| 5 µM | 24 hours | 88.1% | [9] | |
| 10 µM | 24 hours | 89.5% | [9] |
Signaling Pathway and Experimental Workflow
The synergistic effect of BSO and cisplatin is primarily mediated through the depletion of intracellular GSH, leading to increased oxidative stress and enhanced cisplatin-induced DNA damage and apoptosis.
References
- 1. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancement of Antitumor Activity of Cisplatin on Human Gastric Cancer Cells in vitro and in vivo by Buthionine Sulfoximine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Combining Sodium Butyrate With Cisplatin Increases the Apoptosis of Gastric Cancer In Vivo and In Vitro via the Mitochondrial Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of HepG2 Cells Glutathione Depletion on Neutral Sphingomyelinases mRNA Levels and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BSO and Radiation Therapy Research
For Research Use Only. Not for use in diagnostic procedures.
Introduction and Rationale
Ionizing radiation is a cornerstone of cancer therapy, primarily exerting its cytotoxic effects through the generation of reactive oxygen species (ROS), which leads to DNA damage and subsequent cell death. However, the efficacy of radiotherapy can be limited by intrinsic and acquired radioresistance. A key cellular defense mechanism against ROS-induced damage is the glutathione (B108866) (GSH) antioxidant system. Glutathione, a tripeptide, is a major non-protein thiol in cells and plays a critical role in detoxifying ROS.[1]
Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of GSH.[2][3] By depleting intracellular GSH levels, BSO can render cancer cells more susceptible to the cytotoxic effects of radiation.[1][2] This strategy aims to enhance the therapeutic ratio of radiotherapy by selectively increasing tumor cell kill without a commensurate increase in normal tissue toxicity, provided that tumor thiol levels can be preferentially depleted.[4] Research has shown that BSO-mediated GSH depletion can enhance the cytotoxicities of radiation in various cancer cell lines, particularly under hypoxic conditions.[5][6][7][8]
This document provides detailed protocols for investigating the radiosensitizing effects of BSO in both in vitro and in vivo preclinical models.
Mechanism of Action: BSO-Mediated Radiosensitization
The primary mechanism by which BSO enhances the effects of radiation therapy is through the depletion of the intracellular antioxidant glutathione (GSH). This process disrupts the cellular redox balance, making cancer cells more vulnerable to oxidative stress induced by ionizing radiation.
-
Inhibition of GSH Synthesis : BSO specifically and irreversibly inhibits γ-glutamylcysteine synthetase (γ-GCS), which catalyzes the first and rate-limiting step in GSH biosynthesis.[2][3]
-
GSH Depletion : Continuous inhibition of γ-GCS leads to a progressive decline in the intracellular pool of GSH. Studies have shown that BSO treatment can reduce GSH levels to less than 10% of control values.[5][9]
-
Increased Oxidative Stress : Ionizing radiation generates high levels of ROS, such as hydroxyl radicals. In GSH-depleted cells, the capacity to neutralize these ROS is significantly diminished.
-
Enhanced DNA Damage : The accumulation of ROS leads to increased damage to cellular macromolecules, most critically DNA. This results in an increase in single- and double-strand breaks.[7]
-
Inhibition of DNA Repair : GSH is also involved in DNA repair processes. Its depletion may impair the cell's ability to repair radiation-induced DNA lesions, thus potentiating the lethal effects of radiation.[9]
-
Increased Cell Death : The combination of increased DNA damage and inhibited repair mechanisms ultimately leads to enhanced mitotic catastrophe and apoptotic cell death in irradiated, BSO-treated cells.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies. Actual results will vary depending on the cell line, tumor model, and specific experimental conditions.
Table 1: Effect of BSO on Intracellular Glutathione (GSH) Levels
| Cell Line | BSO Concentration (µM) | Treatment Duration (h) | GSH Depletion (% of Control) | Reference |
|---|---|---|---|---|
| V79-379A | 50 - 500 | 10 | >95% | [5] |
| A549 (Human Lung) | Varies | 24 | Significant | [6] |
| EATC / CHO-K1 | >200 | 72 | >90% | [9] |
| SNU-1 (Human Stomach) | 2000 | 48 | 76.2% | [1] |
| OVCAR-3 (Human Ovarian) | 2000 | 48 | 63.0% | [1] |
| RIF / MCA (Murine) | 10 mM (in vivo) | 48-72 | 80-95% |[10] |
Table 2: In Vitro Radiosensitization by BSO
| Cell Line | Metric | BSO Treatment | Radiation Condition | Enhancement Ratio (SER) | Reference |
|---|---|---|---|---|---|
| V79-379A | OER | 50 µM BSO | Hypoxic vs. Aerobic | OER reduced from 3.1 to 2.6 | [5] |
| A549 | Cell Survival | 24h BSO | Aerobic | Increased Sensitivity | [6] |
| OAW42 (Human Ovarian) | Cell Survival (α) | BSO | Aerobic | Restored parental sensitivity | [4] |
| CHO / V79 | Cell Survival | BSO | Hypoxic (low dose) | Higher SER at low doses |[8] |
Table 3: In Vivo Tumor Growth Delay with BSO and Radiation
| Tumor Model | BSO Administration | Radiation Schedule | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| MCA Murine Tumor | 10 mM in water | Fractionated RT + SR 2508 | Tumor Regrowth Delay | SER increased from 1.4 to 1.8 | [10] |
| RIF Murine Tumor | 10 mM in water | Fractionated RT + SR 2508 | Tumor Regrowth Delay | SER increased from 1.2 to 1.4 | [10] |
| Glioma Xenograft | IP + Oral BSO | Single Fraction (4-12 Gy) | Animal Survival | No significant increase in survival | [11] |
| Multiple Myeloma Xenograft | BSO | 177Lu-DOTATATE | Tumor Growth | Reduced tumor growth |[3][12] |
SER: Sensitizer Enhancement Ratio; OER: Oxygen Enhancement Ratio. Note that results can be model-dependent, as seen in the glioma xenograft study where BSO did not increase survival.[11]
Experimental Protocols
Protocol 1: In Vitro Evaluation of BSO as a Radiosensitizer
This protocol details the steps to assess the ability of BSO to sensitize cultured cancer cells to radiation using a clonogenic survival assay.
4.1.1 Materials and Reagents
-
Cancer cell line of interest (e.g., A549, OVCAR-3)
-
Complete cell culture medium (e.g., DMEM/F-12 + 10% FBS)
-
L-Buthionine-(S,R)-sulfoximine (BSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Crystal Violet staining solution
-
Gamma irradiator (e.g., Cesium-137 source)
-
Cell culture plates (6-well or 100 mm dishes)
4.1.2 Methodology
-
Cell Seeding: Trypsinize and count cells. Seed cells into 6-well plates at densities determined by the expected toxicity of each radiation dose (e.g., 200 cells for 0 Gy, up to 10,000 cells for 8 Gy) to yield approximately 50-100 colonies per well.
-
Cell Adherence: Incubate plates for 24 hours to allow cells to attach firmly.
-
BSO Pre-treatment: Prepare a working solution of BSO in complete medium. Aspirate the medium from the plates and replace it with either control medium or BSO-containing medium. A common concentration is 1-2 mM for 24-48 hours.[1] This timing should be optimized to achieve maximal GSH depletion.
-
Irradiation: Transport plates to the irradiator. Irradiate plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy). Ensure a sister plate for each treatment group serves as the 0 Gy control.
-
Colony Formation: After irradiation, aspirate the treatment medium, wash cells once with PBS, and add fresh, drug-free complete medium.
-
Incubation: Incubate the plates for 7-14 days, or until colonies in the control wells contain at least 50 cells.
-
Staining and Counting:
-
Aspirate the medium and gently wash the wells with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain with 0.5% crystal violet solution for 15-30 minutes.
-
Gently wash plates with water and allow them to air dry.
-
Count the number of colonies containing ≥50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE): (Number of colonies formed / Number of cells seeded) for the 0 Gy control group.
-
Calculate the Surviving Fraction (SF) for each dose: (Number of colonies formed / (Number of cells seeded x PE)).
-
Plot SF on a logarithmic scale against radiation dose on a linear scale.
-
Calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1) by dividing the radiation dose for control cells by the dose for BSO-treated cells that yields the same survival level.
-
Protocol 2: In Vivo Assessment in a Xenograft Model
This protocol describes a tumor growth delay study in immunodeficient mice to evaluate the in vivo efficacy of BSO as a radiosensitizer.
4.2.1 Materials and Reagents
-
Immunodeficient mice (e.g., NOD-SCID or Athymic Nude)
-
Cancer cells for injection
-
Matrigel (optional, to improve tumor take rate)
-
L-Buthionine-(S,R)-sulfoximine (BSO)
-
Calipers for tumor measurement
-
Small animal irradiator with appropriate shielding for localized treatment
4.2.2 Methodology
-
Tumor Implantation:
-
Prepare a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) in sterile PBS or medium, optionally mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.[13]
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin measuring tumor dimensions with calipers 2-3 times per week once they become palpable.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Grouping:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Vehicle Control
-
BSO alone
-
Radiation alone
-
BSO + Radiation
-
-
-
BSO Administration:
-
Localized Irradiation:
-
On Day 0, treat mice in Groups 3 and 4 with radiation.
-
Anesthetize the mice and place them in a specialized jig that shields the body while exposing only the tumor-bearing leg.[13]
-
Deliver a single dose or a fractionated course of radiation (e.g., 5 fractions of 3 Gy) to the tumor.
-
-
Post-Treatment Monitoring and Endpoint:
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is typically the time required for the tumor to reach a predetermined size (e.g., 1000 mm³) or to quadruple its initial volume.
-
Monitor animals for signs of toxicity (e.g., weight loss, skin reaction).
-
-
Data Analysis:
-
Plot the mean tumor volume for each group over time.
-
Calculate the tumor growth delay, which is the difference in the time it takes for tumors in the treated groups to reach the endpoint volume compared to the control group.
-
Perform statistical analysis (e.g., Kaplan-Meier survival curves and log-rank test) to compare the time-to-endpoint between groups.
-
References
- 1. Effects of buthionine sulfoximine treatment on cellular glutathione levels and cytotoxicities of cisplatin, carboplatin and radiation in human stomach and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BSO-induced reduction of glutathione levels increases the cellular radiosensitivity of drug-resistant human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factors involved in depletion of glutathione from A549 human lung carcinoma cells: implications for radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
- 8. Effect of BSO on the radiation response at low (0-4 Gy) doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of glutathione (GSH) depletion in vivo by buthionine sulfoximine (BSO) on the radiosensitization of SR 2508 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The radiation dose-response relationship in a human glioma xenograft and an evaluation of the influence of glutathione depletion by buthionine sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Disturbing the Redox Balance Using Buthionine Sulfoximine Radiosensitized Somatostatin Receptor-2 Expressing Pre-Clinical Models to Peptide Receptor Radionuclide Therapy with 177Lu-DOTATATE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Local irradiation of patient-derived tumors in immunodeficient mice - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of L-Buthionine-Sulfoximine (BSO) Stock Solutions for Cellular Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of L-buthionine-sulfoximine (BSO) stock solutions for use in a variety of experimental settings. BSO is a potent and irreversible inhibitor of γ-glutamylcysteine synthetase (γ-GCS), a key enzyme in the biosynthesis of glutathione (B108866) (GSH).[1] By depleting cellular GSH levels, BSO is a valuable tool for studying the roles of glutathione in cellular processes, inducing oxidative stress, and enhancing the efficacy of certain chemotherapeutic agents.[1][2] This guide details the necessary materials, step-by-step protocols for dissolution and storage, and critical quality control considerations to ensure experimental reproducibility.
Introduction
L-buthionine-sulfoximine (BSO) is a specific inhibitor of γ-glutamylcysteine synthetase (also known as glutamate-cysteine ligase), the rate-limiting enzyme in the synthesis of glutathione.[2] Glutathione is a critical antioxidant, playing a pivotal role in protecting cells from oxidative damage, detoxifying xenobiotics, and maintaining cellular redox homeostasis. BSO's irreversible inhibition of γ-GCS leads to the depletion of intracellular GSH, thereby sensitizing cells to oxidative stress and certain anticancer drugs.[1] This makes BSO an essential tool in cancer biology, toxicology, and neuroscience research. Accurate and consistent preparation of BSO stock solutions is paramount for obtaining reliable and reproducible experimental results.
Quantitative Data Summary
For ease of reference, the key quantitative data for L-buthionine-sulfoximine are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 222.3 g/mol | [1] |
| CAS Number | 83730-53-4 | |
| Appearance | White to off-white crystalline solid | [2][3] |
| Solubility in Water | Up to 50 mg/mL (224.9 mM) | [3] |
| Solubility in PBS (pH 7.2) | Approximately 5 mg/mL | [2] |
| Solubility in DMSO | Sparingly soluble to insoluble | [2][3][4][5] |
| Solubility in Ethanol | Sparingly soluble | [2] |
Experimental Protocols
Materials
-
L-buthionine-sulfoximine (powder form, ≥97% purity)
-
Sterile, nuclease-free water (for aqueous solutions)
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous (if attempting to solubilize for specific applications, though not generally recommended)[2]
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Sonicator (optional, but recommended for aqueous solutions)[3][6]
-
Sterile filters (0.22 µm)
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol 1: Preparation of Aqueous BSO Stock Solution (Recommended)
For most biological experiments, preparing BSO in an aqueous buffer is the preferred method.[2]
-
Calculate the required mass of BSO:
-
Determine the desired final concentration and volume of the stock solution.
-
Use the formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Example: To prepare 10 mL of a 100 mM BSO stock solution: Mass = 0.1 mol/L x 0.01 L x 222.3 g/mol = 0.2223 g (or 222.3 mg)
-
-
Weigh the BSO:
-
Under a chemical fume hood, carefully weigh the calculated amount of BSO powder.
-
-
Dissolve the BSO:
-
Sterile Filtration:
-
To ensure sterility, filter the BSO stock solution through a 0.22 µm sterile filter into a new sterile conical tube.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7][8]
-
Short-term storage: Aqueous solutions of BSO are not recommended for storage for more than one day.[2] For immediate use, store at 2-8°C.
-
Long-term storage: For longer-term storage, it is recommended to store aliquots at -20°C for up to 3 months or -80°C for up to one year.[3][5] The solid BSO powder should be stored at -20°C and is stable for at least two years.[2]
-
Protocol 2: Preparation of BSO Stock Solution in Organic Solvents (Use with Caution)
While BSO is sparingly soluble in organic solvents like DMSO and ethanol, this is generally not the recommended method for cell culture experiments due to potential solvent toxicity.[2] If an organic solvent is necessary for a specific application, the following protocol can be adapted.
-
Follow steps 1 and 2 from Protocol 1 to calculate and weigh the BSO.
-
Dissolve the BSO:
-
Storage:
-
Store stock solutions made in organic solvents at -20°C or -80°C.[9] When diluting into aqueous media for experiments, ensure the final concentration of the organic solvent is minimal (typically <0.1%) to avoid off-target effects.
-
Mandatory Visualizations
Caption: Experimental workflow for the preparation of BSO stock solution.
Caption: BSO inhibits glutathione synthesis, leading to increased oxidative stress.
References
- 1. stemcell.com [stemcell.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. L-Buthionine-(S,R)-sulfoximine | TargetMol [targetmol.com]
- 4. selleck.co.jp [selleck.co.jp]
- 5. selleckchem.com [selleckchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. benchchem.com [benchchem.com]
Measuring Glutathione Levels Following BSO Treatment: An Application Note and Protocol
Introduction
Glutathione (B108866) (GSH) is a critical tripeptide antioxidant that plays a central role in protecting cells from oxidative damage by neutralizing reactive oxygen species (ROS).[1][2][3] L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the de novo synthesis of glutathione.[4][5] By inhibiting this enzyme, BSO treatment leads to a time- and dose-dependent depletion of intracellular GSH levels.[4][6][7] This makes BSO an invaluable tool for researchers studying the roles of GSH in various physiological and pathological processes, including apoptosis, drug resistance, and cellular responses to oxidative stress.[3][8][9][10] This application note provides detailed protocols for treating cells with BSO to deplete GSH and for subsequently quantifying the changes in intracellular glutathione levels using common and reliable methods.
Mechanism of BSO-Induced Glutathione Depletion
BSO specifically inhibits the enzyme γ-glutamylcysteine synthetase, which catalyzes the first and rate-limiting step in glutathione synthesis: the formation of γ-glutamylcysteine from glutamate (B1630785) and cysteine. By blocking this step, BSO prevents the replenishment of the cellular GSH pool. The existing GSH is consumed through its normal antioxidant functions, leading to a gradual depletion of the total glutathione levels within the cell.[4] This depletion can sensitize cells to oxidative stress and certain anticancer drugs.[3][9][10]
Caption: Mechanism of BSO-induced glutathione depletion.
Quantitative Data on BSO-Induced GSH Depletion
The effectiveness of BSO in depleting cellular GSH varies depending on the cell type, BSO concentration, and duration of treatment. The following table summarizes typical experimental conditions and the resulting GSH depletion observed in various studies.
| Cell Line/Tissue | BSO Concentration | Treatment Duration | Percent GSH Depletion | Reference(s) |
| V79-379A Cells | 50 µM | 10 hours | >95% | [6] |
| Human B lymphoma (PW) | Not specified | 24 hours | 95% (total GSH) | [11] |
| T47D Cells | 0.5 mM | 48 hours | ~95% | [12] |
| Ht22 Cells | 0.03 mM | 15 hours | 65% | [13] |
| Ht22 Cells | 10 mM | 15 hours | 78% | [13] |
| Ehrlich Ascites Tumor | ~1 mM | 72 hours | >90% | [14] |
| CHO-K1 Cells | ~1 mM | Not specified | >90% | [14] |
| Rat Kidney | 0.25-4.0 mmol/kg | 20 min - 25 hours | Dose-dependent | [5] |
| Rat Liver | 0.25-4.0 mmol/kg | 20 min - 25 hours | Dose-dependent | [5] |
| C3H Mice (Liver) | 0.8-1.6 g/kg | 2-4 hours | ~65% | [4] |
| C3H Mice (Kidney) | 0.8-1.6 g/kg | 2-4 hours | ~65% | [4] |
Experimental Workflow
A typical workflow for investigating the effects of BSO on cellular glutathione levels involves cell culture, treatment with BSO, cell harvesting and lysate preparation, followed by a quantitative glutathione assay.
Caption: Experimental workflow for measuring GSH after BSO treatment.
Detailed Experimental Protocols
Protocol 1: BSO Treatment of Cultured Cells
This protocol provides a general guideline for treating adherent or suspension cells with BSO to deplete intracellular GSH. Optimal BSO concentration and treatment time should be determined empirically for each cell line.
Materials:
-
Cell culture medium appropriate for the cell line
-
Buthionine sulfoximine (BSO) stock solution (e.g., 100 mM in sterile water or PBS, filter-sterilized)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase at the time of harvesting. For adherent cells, allow them to attach overnight.
-
BSO Preparation: On the day of treatment, dilute the BSO stock solution to the desired final concentration in fresh cell culture medium. It is recommended to test a range of concentrations (e.g., 50 µM to 1 mM) and time points (e.g., 12, 24, 48, 72 hours) in a pilot experiment.[15]
-
Treatment: Remove the old medium from the cells and replace it with the BSO-containing medium. For suspension cells, pellet the cells by centrifugation and resuspend them in the BSO-containing medium.
-
Control Groups: Include appropriate control groups:
-
Untreated Control: Cells cultured in fresh medium without BSO.
-
Vehicle Control: Cells cultured in medium containing the same concentration of the vehicle used to dissolve the BSO (if applicable).
-
-
Incubation: Return the cells to the incubator and culture for the desired duration.
-
Harvesting: After the treatment period, harvest the cells.
-
Adherent cells: Wash with ice-cold PBS, then detach using a cell scraper or trypsin.
-
Suspension cells: Transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at a low speed (e.g., 300-500 x g) for 5 minutes at 4°C to pellet the cells.
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS to remove any residual medium. Repeat the centrifugation and washing step.
-
Storage: The cell pellet can be used immediately for lysate preparation or stored at -80°C for later analysis.
Protocol 2: Measurement of Total Glutathione using Ellman's Assay
Ellman's assay is a simple, colorimetric method for quantifying total glutathione (GSH and GSSG).[16][17] The assay is based on the reaction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) with the sulfhydryl group of GSH to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm.[16][17] Glutathione reductase is included in the reaction to recycle GSSG back to GSH, allowing for the measurement of total glutathione.[16]
Materials:
-
Cell pellet from BSO-treated and control cells
-
Lysis buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7, with 1 mM EDTA)
-
Deproteinization agent (e.g., 5% sulfosalicylic acid or metaphosphoric acid)
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer with 1 mM EDTA, pH 8.0)
-
DTNB solution (4 mg/mL in reaction buffer)[18]
-
Glutathione reductase (GR) solution
-
NADPH solution
-
GSH standards (for generating a standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Lysate Preparation: a. Resuspend the cell pellet in ice-cold lysis buffer. b. Lyse the cells by sonication or by three freeze-thaw cycles. c. Centrifuge the lysate at high speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet cellular debris.[18] d. Collect the supernatant, which contains the soluble proteins and glutathione.
-
Deproteinization (Optional but Recommended): a. Add an equal volume of a deproteinizing agent (e.g., 5% sulfosalicylic acid) to the supernatant. b. Incubate on ice for 10 minutes. c. Centrifuge at 12,000 x g for 10 minutes at 4°C. d. Collect the protein-free supernatant for the assay.
-
Standard Curve Preparation: Prepare a series of GSH standards of known concentrations (e.g., 0-100 µM) in the same buffer as the samples.
-
Assay Reaction: a. In a 96-well plate, add 50 µL of the sample supernatant or GSH standard to each well.[18] b. Prepare a master mix containing the reaction buffer, DTNB, and glutathione reductase. c. Add a pre-determined volume of the master mix to each well. d. Initiate the reaction by adding NADPH to each well.
-
Measurement: Immediately measure the absorbance at 405-415 nm every 30 seconds for 3-5 minutes using a microplate reader.[16][19]
-
Calculation: Determine the rate of TNB formation (change in absorbance per minute) for each sample and standard. Plot the rates for the GSH standards against their concentrations to generate a standard curve. Use the standard curve to determine the glutathione concentration in the samples. Normalize the glutathione concentration to the protein concentration of the lysate (determined by a protein assay like Bradford or BCA) or to the cell number.
Protocol 3: Measurement of Glutathione by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more sensitive and specific method for quantifying both reduced (GSH) and oxidized (GSSG) glutathione.[20][21] This allows for the determination of the GSH/GSSG ratio, a key indicator of cellular redox status.[1] The following is a general outline, and specific parameters such as the column, mobile phase, and detection method may vary.[1][2]
Materials:
-
Cell pellet from BSO-treated and control cells
-
Deproteinizing agent (e.g., perchloric acid or metaphosphoric acid)
-
HPLC system with a suitable detector (UV or electrochemical)
-
Reverse-phase C18 column
-
Mobile phase (e.g., a buffer containing an ion-pairing agent)
-
GSH and GSSG standards
Procedure:
-
Sample Preparation: a. Resuspend the cell pellet in an ice-cold deproteinizing agent. b. Lyse the cells by sonication on ice. c. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C. d. Filter the supernatant through a 0.22 µm filter to remove any particulate matter.
-
HPLC Analysis: a. Equilibrate the HPLC column with the mobile phase. b. Inject a known volume of the prepared sample or standard onto the column. c. Elute the compounds isocratically or with a gradient. d. Detect GSH and GSSG based on their retention times, which are determined by running pure standards. UV detection is commonly performed at around 200-220 nm.[1][2]
-
Quantification: a. Generate standard curves for both GSH and GSSG by injecting known concentrations of the standards. b. Calculate the concentrations of GSH and GSSG in the samples based on the peak areas and the standard curves. c. Normalize the results to the protein concentration or cell number.
Conclusion
The use of BSO to deplete cellular glutathione is a fundamental technique in redox biology research. Accurate and reliable measurement of the resulting changes in GSH levels is crucial for interpreting experimental outcomes. The protocols outlined in this application note provide researchers with the necessary tools to effectively deplete GSH using BSO and to quantify these changes using either the accessible Ellman's assay or the more specific HPLC method. Careful optimization of experimental conditions for the specific cell type under investigation is essential for obtaining robust and reproducible data.
References
- 1. HPLC Method for Analysis of Glutathione oxidized (GSSG) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tissue-specific changes in glutathione and cysteine after buthionine sulfoximine treatment of rats and the potential for artifacts in thiol levels resulting from tissue preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The pulmonary effects of buthionine sulfoximine treatment and glutathione depletion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
- 13. The responses of Ht22 cells to oxidative stress induced by buthionine sulfoximine (BSO) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 18. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 19. 2.4. Glutathione Assay [bio-protocol.org]
- 20. fda.gov [fda.gov]
- 21. Validation of an HPLC-UV method for the analysis of glutathione and its impurities | FDA [fda.gov]
Application Notes and Protocols: Utilizing Buthionine Sulfoximine (BSO) to Investigate and Overcome Drug Resistance in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Drug resistance remains a significant hurdle in the successful treatment of cancer. One of the key mechanisms contributing to this resistance is the elevated level of intracellular glutathione (B108866) (GSH), an antioxidant that protects cancer cells from the cytotoxic effects of many chemotherapeutic agents. Buthionine sulfoximine (B86345) (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis.[1][2] By depleting intracellular GSH, BSO can sensitize resistant cancer cells to various anticancer drugs, making it an invaluable tool for studying the mechanisms of drug resistance and a potential candidate for adjuvant cancer therapy.[3][4] These application notes provide a comprehensive overview of the use of BSO in cancer research, including its mechanism of action, experimental protocols, and relevant signaling pathways.
Introduction: The Role of Glutathione in Drug Resistance
Glutathione is a tripeptide that plays a crucial role in cellular defense against oxidative stress and toxic compounds. In cancer cells, elevated GSH levels have been strongly associated with resistance to a variety of chemotherapeutic agents, including platinum-based drugs (e.g., cisplatin), alkylating agents (e.g., melphalan), and anthracyclines (e.g., doxorubicin).[3][5][6] GSH contributes to drug resistance through several mechanisms:
-
Direct detoxification: GSH can directly conjugate with and neutralize electrophilic drugs.
-
Enzymatic detoxification: GSH serves as a cofactor for glutathione S-transferases (GSTs), which catalyze the detoxification of a wide range of xenobiotics.
-
Antioxidant defense: GSH is a key component of the cellular antioxidant system, scavenging reactive oxygen species (ROS) that are often generated by chemotherapy and are critical for inducing apoptosis.[7][8]
Mechanism of Action of BSO
BSO is a synthetic amino acid that irreversibly inhibits γ-GCS, thereby blocking the de novo synthesis of GSH.[1][4] This leads to a significant depletion of intracellular GSH levels. The reduction in GSH has two major consequences in the context of cancer therapy:
-
Increased Oxidative Stress: By diminishing the cell's primary antioxidant defense, BSO treatment leads to an accumulation of ROS.[9][10] This increase in oxidative stress can damage cellular components like DNA, lipids, and proteins, ultimately triggering apoptotic cell death.[11][12]
-
Enhanced Drug Efficacy: Lower GSH levels reduce the cell's capacity to detoxify chemotherapeutic agents. This results in higher intracellular concentrations of the active drug and increased formation of drug-DNA adducts, leading to enhanced cytotoxicity.[13][14]
Data Presentation
Table 1: Effect of BSO on Glutathione (GSH) Levels in Cancer Cells
| Cell Line | BSO Concentration | Treatment Duration | GSH Depletion (%) | Reference |
| BT16 (Cisplatin-resistant) | 200 µM | 48 h | Not specified, but significant | [9] |
| MCF-7/ADRR (Doxorubicin-resistant) | 50 µM | 48 h | 80-90% | [14] |
| GBC-SD (Gallbladder cancer) | 50 µM | Time-dependent | Significant | [15] |
| HN-38 (Head and neck cancer) | Not specified | 24 h | 93% | [16] |
| SCC-25CP (Head and neck cancer) | Not specified | 24 h | 50% | [16] |
| ZAZ and M14 (Melanoma) | 50 µM | 48 h | 95% | [17] |
Table 2: Potentiation of Chemotherapeutic Drug Cytotoxicity by BSO in Resistant Cancer Cells
| Cell Line | Chemotherapeutic Agent | BSO Concentration | Dose-Modifying Factor / Effect | Reference |
| MCF-7/ADRR (Doxorubicin-resistant) | Doxorubicin (B1662922) | 50 µM | 5 to 7-fold potentiation | [14] |
| U-1690R (SCLC, Doxorubicin-resistant) | Doxorubicin | 10 µM | Complete reversal of resistance (with CsA) | [18] |
| U-1285R (SCLC, Doxorubicin-resistant) | Doxorubicin | 10 µM | Partial reversal of resistance (with CsA) | [18] |
| B16 Melanoma (in vivo) | Melphalan (B128) | Not specified | 170% increase in life span vs. melphalan alone | [2] |
| Human Melanoma Cells | Melphalan | Not specified | 3-fold enhancement | [2] |
| Human Melanoma Cells | 3,4-dihydroxybenzylamine (B7771078) | Not specified | 4-fold enhancement | [2] |
Table 3: BSO-induced Changes in Protein Expression and Cellular Processes
| Cell Line | BSO Treatment | Observed Effect | Downstream Consequence | Reference |
| GBC-SD and RBE (Biliary tract cancer) | 50 µM for 24 h | Downregulation of Bcl-2, Bcl-xL, and Mcl-1 | Enhanced cisplatin-induced apoptosis | [15] |
| 697-Bcl-2 (Leukemia) | 50 µM | Abolished Bcl-2-mediated drug resistance | Induction of non-apoptotic cell death | [19] |
| NB4, U937, Namalwa, Jurkat | 10 µM (with Arsenic Trioxide) | Activation of JNK, increased DR5 expression | Synergistic induction of apoptosis | [20] |
| U937 | Not specified | Upregulation of Bcl-2 mRNA and protein | Development of adaptive response to BSO | [21] |
| SK-N-BE-2C (Neuroblastoma) | Not specified | ROS overproduction, PKC-delta activation | Triggering of apoptosis | [12] |
Mandatory Visualization
Caption: BSO inhibits GSH synthesis, leading to increased ROS and sensitization to chemotherapy.
Caption: Workflow for assessing BSO-mediated chemosensitization in cancer cells.
Caption: Signaling pathways modulated by BSO to induce apoptosis.
Experimental Protocols
Protocol 1: In Vitro Treatment of Cancer Cells with BSO and a Chemotherapeutic Agent
This protocol outlines a general procedure for treating adherent cancer cells to assess the chemosensitizing effects of BSO.
Materials:
-
Resistant and parental cancer cell lines
-
Complete cell culture medium
-
BSO (Buthionine sulfoximine) stock solution (e.g., 100 mM in sterile water or PBS)
-
Chemotherapeutic agent stock solution
-
96-well and 6-well tissue culture plates
-
Sterile PBS
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells in a 96-well plate for viability assays (e.g., 5,000 cells/well) or a 6-well plate for protein/RNA analysis (e.g., 2.5 x 10^5 cells/well). Allow cells to adhere overnight.
-
BSO Pre-treatment: Remove the medium and add fresh medium containing the desired concentration of BSO (e.g., 10-200 µM). A vehicle control (medium without BSO) must be included.[9][14] Incubate for 24 to 48 hours to ensure adequate GSH depletion.[14]
-
Chemotherapeutic Treatment: After BSO pre-incubation, add the chemotherapeutic agent at various concentrations to the BSO-containing medium. Include control wells with BSO alone, the drug alone, and no treatment.
-
Incubation: Incubate the cells for an additional 24 to 72 hours, depending on the drug's mechanism of action and the cell doubling time.
-
Endpoint Analysis: Proceed with downstream assays such as cell viability, ROS detection, or apoptosis analysis.
Protocol 2: Assessment of Cell Viability (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Treated cells in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Plate reader
Procedure:
-
Add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses 2',7'-dichlorofluorescin diacetate (DCFDA) to detect intracellular ROS by flow cytometry.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
DCFDA or H2DCFDA stain
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and wash with PBS.
-
Resuspend the cells in PBS containing DCFDA (e.g., 10 µM).
-
Incubate the cells in the dark for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the fluorescence intensity of the cells using a flow cytometer (e.g., with an excitation wavelength of 488 nm and emission at 525 nm).[9][10] An increase in fluorescence indicates higher levels of intracellular ROS.
Protocol 4: Analysis of Apoptosis by Annexin V Staining
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells and collect the supernatant to include any floating apoptotic cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Protocol 5: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of specific proteins, such as those involved in apoptosis (e.g., Bcl-2, Mcl-1).[15]
Materials:
-
Treated cells in a 6-well plate (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Perspectives
BSO is a powerful tool for probing the role of glutathione in cancer drug resistance. By specifically depleting intracellular GSH, BSO treatment can reverse resistance to a multitude of chemotherapeutic agents in preclinical models.[3] The protocols and data presented here provide a framework for researchers to effectively utilize BSO in their own studies. While clinical trials have explored BSO in combination with chemotherapy, further research is needed to optimize dosing schedules and identify patient populations most likely to benefit from this therapeutic strategy.[5] The continued investigation of BSO and its effects on cellular redox balance will undoubtedly yield further insights into the complex mechanisms of drug resistance and may lead to more effective cancer therapies.
References
- 1. Markedly decreased expression of glutathione S-transferase pi gene in human cancer cell lines resistant to buthionine sulfoximine, an inhibitor of cellular glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I trial of buthionine sulfoximine in combination with melphalan in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant Defenses Confer Resistance to High Dose Melphalan in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive Oxygen Species in Normal and Tumor Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of glutathione on DNA repair in cisplatin-resistant human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Combination of cyclosporin A and buthionine sulfoximine (BSO) as a pharmacological strategy for circumvention of multidrug resistance in small cell lung cancer cell lines selected for resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Inhibition of glutathione synthesis overcomes Bcl-2-mediated topoisomerase inhibitor resistance and induces nonapoptotic cell death via mitochondrial-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. aacrjournals.org [aacrjournals.org]
- 21. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting L-Buthionine-S,R-sulfoximine (BSO) Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving L-Buthionine-S,R-sulfoximine (BSO), a potent inhibitor of glutathione (B108866) (GSH) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for BSO?
A1: L-Buthionine-S,R-sulfoximine (BSO) is a specific and irreversible inhibitor of the enzyme glutamate-cysteine ligase (GCL), formerly known as gamma-glutamylcysteine (B196262) synthetase.[1] GCL is the rate-limiting enzyme in the synthesis of glutathione (GSH), a critical intracellular antioxidant.[1] By inhibiting GCL, BSO depletes cellular GSH levels, leading to an increase in reactive oxygen species (ROS) and oxidative stress.[1][2] This can induce apoptosis or sensitize cells to other treatments like chemotherapy and radiation.[1][3]
Q2: My cells are not responding to BSO treatment. What are the possible reasons?
A2: Several factors can contribute to a lack of response to BSO. These include:
-
Cell-Type Specific Resistance: Some cell lines exhibit intrinsic or acquired resistance to BSO. This can be due to various mechanisms, such as the upregulation of anti-apoptotic proteins like Bcl-2.[4] For instance, U937, HepG2, and HGB1 tumor cell lines have shown resistance to BSO, which was associated with an upregulation of Bcl-2.[4]
-
Ineffective BSO Concentration or Treatment Duration: The optimal concentration and duration of BSO treatment are highly cell-type dependent. Insufficient concentration or exposure time may not lead to adequate GSH depletion. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
BSO Degradation: Improper storage or handling of BSO can lead to its degradation, rendering it ineffective. BSO should be stored according to the manufacturer's instructions, typically at -20°C. Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
-
Compensatory Antioxidant Pathways: Cells may activate alternative antioxidant pathways to compensate for GSH depletion, thus mitigating the effects of BSO.[5]
Q3: How can I confirm that BSO is effectively depleting glutathione in my cells?
A3: It is essential to measure intracellular GSH levels before and after BSO treatment to verify its efficacy. A common method for this is the enzymatic recycling assay, which can be adapted for a 96-well plate format for high-throughput analysis.[3] This assay provides a quantitative measure of GSH levels, allowing you to confirm depletion.
Q4: What are the typical concentrations and treatment times used for BSO in cell culture?
A4: The effective concentration and treatment duration of BSO can vary significantly between cell lines. It is always recommended to perform a titration to determine the optimal conditions for your specific experimental setup. However, the following table summarizes some reported concentrations and their effects:
| Cell Line | BSO Concentration | Treatment Duration | Observed Effect | Reference |
| Neuroblastoma (SK-N-BE-2C, LAN 5) | 1 mM | 24, 48, 72 hours | Increased ROS and apoptosis | [2] |
| H9c2 (cardiomyocytes) | 10 mM | 0.5 - 22 hours | GSH depletion, increased ROS, apoptosis | [6] |
| T47D (breast cancer) | 0.5 mM | 48 hours | ~90% GSH depletion | [7] |
| Burkitt lymphoma cells | 1.25–100 µM | 48 hours | Decreased cell growth | [5] |
| HCT116 (colon cancer) | 500 µM | 1 hour pre-treatment | Increased sensitivity to cisplatin | [8] |
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with BSO.
| Problem | Possible Cause | Suggested Solution |
| No observable effect (e.g., no increased cell death, no sensitization to other drugs) | 1. Ineffective GSH depletion: BSO concentration is too low or treatment time is too short. 2. Cellular resistance: The cell line may have intrinsic or acquired resistance mechanisms. 3. Degraded BSO: The BSO stock solution may have lost its activity. 4. High cell density: A high number of cells can metabolize or sequester the BSO, reducing its effective concentration. | 1. Optimize BSO treatment: Perform a dose-response (e.g., 10 µM to 10 mM) and time-course (e.g., 12, 24, 48, 72 hours) experiment. Measure GSH levels to confirm depletion. 2. Investigate resistance: Check the literature for known resistance of your cell line. Consider using alternative methods for GSH depletion or combining BSO with other inhibitors. For Bcl-2 mediated resistance, consider co-treatment with a Bcl-2 inhibitor. 3. Use fresh BSO: Prepare a fresh stock solution of BSO from a reliable source. Store aliquots at -20°C to avoid multiple freeze-thaw cycles. 4. Optimize cell seeding density: Ensure a consistent and appropriate cell density for your experiments. |
| High variability between replicate experiments | 1. Inconsistent cell health or passage number: Variations in cell culture conditions can affect the response to BSO. 2. Inaccurate BSO concentration: Pipetting errors or improper dilution can lead to inconsistent BSO concentrations. 3. Inconsistent incubation times: Precise timing of BSO treatment is crucial for reproducible results. | 1. Standardize cell culture: Use cells within a consistent passage number range and ensure they are healthy and actively dividing before starting the experiment. Maintain consistent culture conditions (temperature, CO2, humidity).[9] 2. Ensure accurate pipetting: Calibrate your pipettes regularly and use appropriate pipetting techniques. 3. Maintain precise timing: Use a timer to ensure consistent incubation periods for all samples. |
| Unexpected cytotoxicity of BSO alone | 1. High BSO concentration: The concentration of BSO used may be toxic to the specific cell line, even without a secondary treatment. 2. Prolonged exposure: Extended incubation with BSO can lead to significant oxidative stress and cell death. | 1. Perform a dose-response curve: Determine the IC50 of BSO for your cell line to identify a concentration that effectively depletes GSH with minimal direct cytotoxicity. 2. Optimize treatment duration: Shorten the BSO incubation time to a point where GSH is sufficiently depleted but cell viability is not significantly compromised. |
Experimental Protocols
Protocol 1: General Procedure for Glutathione Depletion in Cultured Cells Using BSO
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
BSO Preparation: Prepare a stock solution of BSO in sterile water or cell culture medium. Further dilute the stock solution to the desired final concentration in fresh culture medium immediately before use.
-
BSO Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of BSO.
-
Incubation: Incubate the cells for the predetermined duration (e.g., 24-48 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).[9]
-
Downstream Analysis: After incubation, proceed with your intended downstream assays, such as viability assays, apoptosis assays, or measurement of GSH levels.
Protocol 2: Measurement of Intracellular Glutathione (GSH)
This protocol is based on the enzymatic recycling method.[3]
-
Cell Lysis: After BSO treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., a buffer containing sulfosalicylic acid to precipitate proteins).
-
Centrifugation: Centrifuge the cell lysates to pellet the protein precipitate.
-
Assay Reaction: In a 96-well plate, mix the supernatant with the assay buffer containing NADPH, DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)), and glutathione reductase.
-
Measurement: Measure the change in absorbance at 405-414 nm over time using a plate reader. The rate of color change is proportional to the GSH concentration.
-
Standard Curve: Generate a standard curve using known concentrations of GSH to determine the GSH concentration in the samples.
Visualizations
Caption: BSO inhibits GCL, leading to GSH depletion, increased ROS, and apoptosis.
Caption: A logical workflow to troubleshoot common issues in BSO experiments.
References
- 1. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular glutathione content, in vitro chemoresponse, and the effect of BSO modulation in samples derived from patients with advanced ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. What factors affect the cell culture conditions? | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting BSO-Induced Cytotoxicity
Welcome to the technical support center for researchers utilizing L-buthionine-S,R-sulfoximine (BSO) in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the induction of cytotoxicity with BSO.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of BSO-induced cytotoxicity?
L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione (B108866) (GSH).[1][2][3] By inhibiting GSH synthesis, BSO depletes intracellular GSH levels.[4][5] GSH is a critical intracellular antioxidant, and its depletion leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress.[6][7][8][9] This elevated oxidative stress can trigger various forms of programmed cell death, including apoptosis and ferroptosis, ultimately leading to cytotoxicity in cancer cells.[6][7][10][11][12][13]
Q2: Why am I not observing the expected level of cytotoxicity after BSO treatment?
Several factors can contribute to lower-than-expected cytotoxicity:
-
Cell Line Specificity: The sensitivity to BSO can vary significantly between different cell lines.[14] Some cell lines may have inherently higher basal levels of GSH or more robust antioxidant systems that can compensate for GSH depletion for a longer period.
-
BSO Concentration and Treatment Duration: The cytotoxic effects of BSO are dose- and time-dependent.[14] Insufficient concentration or a short incubation time may not be enough to deplete GSH to a critical level required to induce cell death. Refer to the table below for typical effective concentrations and durations.
-
Oxygen Tension: The cytotoxic effects of BSO are often dependent on the presence of oxygen to generate ROS.[15] Experiments conducted under hypoxic conditions may show reduced BSO-induced cytotoxicity.[15]
-
Cellular Adaptation: Some cells can adapt to gradually decreasing GSH levels by upregulating compensatory antioxidant pathways.[16]
Q3: My results with BSO are inconsistent between experiments. What could be the cause?
Inconsistent results can arise from several sources of variability:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency, and media composition. Variations in these factors can alter the metabolic state of the cells and their sensitivity to BSO.
-
BSO Solution Stability: Prepare fresh BSO solutions for each experiment, as the compound's stability in solution over time can vary.
-
Assay Timing: The timing of downstream assays (e.g., viability, apoptosis) is critical. Ensure that assays are performed at consistent time points after BSO treatment.
-
Reagent Quality: Use high-quality reagents for all assays to minimize variability.
Q4: Can BSO induce different types of cell death?
Yes, BSO-induced cytotoxicity can manifest through different cell death pathways:
-
Apoptosis: GSH depletion by BSO can lead to an overproduction of ROS, which in turn triggers the apoptotic cascade.[6][7][9] This can involve the activation of caspases and is often characterized by DNA damage.[6]
-
Ferroptosis: BSO can also induce ferroptosis, a form of iron-dependent cell death characterized by the accumulation of lipid peroxides.[11][12][13][17] This occurs because glutathione peroxidase 4 (GPX4), a key enzyme that neutralizes lipid peroxides, requires GSH as a cofactor.
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal BSO Concentration | Perform a dose-response experiment to determine the optimal BSO concentration for your specific cell line. Start with a broad range (e.g., 10 µM to 1 mM) and narrow it down. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal duration of BSO exposure required to induce significant cytotoxicity. |
| Cell Line Resistance | Consider using BSO in combination with other agents. BSO has been shown to sensitize cancer cells to various chemotherapeutic drugs and radiation.[5][18][19] |
| Hypoxic Conditions | Ensure your cell culture incubator has a normoxic atmosphere (typically 20-21% O2) unless you are specifically studying the effects of hypoxia.[15] |
Issue 2: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Standardize your cell culture practices. Always use cells within a specific passage number range and seed them at a consistent density for each experiment. |
| BSO Degradation | Prepare fresh BSO solutions from a powder stock for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Assay Timing Discrepancies | Create a detailed experimental timeline and adhere to it strictly for all replicates and repeat experiments. |
| Inaccurate Cell Counting | Use a reliable method for cell counting (e.g., an automated cell counter) to ensure an equal number of cells are seeded for each condition. |
Data Presentation
Table 1: Typical BSO Concentrations and Treatment Times for Inducing Cytotoxicity in Various Cell Lines
| Cell Line | BSO Concentration | Treatment Time | Observed Effect | Reference |
| Neuroblastoma (SK-N-BE-2C, LAN 5) | 1 mM | 24 hours | Increased ROS, apoptosis, and DNA damage | [6][9] |
| Human Gallbladder Cancer (GBC-SD) | 50 µM | 24 hours (pretreatment) | Enhanced cisplatin-induced apoptosis | [5] |
| V79-379A (Chinese Hamster Lung) | 50 µM - 500 µM | 10 hours | >95% GSH depletion | [20] |
| EMT6/SF (Mouse Tumor) | 5 mmol/kg (in vivo) | 12-hour intervals | Enhanced cyclophosphamide (B585) cytotoxicity | [21] |
| 4T1 (Breast Cancer) | 200 µg/mL | 24 hours | Increased intracellular ROS levels | [22] |
Experimental Protocols
Protocol 1: Assessment of BSO-Induced Cytotoxicity using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
BSO Treatment: Treat the cells with a range of BSO concentrations for the desired duration (e.g., 24, 48, 72 hours). Include untreated and vehicle-treated controls.
-
MTT Addition: Following treatment, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and plot the dose-response curve.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with BSO in a culture dish or plate for the desired time.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.[23]
-
Washing: Wash the cells twice with cold PBS.[23]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V conjugate and Propidium Iodide (PI) to the cell suspension.[23][24][25]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[24][25]
Protocol 3: Measurement of Intracellular ROS Levels using DCFDA
-
Cell Treatment: Treat cells with BSO for the desired time.
-
DCFDA Loading: Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFDA) solution in serum-free media.
-
Washing: Wash the cells with PBS to remove excess probe.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[22]
Mandatory Visualizations
Caption: Mechanism of BSO-induced cytotoxicity.
Caption: Troubleshooting workflow for BSO experiments.
Caption: Experimental workflow for apoptosis assay.
References
- 1. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
- 2. l-Buthionine Sulfoximine Detection and Quantification in Polyurea Dendrimer Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Targeting ferroptosis opens new avenues for the development of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ferroptosis: mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Melanoma cytotoxicity of buthionine sulfoximine (BSO) alone and in combination with 3,4-dihydroxybenzylamine and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of Ferroptosis: A Potential Target for Cardiovascular Diseases Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Buthionine sulfoximine and chemoresistance in cancer treatments: a systematic review with meta-analysis of preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of glutathione depletion by L-buthionine sulfoximine on the cytotoxicity of cyclophosphamide in single and fractionated doses to EMT6/SF mouse tumors and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 25. biologi.ub.ac.id [biologi.ub.ac.id]
Technical Support Center: BSO Off-Target Effects in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues and off-target effects encountered when using L-buthionine-S,R-sulfoximine (BSO) in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of BSO?
A1: L-buthionine-S,R-sulfoximine (BSO) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH).[1] Treatment of cells with BSO leads to the depletion of intracellular GSH.[2][3]
Q2: Are the observed cytotoxic effects of BSO in my cell culture considered "off-target"?
A2: Not necessarily. While BSO is highly specific for γ-GCS, its primary effect—GSH depletion—triggers a cascade of downstream cellular events. The most significant of these is the induction of oxidative stress, an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them.[2][4] This oxidative stress is a direct consequence of GSH depletion and is responsible for many of the observed cytotoxic effects, such as apoptosis and DNA damage.[2][5] Therefore, these effects are consequences of the on-target activity of BSO, rather than true "off-target" effects on other proteins.
Q3: Why is there significant variability in sensitivity to BSO across different cell lines?
A3: The sensitivity of cell lines to BSO can vary dramatically.[4] This heterogeneity is often linked to the intrinsic rate of ROS production and the cell's baseline dependence on GSH for antioxidant defense.[4] For example, some cancer cells, like melanoma, have high basal levels of GSH and are particularly sensitive to its depletion. Additionally, cells with amplified MYCN may exhibit increased sensitivity to BSO-induced apoptosis.[5][6]
Q4: Can BSO induce apoptosis on its own, without a co-treatment?
A4: Yes, in many cell lines, BSO alone can induce apoptosis.[2][4][7] The depletion of GSH and subsequent increase in ROS can trigger apoptotic signaling pathways.[2][7] The extent and kinetics of apoptosis induction are cell-type dependent.
Q5: I am not observing sensitization to my primary drug after BSO treatment. What could be the reason?
A5: Several factors could contribute to this:
-
Insufficient GSH Depletion: The concentration of BSO or the incubation time may not be sufficient to adequately deplete GSH levels in your specific cell line. It is crucial to experimentally verify GSH depletion.
-
Cellular Resistance Mechanisms: Some cells can adapt to lower GSH levels by upregulating other antioxidant systems or anti-apoptotic proteins like Bcl-2.[8]
-
Drug-Specific Resistance: The mechanism of resistance to your primary drug may be independent of GSH.
Q6: Can I use antioxidants to rescue the effects of BSO in my experiments?
A6: Yes, antioxidants such as N-acetyl-L-cysteine (NAC) or Vitamin C can often mitigate the effects of BSO that are mediated by oxidative stress.[2][5][9] This can be a useful control experiment to confirm that the observed effects are indeed due to ROS accumulation resulting from GSH depletion.
Troubleshooting Guides
Problem 1: High levels of unexpected cell death with BSO treatment alone.
-
Possible Cause 1: High sensitivity of the cell line.
-
Troubleshooting Step: Perform a dose-response and time-course experiment to determine the IC50 of BSO in your cell line. Start with a lower concentration range and shorter incubation times.
-
-
Possible Cause 2: Excessive oxidative stress.
-
Troubleshooting Step: Co-treat with an antioxidant like N-acetyl-L-cysteine (NAC) to see if it rescues the phenotype. This will help confirm if the cell death is mediated by reactive oxygen species (ROS).
-
Problem 2: Lack of synergistic effect when combining BSO with another drug.
-
Possible Cause 1: Inadequate GSH depletion.
-
Troubleshooting Step: Measure intracellular GSH levels to confirm that the BSO treatment protocol is effective in your cell line. If not, increase the BSO concentration or incubation time.
-
-
Possible Cause 2: BSO-resistant cell line.
-
Troubleshooting Step: Some cell lines can up-regulate anti-apoptotic proteins like Bcl-2 in response to BSO, conferring resistance.[8] Analyze the expression of key apoptosis-related proteins by Western blot.
-
-
Possible Cause 3: Experimental timing.
-
Troubleshooting Step: The timing of BSO pre-treatment and subsequent drug addition is critical. Optimize the pre-incubation time with BSO before adding your primary drug.
-
Problem 3: Inconsistent results between experiments.
-
Possible Cause 1: Variability in cell culture conditions.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency, and media conditions for all experiments.
-
-
Possible Cause 2: Instability of BSO in solution.
-
Troubleshooting Step: Prepare fresh BSO solutions for each experiment from a powder or a concentrated stock stored under appropriate conditions.
-
Quantitative Data Summary
Table 1: Effects of BSO on Glutathione Levels and Cell Viability
| Cell Line | BSO Concentration | Incubation Time | % GSH Depletion | Effect on Cell Viability | Reference |
| ZAZ and M14 Melanoma | 50 µM | 48 hr | 95% | Not specified | [10] |
| Human B Lymphoma (PW) | Not Specified | 24 hr | 95% (total GSH) | Irreversible commitment to apoptosis between 48-72 hr | [7] |
| GBC-SD (Biliary Tract Cancer) | 50 µM | Time-dependent | Significant reduction | Enhances cisplatin-induced apoptosis | [3] |
| Mouse Fetuses (in vivo) | 2 mM (in drinking water) | Gestation | 45% | Increased DNA deletions | [9] |
| Mouse Fetuses (in vivo) | 20 mM (in drinking water) | Gestation | 70% | Increased DNA deletions | [9] |
Table 2: BSO-Induced Apoptosis and ROS Production
| Cell Line | BSO Concentration | Incubation Time | Apoptosis Induction | ROS Increase | Reference |
| SK-N-BE-2C (Neuroblastoma) | 1 mM | 24 hr | Significant increase | Significant increase | [2] |
| LAN 5 (Neuroblastoma) | 1 mM | 24 hr | Significant increase | Significant increase | [2] |
| Human B Lymphoma (PW) | Not Specified | 48-72 hr | Irreversible commitment | Corresponds with procaspase 3 reduction | [7] |
| AML Blasts | As low as 1 µM | Not Specified | Observed | High levels of ROS generation | [4] |
| 4T1 (Breast Cancer) | Not Specified | 24 hr | Not Specified | Significant increase |
Key Signaling Pathways and Experimental Workflows
Caption: BSO-induced signaling pathways.
Caption: General experimental workflow.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.
Materials:
-
Cells in culture
-
96-well plate
-
Complete culture medium
-
BSO and other test compounds
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Remove the medium and add fresh medium containing various concentrations of BSO and/or other test compounds. Include untreated control wells.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark with shaking for 15-30 minutes to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Detection (Annexin V/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with BSO and/or other compounds for the desired time.
-
Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within one hour.
Intracellular ROS Measurement (DCFDA Assay)
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
Materials:
-
Treated and control cells
-
DCFDA (or H2DCFDA) solution
-
Serum-free medium or PBS
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Remove the culture medium and wash the cells with warm PBS.
-
Load the cells with 10-25 µM DCFDA in serum-free medium or PBS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Add fresh medium containing your test compounds (e.g., BSO).
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points using a fluorometric plate reader or analyze by flow cytometry.
Western Blot Analysis
This protocol is for detecting changes in the expression or phosphorylation status of specific proteins in response to BSO treatment.
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells in lysis buffer and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Glutathione Quantification
This protocol provides a general method for measuring total glutathione levels.
Materials:
-
Treated and control cells
-
Glutathione detection assay kit (commercially available kits are recommended for ease of use and reproducibility)
-
Metaphosphoric acid (MPA) or other deproteinizing agent
-
Microplate reader
Procedure:
-
Harvest cells and wash with cold PBS.
-
Lyse the cells and deproteinize the sample according to the kit manufacturer's instructions, often involving an acid like MPA.
-
Centrifuge to pellet the precipitated protein.
-
Use the supernatant for the glutathione assay.
-
Perform the assay according to the kit's protocol, which typically involves an enzymatic recycling method.
-
Read the absorbance or fluorescence on a microplate reader.
-
Calculate the glutathione concentration based on a standard curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Detection of Intracellular Reactive Oxygen Species (CM-H2DCFDA) [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. GSH-Glo™ Glutathione Assay Protocol [promega.sg]
- 8. Western Blot Protocol | Proteintech Group [ptglab.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: DL-Buthionine-(S,R)-sulfoximine (BSO)
Welcome to the technical support center for DL-Buthionine-(S,R)-sulfoximine (BSO). This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address inconsistent results and other challenges encountered during experiments with BSO.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: I am seeing inconsistent levels of glutathione (B108866) (GSH) depletion in my cell cultures after BSO treatment. What are the possible causes?
A1: Inconsistent GSH depletion is a common issue that can arise from several factors:
-
BSO Solution Preparation and Storage: BSO is soluble in water, but improper dissolution can lead to inaccurate concentrations.[1] It is recommended to prepare fresh aqueous solutions of BSO for biological experiments and not to store them for more than one day to avoid degradation.[2] For long-term storage, BSO should be kept as a solid at -20°C.[2][3]
-
Cell Density and Proliferation Rate: The rate of GSH synthesis and turnover can be influenced by cell density and proliferation status.[4] It is crucial to maintain consistent cell seeding densities and treatment conditions across experiments.
-
Duration of BSO Treatment: The time required to achieve significant GSH depletion can vary between cell lines.[5][6] Short incubation times may not be sufficient to deplete GSH stores, while prolonged incubation might induce secondary effects.[4]
-
Cell Line-Specific Differences: Different cell lines exhibit varying sensitivities to BSO and have different basal levels of GSH.[5][7] A dose-response and time-course experiment is recommended for each new cell line.
Q2: My BSO solution is sometimes hazy. Is this normal and can I still use it?
A2: While BSO is soluble in water up to 50 mg/mL, achieving a clear solution may sometimes require heating or sonication.[1] A slightly hazy solution might indicate incomplete dissolution or the presence of particulates. It is recommended to ensure the BSO is fully dissolved to achieve the desired concentration. Filtering the solution through a 0.22 µm filter before adding it to cell culture media is a good practice.
Q3: I am not observing the expected potentiation of my chemotherapeutic drug after BSO treatment. What could be the reason?
A3: The sensitizing effect of BSO is dependent on achieving sufficient GSH depletion.[8][9][10] If you are not seeing the expected potentiation, consider the following:
-
Insufficient GSH Depletion: Confirm the level of GSH depletion using a reliable assay. In many cell lines, GSH levels need to be reduced to less than 10-20% of control levels to observe a significant sensitizing effect.[5][8][9][10]
-
Timing of Drug Addition: The timing of the chemotherapeutic drug addition relative to BSO treatment is critical. It is generally recommended to pre-treat with BSO to allow for GSH depletion before adding the second agent.
-
Mechanism of the Chemotherapeutic Agent: BSO is most effective at potentiating drugs that are detoxified by glutathione-S-transferases (GSTs) or whose action is opposed by GSH, such as alkylating agents and platinum compounds.[10] The effect may be less pronounced for other classes of drugs.
Q4: I am observing toxicity with BSO alone in my experiments. Is this expected?
A4: While BSO is generally considered non-toxic at concentrations used for GSH depletion, some cell lines may exhibit sensitivity, especially with prolonged exposure or at high concentrations.[11][12] BSO-induced GSH depletion can lead to an increase in reactive oxygen species (ROS), which can induce apoptosis in some cell types.[13][14] If you observe significant toxicity with BSO alone, consider reducing the concentration or the duration of treatment.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of BSO in experimental settings.
Table 1: Recommended BSO Concentrations and Resulting GSH Depletion
| Cell Line/Model | BSO Concentration | Treatment Duration | Resulting GSH Depletion (% of Control) | Reference |
| Human Melanoma (RPMI 8322) | 0.01 mM | 24 h | 14% | [8][9] |
| Ehrlich Ascites Tumor Cells (EATC) | 1 mM | 72 h | <10% | [5] |
| Chinese Hamster Ovary (CHO-K1) | 1 mM | - | <10% | [5] |
| Mice (in vivo) | 20 mM in drinking water | 14 days | Liver: 46.4%, Kidney: 16.7% | [11] |
| HT1080/DR4 Xenografts (in vivo) | 300-600 mg/kg/day (i.v. infusion) | - | >95% in tumor | [3] |
Table 2: BSO Solubility and Stability
| Solvent | Solubility | Storage Conditions | Stability | Reference |
| Water | ≥ 50 mg/mL | Aqueous solution: ≤ 1 day | Stable in aqueous solution for 72 hours at room temperature | [1][2][3][15] |
| PBS (pH 7.2) | ~5 mg/mL | - | - | [2] |
| Solid | - | -20°C | ≥ 2 years | [2][3] |
Experimental Protocols
Protocol: Glutathione Depletion in Cultured Cells Using BSO
-
Cell Seeding: Plate cells at a consistent density to ensure they are in the exponential growth phase at the time of treatment.
-
BSO Preparation: Prepare a stock solution of BSO in sterile water or PBS. For example, a 100 mM stock solution can be made by dissolving 22.23 mg of BSO in 1 mL of sterile water. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
BSO Treatment: Dilute the BSO stock solution directly into the cell culture medium to the desired final concentration (e.g., 0.01 - 1 mM). A vehicle-only control (medium with an equivalent volume of sterile water or PBS) should be included.
-
Incubation: Incubate the cells with BSO for a predetermined duration (e.g., 24-72 hours). The optimal time will vary depending on the cell line.
-
GSH Quantification: After incubation, harvest the cells and measure the intracellular GSH levels using a commercially available GSH assay kit or a standard method such as the Tietze or Ellman's assay.[5]
-
Data Analysis: Normalize the GSH levels of the BSO-treated cells to the vehicle-treated control cells to determine the percentage of GSH depletion.
Visualizations
Caption: Mechanism of action of this compound (BSO).
Caption: A logical workflow for troubleshooting inconsistent experimental results with BSO.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Effects of D,L-buthionine-S,R-sulfoximine on cellular thiol levels and the oxygen effect in Chinese hamster V79 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glutathione depletion by DL-buthionine-SR-sulfoximine (BSO) potentiates X-ray-induced chromosome lesions after liquid holding recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effective depletion of glutathione in rat striatum and substantia nigra by L-buthionine sulfoximine in combination with 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential glutathione depletion by L-buthionine-S,R-sulfoximine in rat embryo versus visceral yolk sac in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of D,L-buthionine-S,R-sulfoximine on cytotoxicity and DNA cross-linking induced by bifunctional DNA-reactive cytostatic drugs in human melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. L-S,R-buthionine sulfoximine: historical development and clinical issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A novel model of continuous depletion of glutathione in mice treated with L-buthionine (S,R)-sulfoximine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. stemcell.com [stemcell.com]
- 14. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: DL-Buthionine-(S,R)-sulfoximine (BSO)
Welcome to the technical support center for DL-Buthionine-(S,R)-sulfoximine (BSO). This resource is designed to assist researchers, scientists, and drug development professionals in successfully preparing BSO solutions for experimental use. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the dissolution and handling of BSO.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when dissolving and using BSO in your experiments.
Q1: My BSO is not dissolving completely in water or PBS. What should I do?
A1: Incomplete dissolution is a common issue. Here are a few troubleshooting steps:
-
Increase Temperature: Gently warm the solution. Heating can aid in dissolving the BSO.[1]
-
Sonication: Use a sonicator to help break up any clumps and facilitate dissolution.[1]
-
pH Adjustment: The solubility of BSO can be pH-dependent. Ensure your water or buffer is at the appropriate pH. BSO is highly soluble in acetate (B1210297) buffer (pH 4) and carbonate buffer (pH 9), with solubility greater than 100 mg/mL.[2]
-
Check for Saturation: You may be exceeding the solubility limit of BSO in your chosen solvent. Please refer to the solubility data table below.
Q2: I observed precipitation in my BSO stock solution after storage. Why did this happen and how can I prevent it?
A2: Precipitation upon storage can occur for several reasons:
-
Storage Temperature: While stock solutions can be stored frozen, repeated freeze-thaw cycles can lead to precipitation.[3] It is recommended to aliquot your stock solution into single-use volumes to avoid this.[4]
-
Solvent Evaporation: Over time, especially if not sealed properly, the solvent can evaporate, increasing the concentration of BSO beyond its solubility limit. Ensure your storage vials are well-sealed.
-
Solution Stability: Aqueous solutions of BSO are not recommended for long-term storage; it is best to prepare them fresh.[5][6] Some sources suggest that aqueous solutions are stable for up to 72 hours when stored at room temperature.[2]
Q3: Can I dissolve BSO in DMSO or ethanol (B145695) for my cell culture experiments?
A3: It is generally not recommended to use DMSO or ethanol to dissolve BSO. Multiple sources indicate that BSO is insoluble or sparingly soluble in these organic solvents.[5][7][8][9][10] For biological experiments, it is suggested to prepare organic solvent-free aqueous solutions by directly dissolving BSO in aqueous buffers.[5] If a small amount of organic solvent is used to aid initial dissolution, ensure the final concentration in your experiment is low enough to not have physiological effects.[6]
Q4: What is the recommended storage condition for solid BSO and its stock solutions?
A4:
-
Solid BSO: Store the solid powder at -20°C for long-term stability (stable for at least two years) or at 2-8°C for shorter periods.[5]
-
Stock Solutions: If you must store stock solutions, it is recommended to aliquot and freeze them at -20°C or -80°C.[4] Stock solutions are suggested to be stable for up to 3 months at -20°C. However, for aqueous solutions, fresh preparation is highly recommended.[5][6]
Data Presentation: Solubility of this compound
The following table summarizes the solubility of BSO in various solvents based on available data.
| Solvent | Reported Solubility | Source |
| Water | 50 mg/mL | [1] |
| Water | ≥50 mg/mL | [4] |
| Water | ≥30.4 mg/mL | [7] |
| Water | 44 mg/mL | [9] |
| Water | 18.33 mg/mL (with sonication) | [10] |
| Water | Slightly soluble | [11] |
| PBS (pH 7.2) | Approximately 5 mg/mL | [5][12] |
| Acetate Buffer (pH 4) | > 100 mg/mL | [2] |
| Carbonate Buffer (pH 9) | > 100 mg/mL | [2] |
| DMSO | Insoluble or sparingly soluble | [5][7][8][9][10] |
| Ethanol | Insoluble or sparingly soluble | [5][7] |
| Dimethyl Formamide | Sparingly soluble | [5] |
Note: Solubility can vary between batches and is dependent on factors such as temperature and pH.
Experimental Protocols
Below are detailed methodologies for preparing BSO solutions for both in vitro and in vivo experiments.
Protocol 1: Preparation of BSO Solution for In Vitro Experiments (e.g., Cell Culture)
-
Calculate the Required Amount: Determine the mass of BSO needed to achieve the desired stock concentration.
-
Weighing: Accurately weigh the BSO powder in a sterile microcentrifuge tube or falcon tube.
-
Solvent Addition: Add the appropriate volume of sterile, deionized water or phosphate-buffered saline (PBS) to the BSO powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the BSO does not fully dissolve, place the tube in a water bath at 37°C for 10-15 minutes.
-
Alternatively, or in addition to heating, use a sonicator bath for 5-10 minutes.[1]
-
-
Sterilization: Filter the BSO solution through a 0.22 µm sterile filter to ensure sterility before adding it to your cell culture medium.
-
Use and Storage: It is highly recommended to use the freshly prepared solution immediately.[5][6] If short-term storage is necessary, store at 4°C for no more than a day. For longer-term storage, aliquot the solution and store at -20°C, though fresh preparation is optimal.
Protocol 2: Preparation of BSO Solution for In Vivo Experiments
-
Calculate Dosage: Determine the total amount of BSO required based on the experimental animal's weight and the desired dosage (e.g., in mg/kg).
-
Weighing: Weigh the calculated amount of BSO powder.
-
Vehicle Selection: Choose a sterile, isotonic vehicle suitable for injection, such as sterile 0.9% saline.[4]
-
Dissolution:
-
Sterile Filtration: Pass the BSO solution through a 0.2 µm polysulfone membrane filter to ensure sterility before administration.[4]
-
Administration: Administer the freshly prepared BSO solution to the animals as per your experimental design (e.g., intraperitoneal injection, intravenous infusion).
Mandatory Visualizations
Signaling Pathway of BSO Action
Caption: BSO inhibits γ-glutamylcysteine synthetase, depleting glutathione.
Experimental Workflow for BSO Solution Preparation
Caption: Workflow for dissolving this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | C8H18N2O3S | CID 119565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. apexbt.com [apexbt.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleck.co.jp [selleck.co.jp]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. caymanchem.com [caymanchem.com]
Technical Support Center: Cell Line Specific Responses to BSO Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-buthionine-S,R-sulfoximine (BSO).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of BSO?
A1: BSO is a potent and specific inhibitor of the enzyme gamma-glutamylcysteine (B196262) synthetase (γ-GCS). This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866) (GSH). By inhibiting γ-GCS, BSO depletes intracellular GSH levels, leading to increased oxidative stress and sensitization of cancer cells to certain therapeutic agents.
Q2: Why do different cell lines exhibit varying sensitivity to BSO treatment?
A2: Cell line-specific responses to BSO are multifactorial and can be attributed to:
-
Basal Glutathione Levels: Cell lines with higher basal levels of GSH may require higher concentrations or longer exposure to BSO for effective depletion.
-
Expression of γ-GCS and Glutathione S-transferase (GST): Overexpression of γ-GCS can lead to faster GSH replenishment, conferring resistance. The expression levels of GSTs, enzymes that utilize GSH to detoxify xenobiotics, can also influence sensitivity.
-
Antioxidant Capacity: The overall antioxidant capacity of a cell, including other antioxidant enzymes and molecules, can compensate for GSH depletion to varying degrees.
-
Genetic Background: The status of tumor suppressor genes like p53 and the expression of anti-apoptotic proteins such as Bcl-2 can significantly impact the cellular response to BSO-induced oxidative stress.[1]
Q3: Can BSO be used as a standalone anticancer agent?
A3: While BSO has shown some cytotoxic effects as a single agent in certain cancer cell lines, particularly melanoma, it is more commonly and effectively used as a chemosensitizer.[2][3][4] Its primary role in cancer therapy research is to enhance the efficacy of other treatments like chemotherapy and radiation by depleting the cancer cells' antioxidant defenses.[2]
Q4: What is the typical concentration range for BSO in in vitro experiments?
A4: The optimal concentration of BSO varies significantly between cell lines and experimental goals. A general starting range for in vitro studies is 10 µM to 1 mM. It is crucial to perform a dose-response curve for your specific cell line to determine the concentration that achieves the desired level of GSH depletion without causing excessive direct cytotoxicity.
Q5: How long does it take for BSO to deplete intracellular GSH levels?
A5: The time required for significant GSH depletion depends on the BSO concentration, the cell line's metabolic rate, and its basal GSH level. Generally, substantial depletion can be observed within 24 to 72 hours of continuous exposure. A time-course experiment is recommended to determine the optimal treatment duration for your experimental system.
Troubleshooting Guides
Problem 1: No significant decrease in cell viability after BSO treatment.
| Possible Cause | Suggested Solution |
| BSO concentration is too low. | Perform a dose-response experiment with a wider range of BSO concentrations (e.g., 10 µM to 2 mM). |
| Treatment duration is too short. | Conduct a time-course experiment, measuring cell viability and GSH levels at multiple time points (e.g., 24, 48, 72 hours). |
| Cell line is resistant to BSO. | Investigate the expression levels of γ-GCS, GSTs, and Bcl-2 in your cell line. Consider using BSO in combination with other drugs to overcome resistance. Some cell lines up-regulate Bcl-2 in response to GSH depletion, leading to resistance.[1] |
| Incorrect assessment of cell viability. | Ensure the chosen viability assay (e.g., MTT, trypan blue) is appropriate for your cell line and experimental conditions. For example, high levels of secreted reducing substances can interfere with tetrazolium-based assays. |
| Cell culture conditions are not optimal. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check for contamination.[5] |
Problem 2: High variability in results between replicate experiments.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure a uniform number of cells is seeded in each well/plate. Use a cell counter for accuracy. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| BSO solution degradation. | Prepare fresh BSO solutions for each experiment. BSO solutions should be sterile-filtered and stored appropriately. |
| Inconsistent incubation times. | Standardize all incubation times for BSO treatment and subsequent assays. |
| Pipetting errors. | Use calibrated pipettes and ensure proper pipetting technique to minimize volume variations. |
Problem 3: BSO treatment is synergistic with Drug X in some cell lines but not others.
| Possible Cause | Suggested Solution |
| Mechanism of Drug X is not GSH-dependent in the non-responsive cell line. | The synergistic effect of BSO is most pronounced with drugs whose efficacy is limited by GSH-mediated detoxification (e.g., platinum-based drugs, alkylating agents). Investigate the mechanism of action of Drug X in your cell lines. |
| The non-responsive cell line has alternative resistance mechanisms. | The cell line may have other drug resistance mechanisms, such as altered drug transport or target mutations, that are not affected by GSH depletion. |
| Insufficient GSH depletion in the non-responsive cell line. | Confirm that BSO is effectively depleting GSH in the non-responsive cell line to a level that would be expected to produce a synergistic effect. |
Quantitative Data Summary
Table 1: Effect of BSO on Intracellular Glutathione (GSH) Levels in Various Cell Lines
| Cell Line | BSO Concentration | Treatment Duration | % GSH Depletion (approx.) | Reference |
| GBC-SD (Gallbladder Cancer) | 50 µM | Time-dependent | Significant | [6] |
| Human Melanoma | 50 µM | 48 hours | 95% | [7] |
| Peritoneal Metastasis Derived Organoids (PMDOs) | 100 µM | 24 hours | Significant | [8] |
| Human B Lymphoma (PW) | Not specified | 24 hours | 95% (total GSH) | [9] |
| Leukemia 697-Bcl-2 | 50 µM | 16 hours | Significant | [10] |
| CHO cells | 0.5 mM | Not specified | Significant | [11] |
Table 2: Synergistic Effects of BSO with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | BSO Concentration | Observation | Reference |
| GBC-SD and RBE (Biliary Tract Cancer) | Cisplatin (B142131) | 50 µM | Enhanced inhibition of cell viability and increased apoptosis | [6] |
| Peritoneal Metastasis Derived Organoids (PMDOs) | Oxaliplatin | 100 µM | Increased Pt-DNA adduct formation and complete eradication of PMDOs | [8] |
| Leukemia 697-Bcl-2 | Etoposide or SN-38 | 50 µM | Abolished Bcl-2-mediated drug resistance | [10] |
| Lung Cancer A549 | Arsenic Trioxide (ATO) | Not specified | Synergistic induction of G2 phase arrest | [12] |
| Human Melanoma | BCNU | Not specified | Synergistically enhanced BCNU activity | [7] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
BSO and other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[13]
-
DMSO or other solubilizing agent[13]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of BSO and/or other test compounds. Include untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14][15]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][16]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.[15]
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Cell viability is typically expressed as a percentage of the untreated control.
Measurement of Intracellular Glutathione (GSH)
This protocol describes a common method for quantifying intracellular GSH levels.
Materials:
-
Cells of interest
-
6-well cell culture plates or other suitable vessels
-
BSO
-
PBS (ice-cold)
-
Deproteinizing agent (e.g., metaphosphoric acid or perchloric acid)
-
GSH assay kit (commercially available kits often utilize the reaction of GSH with DTNB [5,5'-dithio-bis(2-nitrobenzoic acid)] or a fluorescent dye)
-
Microplate reader (absorbance or fluorescence, depending on the kit)
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with BSO as required for your experiment.
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold PBS. Detach adherent cells using a cell scraper or trypsin.
-
Cell Lysis and Deproteinization: Resuspend the cell pellet in a deproteinizing agent to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C.[17]
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular thiols, including GSH.
-
GSH Quantification: Follow the manufacturer's instructions for the chosen GSH assay kit to measure the GSH concentration in the supernatant. This typically involves creating a standard curve with known GSH concentrations.
-
Data Normalization: Normalize the GSH concentration to the protein concentration of the cell lysate (determined by a protein assay like Bradford or BCA) or to the cell number.
Visualizations
Caption: Mechanism of BSO-induced glutathione depletion.
Caption: General experimental workflow for studying BSO effects.
Caption: Simplified signaling pathway of BSO resistance via Bcl-2.
References
- 1. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 6. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of glutathione synthesis overcomes Bcl-2-mediated topoisomerase inhibitor resistance and induces nonapoptotic cell death via mitochondrial-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. researchhub.com [researchhub.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. broadpharm.com [broadpharm.com]
- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Managing BSO-induced Cell Death in Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate buthionine sulfoximine (B86345) (BSO)-induced cell death in non-cancerous cells during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which BSO induces cell death in non-cancerous cells?
A1: BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) biosynthesis.[1][2][3] By inhibiting this enzyme, BSO leads to the depletion of intracellular GSH.[1][2][3] GSH is a critical antioxidant, and its depletion results in an accumulation of reactive oxygen species (ROS), leading to oxidative stress, lipid peroxidation, and subsequent cell death through apoptosis and ferroptosis.[4][5][6][7]
Q2: Are all non-cancerous cell types equally sensitive to BSO?
A2: No, the sensitivity of non-cancerous cells to BSO can vary significantly depending on the cell type and its metabolic rate.[8] Tissues and cells with different rates of GSH synthesis and turnover will exhibit varied responses to BSO treatment. For example, studies in mice have shown that the liver and kidney exhibit rapid GSH depletion, while the heart and red blood cells show a slower response.[9][10] Therefore, it is crucial to determine the optimal BSO concentration and treatment duration for each specific cell line.
Q3: What are the key signaling pathways involved in BSO-induced cell death in non-cancerous cells?
A3: The primary signaling pathway initiated by BSO-induced GSH depletion is oxidative stress. This leads to the activation of downstream cell death pathways. One key pathway involves the activation of protein kinase C-delta (PKC-δ), which further promotes ROS generation.[4] Subsequently, the mitochondrial pathway of apoptosis is triggered, characterized by the activation of caspase-3.[4] In some contexts, BSO can also induce ferroptosis, an iron-dependent form of cell death characterized by extensive lipid peroxidation.[6][11][12]
Q4: How can I protect my non-cancerous cells from BSO-induced toxicity?
A4: Several strategies can be employed to mitigate BSO-induced cell death in non-cancerous cells:
-
N-acetylcysteine (NAC): NAC is a precursor for GSH synthesis and also possesses direct antioxidant properties. Co-treatment with NAC can replenish intracellular GSH levels and scavenge ROS, thereby protecting cells from BSO-induced damage.[13][14]
-
Glutathione Monoethyl Ester (GME): GME is a cell-permeable form of GSH that can effectively restore intracellular GSH concentrations, thus rescuing cells from BSO-induced apoptosis and necrosis.[4][7][15]
-
Vitamin E and its analogs (e.g., Trolox): These lipophilic antioxidants can intercalate into cell membranes and protect against lipid peroxidation, a key event in BSO-induced ferroptosis and apoptosis.[6]
-
PKC-δ Inhibitors (e.g., Rottlerin): By inhibiting PKC-δ, these compounds can block the downstream cascade of ROS generation and subsequent cell death.[4]
Troubleshooting Guides
Problem 1: Excessive cell death observed in my non-cancerous control cell line after BSO treatment.
| Possible Cause | Troubleshooting Step |
| BSO concentration is too high. | Perform a dose-response experiment to determine the optimal BSO concentration that effectively depletes GSH without causing excessive toxicity in your specific cell line. Start with a low concentration (e.g., 10-50 µM) and titrate upwards.[8][16][17] |
| Treatment duration is too long. | Conduct a time-course experiment to identify the optimal incubation time for GSH depletion. Significant GSH depletion can often be achieved within 24-48 hours.[8] |
| High intrinsic sensitivity of the cell line. | Consider using a lower BSO concentration or co-treatment with a cytoprotective agent such as N-acetylcysteine (NAC) or Vitamin E.[6][13][14] |
| Suboptimal cell culture conditions. | Ensure cells are healthy and not under any other stress (e.g., nutrient deprivation, contamination) before BSO treatment. |
Problem 2: Inconsistent results or high variability in cell viability assays after BSO treatment.
| Possible Cause | Troubleshooting Step |
| Inconsistent BSO dosage. | Prepare a fresh stock solution of BSO for each experiment and ensure accurate dilution. |
| Variations in cell density at the time of treatment. | Plate cells at a consistent density for all experiments, as cell density can influence the cellular response to BSO. |
| Fluctuations in incubation conditions. | Maintain consistent temperature, CO2 levels, and humidity in the incubator throughout the experiment. |
| Assay timing. | Perform cell viability assays at a consistent time point after BSO treatment. |
Quantitative Data Summary
Table 1: Effect of BSO on Glutathione (GSH) Levels and Cell Viability in Non-Cancerous Cells
| Cell Type | BSO Concentration | Treatment Duration | GSH Depletion (%) | Cell Viability/Effect | Reference |
| H9c2 Cardiomyocytes | 10 mM | 12 h | ~57% | Increased apoptosis and necrosis | [4] |
| Murine Liver (in vivo) | 2.5 mmol/kg | 5 h (nadir) | ~74% | Not specified | [9][10] |
| Murine Kidney (in vivo) | 2.5 mmol/kg | 5 h (nadir) | ~80% | Not specified | [9][10] |
| Murine Heart (in vivo) | 2.5 mmol/kg | 24 h (nadir) | ~54% | Not specified | [9][10] |
| V79-379A | 50 µM | 10 h | >95% | No effect on cell growth or viability | [16] |
| CHO cells | 0.1 mM | 10 h | >90% | Not cytotoxic | [17] |
Table 2: Protective Effects of Co-treatments against BSO-induced Toxicity
| Cell Type | BSO Treatment | Protective Agent | Concentration | Effect | Reference |
| H9c2 Cardiomyocytes | 10 mM | GME | 300 µM | Inhibited BSO-induced apoptosis and necrosis | [4][7] |
| H9c2 Cardiomyocytes | 10 mM | Trolox | 10 µM | Blocked BSO-induced apoptosis | [4] |
| HK-2 cells | Varies | NAC | 1 mM | Protected against cytotoxicity even with GSH synthesis inhibition | [13] |
| SH-SY5Y Neuroblastoma | Not specified | γ-tocotrienol (Vitamin E) | Not specified | Increased viability and suppressed apoptosis | [1] |
| Mouse Fetuses (in vivo) | 2 mM | NAC | 20 mM | Increased cysteine levels | [18] |
Experimental Protocols & Methodologies
1. BSO Treatment and Cell Viability Assessment
-
Protocol:
-
Seed non-cancerous cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of BSO in sterile water or cell culture medium.
-
Treat cells with a range of BSO concentrations (e.g., 10 µM to 1 mM) for a specified duration (e.g., 24, 48, or 72 hours).[8]
-
Assess cell viability using a standard method such as the MTT or LDH assay.
-
-
Experimental Workflow:
BSO treatment and viability assay workflow.
2. Measurement of Intracellular Glutathione (GSH)
-
Protocol (using Ellman's Reagent):
-
Culture and treat cells with BSO as required.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing Triton X-100).
-
Centrifuge the lysate to remove cell debris.
-
Add 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) to the supernatant.
-
Measure the absorbance at 412 nm to quantify the amount of reduced GSH.
-
-
Logical Relationship for GSH Measurement:
Logic for intracellular GSH quantification.
3. Detection of Reactive Oxygen Species (ROS)
-
Protocol (using DCF-DA):
-
Culture and treat cells with BSO in a black, clear-bottom 96-well plate.
-
Wash the cells with PBS.
-
Load the cells with 2',7'–dichlorofluorescin diacetate (DCF-DA) solution and incubate in the dark.
-
Wash the cells to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.
-
4. Apoptosis and Necrosis Assay (Annexin V/PI Staining)
-
Protocol:
-
Treat cells with BSO.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative, PI-positive cells are necrotic.
-
-
Signaling Pathway Diagram
BSO-Induced Cell Death Pathway
References
- 1. Vitamin E, γ-tocotrienol, Protects Against Buthionine Sulfoximine-Induced Cell Death by Scavenging Free Radicals in SH-SY5Y Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
- 3. Bovine in vitro oocyte maturation as a model for manipulation of the gamma-glutamyl cycle and intraoocyte glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. Quantitative Imaging of Glutathione in Live Cells Using a Reversible Reaction-Based Ratiometric Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. researchgate.net [researchgate.net]
- 12. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
- 13. 2.4. Quantification of total intracellular GSH [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Modulation of rat erythrocyte antioxidant defense system by buthionine sulfoximine and its reversal by glutathione monoester therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
BSO interference with other experimental reagents
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using L-Buthionine-sulfoximine (BSO) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is BSO and what is its primary mechanism of action?
L-Buthionine-sulfoximine (BSO) is a potent and specific inhibitor of the enzyme γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[1][2][3] This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866) (GSH), a critical intracellular antioxidant.[1] By inhibiting GCS, BSO leads to the depletion of cellular GSH levels, thereby increasing cellular susceptibility to oxidative stress.[4][5][6]
Q2: I'm observing decreased cell viability with BSO alone in my MTT assay. Is BSO directly cytotoxic?
BSO can be directly cytotoxic to some cell lines, particularly at higher concentrations or after prolonged exposure, by inducing an overproduction of reactive oxygen species (ROS) that triggers apoptosis.[4][5] However, it's also crucial to consider potential assay interference. The MTT assay relies on the reduction of a tetrazolium salt by cellular dehydrogenases, a process that can be influenced by the intracellular redox state. Since BSO depletes GSH, it significantly alters the cell's redox environment, which may affect the MTT reduction process and lead to an underestimation of cell viability.[7][8] Therefore, the observed decrease in viability could be a combination of true cytotoxicity and assay interference.
Q3: My ROS assay using DCFDA shows a very high signal after BSO treatment. Is this a valid result or an artifact?
This is a valid and expected result. BSO treatment leads to the depletion of glutathione (GSH), the cell's primary antioxidant buffer.[6][9] This depletion results in an imbalanced redox state and an accumulation of intracellular reactive oxygen species (ROS).[4][10] Probes like 2',7'-dichlorofluorescin diacetate (DCFDA) are designed to fluoresce upon oxidation by ROS.[11][12] Therefore, a significant increase in DCFDA fluorescence is a direct and intended consequence of BSO's mechanism of action, reflecting a genuine increase in cellular oxidative stress.[10]
Q4: Can BSO interfere with common protein quantification assays like BCA or Bradford?
Yes, caution is advised. The Bicinchoninic Acid (BCA) assay is susceptible to interference from substances that can reduce Cu²⁺ to Cu¹⁺. Given that BSO manipulates the cellular redox environment, it's possible that residual BSO or resulting changes in cellular metabolites could interfere with the assay. The Bradford assay is generally more robust against reducing agents but can be affected by detergents. While direct interference by BSO is not widely reported, it is good practice to perform a control by spiking a known protein standard with BSO at the final concentration used in your lysates to check for interference.
Q5: I am using BSO to sensitize cancer cells to a chemotherapeutic agent. What should I consider?
Using BSO as a chemosensitizer is a common application.[4][13] By depleting GSH, BSO can enhance the efficacy of drugs whose cytotoxic action is neutralized by GSH conjugation or by targeting cells that are under high intrinsic oxidative stress.[5][13][14] Key considerations include:
-
Timing: Pre-treatment with BSO is often necessary to ensure GSH levels are sufficiently depleted before the chemotherapeutic agent is added.[13][15]
-
Concentration: A sub-toxic concentration of BSO should be used to avoid confounding cytotoxicity from BSO itself.[13]
-
Mechanism: BSO's effect is not specific to one drug; it can enhance the anti-proliferative effects of various agents like cisplatin (B142131) and gemcitabine (B846).[13]
Troubleshooting Guide
Unexpected results in experiments involving BSO often stem from its profound impact on the cell's redox biology. Use this guide to troubleshoot common issues.
Visual Troubleshooting Guide
This decision tree can help diagnose unexpected experimental outcomes.
Caption: Troubleshooting decision tree for BSO experiments.
Quantitative Data Summary
The following table summarizes typical concentrations of BSO used in cell culture and their observed effects. Note that optimal concentrations and incubation times are highly cell-line dependent.
| Cell Line Type | BSO Concentration | Treatment Duration | Observed Effect | Reference |
| Biliary Tract Cancer (GBC-SD, RBE) | 50 µM | 24 h | No significant effect on viability alone; enhanced cisplatin cytotoxicity. | [13] |
| Biliary Tract Cancer (GBC-SD) | 50 µM | Time-dependent | Reduced intracellular GSH levels and GSH/GSSG ratio. | [13] |
| Neuroblastoma (MYCN-amplified) | 1 mM | 24 h | Induced ROS overproduction and triggered apoptosis. | [4][16] |
| Human Myeloma (RPMI 8226) | 0.4-1.4 µM | Continuous | 50% inhibition of colony formation. | [17] |
| Breast Cancer (4T1) | 200 µg/mL (~900 µM) | 24 h | Significantly increased intracellular ROS levels. | [10] |
Key Experimental Protocols
Protocol 1: Glutathione (GSH) Depletion in Cultured Cells
This protocol provides a general workflow for depleting intracellular GSH using BSO prior to an experimental endpoint.
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase (typically 60-80% confluency) at the time of the experiment. Allow cells to adhere and recover for 24 hours.
-
BSO Preparation: Prepare a sterile stock solution of BSO (e.g., 100 mM in sterile PBS or culture medium). Further dilute the stock solution in fresh, pre-warmed culture medium to achieve the desired final working concentration (e.g., 50 µM - 1 mM).
-
BSO Treatment: Remove the old medium from the cells and replace it with the BSO-containing medium.
-
Incubation: Incubate the cells for a period sufficient to deplete GSH levels. This is typically between 24 and 48 hours but should be optimized for your specific cell line and experimental goals.[13][18]
-
Co-treatment (Optional): If studying synergistic effects, add the second reagent (e.g., a chemotherapeutic drug) for the desired duration after the BSO pre-incubation period.
-
Endpoint Analysis: Proceed with your desired assay (e.g., cell viability, apoptosis, ROS measurement). Remember to include appropriate controls: untreated cells, cells treated with BSO only, and cells treated with the co-treatment drug only.
Protocol 2: Measurement of Intracellular ROS using DCFDA
This protocol describes how to measure changes in ROS levels following BSO treatment.
-
Induce Oxidative Stress: Treat cells with BSO according to Protocol 1 to deplete GSH and induce ROS production. Include a positive control (e.g., treatment with H₂O₂ or another known ROS inducer) and an untreated negative control.[11]
-
Prepare DCFDA Solution: Reconstitute 2',7'-dichlorofluorescin diacetate (DCFDA) in a high-quality anhydrous solvent like DMSO to make a stock solution. Immediately before use, dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration (typically 5-10 µM). Protect the solution from light.
-
Cell Labeling: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the DCFDA working solution to the cells and incubate at 37°C for 30-60 minutes in the dark.[10]
-
Wash: Remove the DCFDA solution and wash the cells twice with pre-warmed PBS or serum-free medium to remove any excess probe that has not been taken up by the cells.
-
Measurement: Immediately measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. DCF, the oxidized product, is detected with an excitation wavelength of ~495 nm and an emission wavelength of ~529 nm.[11] The fluorescence intensity is directly proportional to the level of intracellular ROS.[11]
Signaling Pathways and Workflows
BSO Inhibition of Glutathione Synthesis
The diagram below illustrates the canonical glutathione (GSH) synthesis pathway and identifies the specific point of inhibition by BSO.
Caption: BSO inhibits GCS, the first step of glutathione synthesis.
Standard BSO Experimental Workflow
This workflow highlights key stages in an experiment using BSO and notes where interferences are most likely to occur.
Caption: Experimental workflow for using BSO with a co-treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Buthionine sulfoximine - Wikipedia [en.wikipedia.org]
- 3. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of BSO (L-buthionine-S,R-sulfoximine)-induced cytotoxic effects in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antileukemic action of buthionine sulfoximine: evidence for an intrinsic death mechanism based on oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of glutathione metabolism can limit the development of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glutathione synthesis distinctly alters mitochondrial and cytosolic redox poise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. assaygenie.com [assaygenie.com]
- 12. researchgate.net [researchgate.net]
- 13. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of glutathione synthesis overcomes Bcl-2-mediated topoisomerase inhibitor resistance and induces nonapoptotic cell death via mitochondrial-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. experts.azregents.edu [experts.azregents.edu]
- 18. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Guide to Glutathione Depletion: BSO vs. Ethacrynic Acid
For Researchers, Scientists, and Drug Development Professionals
Glutathione (B108866) (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The deliberate depletion of GSH is a common experimental strategy to sensitize cancer cells to therapy or to study the cellular consequences of oxidative stress. Two of the most widely used agents for this purpose are L-buthionine-(S,R)-sulfoximine (BSO) and ethacrynic acid (EA). This guide provides an objective comparison of these two compounds, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.
At a Glance: BSO vs. Ethacrynic Acid
| Feature | L-Buthionine-(S,R)-sulfoximine (BSO) | Ethacrynic Acid (EA) |
| Primary Mechanism | Irreversible inhibition of γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH synthesis. | Direct conjugation with GSH, catalyzed by glutathione S-transferases (GSTs). |
| Kinetics of Depletion | Slow and sustained depletion of GSH over several hours to days. | Rapid and more transient depletion of GSH, often within minutes to a few hours. |
| Specificity | Highly specific for GCS. | Less specific; also inhibits glutathione reductase and acts as a loop diuretic by inhibiting the Na-K-2Cl cotransporter. |
| Typical In Vitro Concentration | 10 µM - 1 mM | 25 µM - 500 µM |
| Primary Application | Studying the long-term effects of GSH synthesis inhibition; sensitizing cells to chemotherapy or radiation. | Investigating the effects of rapid GSH depletion; used as a GST inhibitor. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from various studies to provide a clearer picture of the potency and kinetics of GSH depletion by BSO and ethacrynic acid.
Table 1: Potency of BSO and Ethacrynic Acid
| Compound | Target Enzyme | Cell Type/System | IC50 / Km | Reference |
| BSO | γ-Glutamylcysteine Synthetase | Melanoma, Breast, Ovarian Tumor Specimens | 1.9 µM, 8.6 µM, 29 µM (IC50) | N/A |
| γ-Glutamylcysteine Synthetase | Glioblastoma Stem Cells | 17.8 - 78.6 µM (IC50 for cell viability) | N/A | |
| Ethacrynic Acid | Glutathione S-transferase (GST) | Rat and Human GSTs (alpha-class) | 4.6-6.0 µM (I50) | N/A |
| Glutathione S-transferase (GST) | Rat and Human GSTs (mu-class) | 0.3-1.9 µM (I50) | N/A | |
| Glutathione S-transferase (GST) | Rat and Human GSTs (pi-class) | 3.3-4.8 µM (I50) | N/A | |
| GSH Conjugation (overall) | Perfused Rat Liver | 67 µM (Km) | [1] |
Table 2: Time-Course of GSH Depletion
| Compound | Cell Line | Concentration | Time | % GSH Depletion | Reference |
| BSO | H9c2 Cardiomyocytes | 10 mM | 0.5 h | ~20% | [2] |
| 1 h | ~43% | [2] | |||
| 4 h | ~54% | [2] | |||
| 12 h | ~57% | [2] | |||
| V79-379A | 50 µM | 10 h | >95% (t1/2 = 1.6 h) | [3] | |
| EMT6/SF | 50 µM | several hours | >95% (t1/2 = ~2 h) | [4] | |
| T47D | 0.5 mM | 48 h | >95% | [5] | |
| Ethacrynic Acid | PC12 cells | 500 µM | 4 h | 100% (cytosolic & mitochondrial) | [6] |
| Perfused Rat Liver | >25 µM | Rapid | Rapid loss | [1] |
Mechanisms of Action and Signaling Pathways
BSO and ethacrynic acid deplete GSH through distinct mechanisms, leading to the activation of different downstream signaling pathways.
L-Buthionine-(S,R)-sulfoximine (BSO)
BSO is a specific and irreversible inhibitor of γ-glutamylcysteine synthetase (GCS), the first and rate-limiting enzyme in the de novo synthesis of glutathione.[7] This leads to a gradual depletion of the cellular GSH pool as it is consumed by normal cellular processes without being replenished. The slow depletion allows for the study of cellular adaptations to chronic oxidative stress.
GSH depletion by BSO has been shown to induce:
-
Reactive Oxygen Species (ROS) Production: The decrease in GSH compromises the cell's antioxidant capacity, leading to an accumulation of ROS.[2]
-
Apoptosis: Increased ROS can trigger programmed cell death through the mitochondrial pathway, involving caspase-3 activation.[2][7]
-
PKC-δ Activation: In cardiomyocytes, BSO-induced GSH depletion leads to the translocation and activation of Protein Kinase C-delta (PKC-δ), which contributes to ROS generation and apoptosis.[2]
-
NF-κB Activation: Early activation and nuclear translocation of the NF-κB subunit RelA has been observed following BSO treatment.[7]
Ethacrynic Acid (EA)
Ethacrynic acid is an α,β-unsaturated ketone that rapidly depletes intracellular GSH through direct conjugation, a reaction catalyzed by glutathione S-transferases (GSTs).[8] This mechanism leads to a much faster depletion of GSH compared to BSO.
Beyond GSH conjugation, ethacrynic acid has several off-target effects:
-
GST Inhibition: EA and its GSH conjugate can act as potent inhibitors of various GST isoenzymes.[8]
-
Glutathione Reductase Inhibition: EA has been shown to inhibit glutathione reductase, the enzyme responsible for regenerating GSH from its oxidized form (GSSG).[9]
-
Wnt/β-catenin Pathway Inhibition: EA can suppress the Wnt signaling pathway by downregulating the expression of Norrie disease protein (NDP), an atypical Wnt ligand.[8][10]
-
PI3K/AKT Pathway Inhibition: In prostate cancer cells, EA has been shown to inhibit the PI3K/AKT signaling pathway by binding to GSTP1.[11]
-
MAPK/ERK Pathway Modulation: EA has been reported to inhibit the MAPK/ERK pathway in some cancer cells.[8]
-
Diuretic Effect: Clinically, EA is used as a loop diuretic, inhibiting the Na-K-2Cl symporter in the kidney.[12]
Experimental Protocols
General Protocol for Intracellular GSH Measurement
A common and reliable method for quantifying intracellular GSH is the spectrophotometric assay using 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
Materials:
-
Phosphate-buffered saline (PBS)
-
Deproteination reagent (e.g., 5% 5-sulfosalicylic acid or metaphosphoric acid)
-
Assay buffer (e.g., 100 mM sodium phosphate, 1 mM EDTA, pH 7.5)
-
DTNB stock solution (e.g., 5 mg/mL in assay buffer)
-
GSH standard solution
-
Microplate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with BSO, ethacrynic acid, or vehicle control for the specified time.
-
Cell Harvesting: Aspirate the culture medium, wash the cells with ice-cold PBS, and detach them (if adherent). Count the cells to normalize the final GSH content.
-
Lysis and Deproteination: Resuspend the cell pellet in a deproteination reagent to lyse the cells and precipitate proteins.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 12,000 x g for 5 minutes at 4°C).
-
Sample Collection: Carefully collect the supernatant, which contains the cellular GSH.
-
GSH Assay: In a 96-well plate, add the supernatant, assay buffer, and DTNB solution.
-
Measurement: Immediately measure the absorbance at 405-415 nm. The color develops as DTNB reacts with the sulfhydryl group of GSH to form 2-nitro-5-thiobenzoic acid (TNB).
-
Quantification: Determine the GSH concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of GSH.
Conclusion
The choice between BSO and ethacrynic acid for GSH depletion depends critically on the experimental objectives. BSO offers high specificity for the inhibition of GSH synthesis, resulting in a slow and sustained depletion that is ideal for studying the long-term consequences of impaired GSH production and for sensitizing cells to other treatments. In contrast, ethacrynic acid provides a tool for inducing rapid and profound GSH depletion, although researchers must be mindful of its multiple off-target effects, including the inhibition of other enzymes in the glutathione metabolic pathway and its influence on various signaling cascades. By carefully considering the distinct characteristics outlined in this guide, researchers can make an informed decision to select the most appropriate agent for their studies on the multifaceted roles of glutathione in cellular physiology and pathology.
References
- 1. Bimolecular glutathione conjugation kinetics of ethacrynic acid in rat liver: in vitro and perfusion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutathione Depletion by L-Buthionine-S,R-Sulfoximine Induces Apoptosis of Cardiomyocytes through Activation of PKC-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of glutathione depletion by buthionine sulfoximine on radiosensitization by oxygen and misonidazole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of glutathione depletion by buthionine sulfoximine on the sensitivity of EMT6/SF cells to chemotherapy agents or X radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Translocation of benzo(a)pyrene reactive metabolites across human mammary epithelial cell membranes | PLOS One [journals.plos.org]
- 6. Differential effects of L-buthionine sulfoximine and ethacrynic acid on glutathione levels and mitochondrial function in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of glutathione-related enzymes and cytotoxicity of ethacrynic acid and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethacrynic acid, a loop diuretic, suppresses epithelial-mesenchymal transition of A549 lung cancer cells via blocking of NDP-induced WNT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ethacrynic acid inhibits the growth and proliferation of prostate cancer cells by targeting GSTP1 and regulating the PI3K-AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The clinical pharmacology of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of Buthionine Sulfoximine (BSO) on Gene Expression: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the molecular underpinnings of cellular responses to chemical probes is paramount. Buthionine sulfoximine (B86345) (BSO), a potent and specific inhibitor of glutathione (B108866) (GSH) synthesis, is a widely used tool to investigate the roles of GSH in various biological processes, including cell proliferation, death, and drug resistance. This guide provides an in-depth comparison of the effects of BSO on gene expression, supported by experimental data and detailed protocols, to aid in the design and interpretation of studies utilizing this crucial compound.
BSO's Mechanism of Action and its Ripple Effect on the Transcriptome
BSO irreversibly inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of glutathione. This leads to the depletion of intracellular GSH, a critical antioxidant and a key player in cellular redox homeostasis. The resulting oxidative stress triggers a cascade of signaling events that profoundly alter the cell's gene expression profile. The two primary signaling pathways affected are the Keap1-Nrf2 and the NF-κB pathways.
The Keap1-Nrf2 Pathway: A Master Regulator of the Antioxidant Response
Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm through its association with Keap1, which facilitates its degradation. BSO-induced GSH depletion and the subsequent increase in reactive oxygen species (ROS) lead to the oxidation of critical cysteine residues on Keap1. This conformational change disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of cytoprotective genes, leading to their transcriptional activation.
The NF-κB Pathway: A Complex Role in Inflammation and Cell Survival
The transcription factor NF-κB is a crucial regulator of inflammatory responses, cell survival, and proliferation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Various stimuli, including oxidative stress, can lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB, targeting it for degradation. This releases NF-κB, allowing it to move to the nucleus and activate the transcription of its target genes.
The effect of BSO on the NF-κB pathway appears to be context-dependent. Some studies have shown that BSO treatment can lead to the phosphorylation of the p65 subunit of NF-κB, suggesting its activation. However, other research indicates that BSO can block NF-κB signaling, leading to the downregulation of its target genes, particularly in certain cancer types like esophageal squamous cell carcinoma.[1] This highlights the complexity of cellular responses to GSH depletion and the importance of considering the specific experimental system.
Quantitative Analysis of Gene Expression Changes Induced by BSO
To provide a quantitative overview of the impact of BSO on gene expression, the following table summarizes data from a study on mouse lens epithelial cells (21EM15) treated with BSO. This study utilized RNA sequencing (RNA-seq) to identify differentially expressed genes.[2]
| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Biological Process |
| Upregulated Genes | ||||
| Gclc | Glutamate-cysteine ligase catalytic subunit | 2.5 | < 0.001 | Glutathione biosynthesis, Oxidative stress response |
| Hmox1 | Heme oxygenase 1 | 4.1 | < 0.001 | Heme catabolism, Oxidative stress response |
| Nqo1 | NAD(P)H quinone dehydrogenase 1 | 2.8 | < 0.001 | Detoxification, Oxidative stress response |
| Gsta1 | Glutathione S-transferase alpha 1 | 1.9 | < 0.01 | Detoxification, Glutathione metabolism |
| Txnrd1 | Thioredoxin reductase 1 | 1.7 | < 0.01 | Redox regulation |
| Il6 | Interleukin 6 | 3.2 | < 0.001 | Inflammatory response, Immune response |
| Cxcl1 | C-X-C motif chemokine ligand 1 | 2.9 | < 0.001 | Inflammatory response, Chemotaxis |
| Downregulated Genes | ||||
| Ccnd1 | Cyclin D1 | -1.5 | < 0.01 | Cell cycle progression |
| Cdk4 | Cyclin dependent kinase 4 | -1.2 | < 0.05 | Cell cycle progression |
| Bcl2 | B-cell lymphoma 2 | -1.1 | < 0.05 | Apoptosis regulation |
Note: This table presents a selection of differentially expressed genes and is not exhaustive. The full dataset can be explored in the relevant public repository.
Comparison with Other Glutathione Depleting Agents
While BSO is a highly specific inhibitor of GSH synthesis, other reagents can also deplete intracellular GSH levels, albeit through different mechanisms. A common alternative is diethyl maleate (B1232345) (DEM) , which depletes GSH through conjugation, a reaction catalyzed by glutathione S-transferases (GSTs).
Studies comparing the effects of BSO and DEM on gene expression have revealed both overlapping and distinct responses. For instance, in a study on endotoxemic mice, both BSO and DEM were found to reduce the protein level of inducible nitric oxide synthase (iNOS). However, only DEM significantly reduced iNOS mRNA induction by lipopolysaccharide (LPS), suggesting a different regulatory mechanism at the transcriptional level.[1] This highlights that while both compounds lead to GSH depletion, the downstream consequences on gene expression can differ, likely due to their distinct modes of action and potential off-target effects.
Experimental Protocols for Gene Expression Analysis
To ensure reproducibility and accuracy in studying the effects of BSO on gene expression, a well-defined experimental protocol is essential. The following is a generalized workflow for a typical RNA-seq experiment.
Detailed Methodologies:
1. Cell Culture and BSO Treatment:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of treatment.
-
BSO Preparation: Prepare a stock solution of BSO in sterile water or cell culture medium.
-
Treatment: Treat cells with the desired concentration of BSO (e.g., 100 µM) for a specified duration (e.g., 24 hours). Include a vehicle-treated control group.
2. RNA Extraction:
-
Lysis: Lyse the cells using a reagent like TRIzol.
-
Purification: Purify the total RNA using a column-based kit or phenol-chloroform extraction.
-
Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to check for RNA integrity (RIN score).
3. Library Preparation (for RNA-Seq):
-
mRNA Enrichment: Isolate messenger RNA (mRNA) using oligo(dT) magnetic beads or deplete ribosomal RNA (rRNA).
-
Fragmentation and Priming: Fragment the RNA and prime it for cDNA synthesis.
-
First and Second Strand Synthesis: Synthesize the first and second strands of complementary DNA (cDNA).
-
End Repair, A-tailing, and Adapter Ligation: Prepare the cDNA for adapter ligation and ligate sequencing adapters.
-
PCR Amplification: Amplify the library using PCR.
-
Library Quantification and Quality Control: Quantify the final library and assess its quality.
4. Sequencing:
-
Perform sequencing on a next-generation sequencing (NGS) platform according to the manufacturer's instructions.
5. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Trimming: Remove adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between BSO-treated and control samples.
-
Pathway and Gene Ontology (GO) Analysis: Perform functional enrichment analysis to identify the biological pathways and processes affected by BSO treatment.
By providing a clear understanding of the molecular effects of BSO on gene expression, along with robust experimental guidelines, this guide aims to empower researchers to effectively utilize this important tool in their scientific endeavors.
References
A Comparative Guide to In Vitro Glutathione Depletion Methods
For researchers, scientists, and drug development professionals, understanding and manipulating cellular glutathione (B108866) (GSH) levels is crucial for studying oxidative stress, detoxification mechanisms, and enhancing the efficacy of certain therapies. This guide provides an objective comparison of alternative methods for in vitro glutathione depletion, supported by experimental data, detailed protocols, and visual representations of the underlying biological pathways.
Comparison of Glutathione Depleting Agents
The following table summarizes the key characteristics of four commonly used agents for in vitro glutathione depletion. This allows for a direct comparison of their mechanisms, efficacy, and potential drawbacks, enabling researchers to select the most appropriate method for their specific experimental needs.
| Feature | L-Buthionine-S,R-sulfoximine (BSO) | Diethyl Maleate (DEM) | 2-Acetylamino-3-[4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl]propionic acid (2-AAPA) | Chloroacetonitrile (CAN) |
| Mechanism of Action | Irreversibly inhibits γ-glutamylcysteine synthetase (GCS), the rate-limiting enzyme in GSH synthesis.[1] | Conjugates with GSH, catalyzed by glutathione S-transferases (GSTs), leading to its depletion.[2][3] | Irreversibly inhibits glutathione reductase (GR), preventing the recycling of GSSG back to GSH.[4][5] | Reacts with GSH, leading to its depletion. It can also release cyanide, which can inhibit cellular respiration.[6] |
| Typical Working Concentration | 50 µM - 1 mM[7] | 10 µM - 5 mM[7][8] | 10 µM - 100 µM[4] | 5 µM - 40 µM[9] |
| Treatment Time for Depletion | 24 - 72 hours (slow depletion)[7] | 30 minutes - 4 hours (rapid depletion)[7] | 30 minutes onwards (rapid inhibition of GR)[4] | Minutes to hours (rapid depletion)[6][10] |
| Depletion Efficiency | Can deplete GSH to <5% of control levels.[2] | Can deplete GSH to <5% of control levels.[2] | Does not directly deplete total GSH but increases the GSSG/GSH ratio significantly.[11] | Can cause a significant, dose-dependent decrease in GSH levels (e.g., 50-61% depletion).[6][9] |
| Off-Target Effects | Specific for GCS, but long incubation times may lead to secondary effects.[1] | Can inhibit protein synthesis and alter other cellular functions independently of GSH depletion.[12][13] | Also inhibits thioredoxin reductase (TrxR) with similar potency (IC50 = 8.7 µM).[4] | Can cause cytotoxicity and oxidative DNA damage.[6] |
| Reversibility | Irreversible inhibition of GCS. | GSH adducts are generally not reversible. | Irreversible inhibition of GR.[14] | GSH adducts are generally not reversible. |
Experimental Protocols
Detailed methodologies for utilizing these agents and assessing their impact are provided below.
Protocol 1: In Vitro Glutathione Depletion using BSO
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
BSO Preparation: Prepare a stock solution of BSO (e.g., 100 mM) in sterile PBS or cell culture medium.
-
Treatment: Add BSO to the cell culture medium to achieve the desired final concentration (e.g., 100 µM). For optimal depletion, a 24-48 hour incubation is typically required.[7]
-
Wash and Harvest: After incubation, wash the cells with ice-cold PBS and harvest them for downstream analysis.
Protocol 2: In Vitro Glutathione Depletion using DEM
-
Cell Culture: Plate cells and allow them to attach overnight.
-
DEM Preparation: Prepare a stock solution of DEM (e.g., 100 mM) in a suitable solvent like DMSO.
-
Treatment: Dilute the DEM stock solution in pre-warmed cell culture medium to the desired final concentration (e.g., 0.5 mM). Incubate the cells for a shorter duration, typically 2-4 hours, for effective GSH depletion.[2]
-
Wash and Harvest: Following incubation, wash the cells with ice-cold PBS and proceed with cell harvesting.
Protocol 3: In Vitro Glutathione Reductase Inhibition using 2-AAPA
-
Cell Culture: Seed cells in appropriate culture vessels and allow them to adhere.
-
2-AAPA Preparation: Prepare a stock solution of 2-AAPA in a suitable solvent (e.g., DMSO).
-
Treatment: Add 2-AAPA to the cell culture medium to reach the desired final concentration (e.g., 100 µM). A 30-minute treatment is often sufficient to inhibit glutathione reductase.[4]
-
Wash and Harvest: After the treatment period, wash the cells with ice-cold PBS before harvesting for analysis.
Protocol 4: In Vitro Glutathione Depletion using Chloroacetonitrile (CAN)
-
Cell Culture: Plate cells and culture them until they reach the desired confluency.
-
CAN Preparation: Prepare a stock solution of CAN in an appropriate solvent.
-
Treatment: Add CAN to the culture medium to the desired final concentration (e.g., 38 or 76 mg/Kg in vivo equivalent, or µM range in vitro). Incubate for a period ranging from a few minutes to several hours, depending on the desired level of depletion.[6]
-
Wash and Harvest: After incubation, wash the cells with ice-cold PBS and collect them for further analysis.
Protocol 5: Measurement of Intracellular Glutathione
A common method for measuring intracellular GSH is the 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) or Ellman's reagent assay.
-
Cell Lysis: Lyse the harvested cells using a suitable lysis buffer on ice.
-
Protein Precipitation: Precipitate proteins from the cell lysate, for example, with 5% sulfosalicylic acid.
-
Centrifugation: Centrifuge the lysate to pellet the precipitated proteins.
-
Assay:
-
Add the supernatant to a reaction buffer containing DTNB.
-
Incubate at room temperature for a specified time.
-
Measure the absorbance at 412 nm.
-
-
Quantification: Determine the GSH concentration by comparing the absorbance to a standard curve generated with known concentrations of GSH.
Signaling Pathways and Experimental Workflows
The depletion of glutathione triggers various cellular signaling pathways, primarily related to oxidative stress and apoptosis. The following diagrams, generated using the DOT language, illustrate these processes.
Figure 1. Mechanisms of action of different glutathione depleting agents and their primary cellular consequences.
Figure 2. The Nrf2 signaling pathway activated in response to glutathione depletion and increased reactive oxygen species (ROS).
Figure 3. The intrinsic apoptosis pathway induced by glutathione depletion, leading to mitochondrial stress and caspase activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione depletion in survival and apoptotic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chloroacetonitrile (CAN) induces glutathione depletion and 8-hydroxylation of guanine bases in rat gastric mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutathione Quantification in Live Cells with Real-Time Imaging and Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Role of glutathione depletion and reactive oxygen species generation in apoptotic signaling in a human B lymphoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Chloroacetophenone is an effective glutathione depletor in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effect of diethylmaleate and other glutathione depletors on protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Assessment of intracellular glutathione (GSH) level using Ellman’s reagent [protocols.io]
A Comparative Guide to Glutathione Synthesis and Metabolism Inhibitors: BSO, Diethyl Maleate, and Ethacrynic Acid
For Researchers, Scientists, and Drug Development Professionals
Glutathione (B108866) (GSH), a tripeptide of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in mammalian cells and plays a critical role in cellular defense against oxidative stress, detoxification of xenobiotics, and maintenance of redox homeostasis. The modulation of intracellular GSH levels is a key strategy in various research and therapeutic contexts, including cancer biology, toxicology, and neurodegenerative diseases. This guide provides an objective comparison of three commonly used inhibitors of GSH metabolism: Buthionine sulfoximine (B86345) (BSO), Diethyl Maleate (B1232345) (DEM), and Ethacrynic Acid (EA), with a focus on their specificity, mechanism of action, and supporting experimental data.
Mechanism of Action and Specificity
The specificity of an inhibitor is paramount for elucidating the precise role of its target enzyme in cellular processes. BSO, DEM, and EA deplete cellular GSH through distinct mechanisms, leading to significant differences in their specificity and potential off-target effects.
Buthionine Sulfoximine (BSO) is a potent and highly specific inhibitor of γ-glutamylcysteine synthetase (GCS), also known as glutamate-cysteine ligase (GCL).[1] GCS catalyzes the first and rate-limiting step in de novo glutathione synthesis.[1] BSO acts as a transition-state analog, leading to irreversible inhibition of the enzyme.[1] Its high specificity for GCS makes it a valuable tool for studying the direct consequences of impaired GSH synthesis.[2] Studies have shown that BSO has minimal effects on other enzymes, including cytochrome P-450 and various conjugating enzymes.[2] However, some reports suggest that prolonged BSO treatment can lead to a decrease in the expression of certain glutathione S-transferase (GST) isoenzymes, such as GST-mu.[3]
Diethyl Maleate (DEM) is an electrophilic compound that depletes cellular GSH through conjugation, a reaction catalyzed by glutathione S-transferases (GSTs).[4] This conjugation reaction consumes GSH, leading to its depletion. Unlike BSO, DEM does not directly inhibit GSH synthesis. However, its mechanism of action is less specific as it can react with other cellular nucleophiles besides GSH.[4] Furthermore, studies have indicated that DEM can have broader cellular effects, including the inhibition of protein synthesis and the induction of gene expression, including that of GCS itself.[5][6]
Ethacrynic Acid (EA) is a loop diuretic that also functions as an inhibitor of glutathione S-transferases (GSTs).[7] It acts as a substrate for GSTs, leading to the formation of a GSH conjugate that is a potent inhibitor of the enzyme.[8][9] EA can also directly inhibit GSTs through covalent modification.[5] Its inhibitory effects are generally broad across different GST isoenzymes.[9] Importantly, EA has been shown to have off-target effects, including the inhibition of glutathione reductase and an impact on protein synthesis.[9][10]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of BSO, DEM, and EA against their primary targets. It is important to note that the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are dependent on the specific experimental conditions, such as enzyme source, substrate concentrations, and assay method.
| Inhibitor | Primary Target | Organism/Tissue | Potency (Ki / IC50) | Reference |
| Buthionine sulfoximine (BSO) | γ-Glutamylcysteine Synthetase (GCS) | Rat Kidney | Ki < 100 µM | [1] |
| Human Melanoma Cells | IC50 = 1.9 µM | [3] | ||
| Human Breast Cancer Cells | IC50 = 8.6 µM | [3] | ||
| Human Ovarian Cancer Cells | IC50 = 29 µM | [3] | ||
| Diethyl Maleate (DEM) | Glutathione S-Transferase (GST) | In vitro (covalent binding to GSH) | IC50 = 0.1 - 0.5 mM | [2] |
| Ethacrynic Acid (EA) | Glutathione S-Transferase (GST) α-class | Rat and Human | IC50 = 4.6 - 6.0 µM | [9] |
| Glutathione S-Transferase (GST) µ-class | Rat and Human | IC50 = 0.3 - 1.9 µM | [9] | |
| Glutathione S-Transferase (GST) π-class | Rat and Human | IC50 = 3.3 - 4.8 µM | [9] | |
| Glutathione S-Transferase (GST) π-class | Human Lung | Ki = 11.5 µM | [8] | |
| EA-Glutathione Conjugate | Glutathione S-Transferase (GST) π-class | Human Lung | Ki = 1.5 µM | [8] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of these inhibitors and a typical experimental approach for their comparison, the following diagrams are provided.
Figure 1: Glutathione metabolism pathway and points of inhibition.
Figure 2: Experimental workflow for comparing GSH inhibitors.
Detailed Experimental Protocols
In Vitro γ-Glutamylcysteine Synthetase (GCS) Inhibition Assay
This protocol is adapted from methods describing the measurement of GCS activity using HPLC.[11]
Principle: The assay measures the formation of γ-glutamylcysteine (γ-GC), the product of the GCS-catalyzed reaction, from its substrates L-glutamate and L-cysteine. The product is separated by HPLC and detected electrochemically.
Materials:
-
Purified or partially purified GCS enzyme preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 8.2, 150 mM KCl, 20 mM MgCl₂, 2 mM EDTA
-
Substrates: 10 mM ATP, 10 mM L-glutamate, 5 mM L-cysteine
-
Inhibitor stock solutions (e.g., BSO in water)
-
Quenching solution: 10% (w/v) sulfosalicylic acid (SSA)
-
HPLC system with an electrochemical detector
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain assay buffer, ATP, L-glutamate, and L-cysteine.
-
Add varying concentrations of the inhibitor (BSO) to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding the GCS enzyme preparation. The final reaction volume is typically 100 µL.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of ice-cold 10% SSA.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Analyze the supernatant for γ-GC content using HPLC with electrochemical detection.
-
Calculate the rate of γ-GC formation and determine the inhibitory potency (IC50 or Ki) of BSO.
In Vitro Glutathione S-Transferase (GST) Inhibition Assay
This protocol is based on the widely used CDNB (1-chloro-2,4-dinitrobenzene) assay.[12]
Principle: The assay measures the GST-catalyzed conjugation of GSH to the substrate CDNB. The resulting product, S-(2,4-dinitrophenyl)glutathione, absorbs light at 340 nm, allowing for a spectrophotometric measurement of enzyme activity.
Materials:
-
Purified GST enzyme or cell lysate containing GST activity
-
Assay Buffer: 100 mM potassium phosphate (B84403) buffer, pH 6.5
-
Substrates: 100 mM GSH stock in water, 100 mM CDNB stock in ethanol
-
Inhibitor stock solutions (e.g., Ethacrynic Acid or Diethyl Maleate in a suitable solvent)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a reaction cocktail containing assay buffer, 1 mM GSH, and 1 mM CDNB.
-
In a 96-well plate, add the desired concentrations of the inhibitor (EA or DEM). Include a no-inhibitor control.
-
Add the GST enzyme preparation to each well to a final volume of 200 µL.
-
Immediately measure the increase in absorbance at 340 nm every minute for 5-10 minutes at 25°C.
-
Calculate the initial rate of the reaction (ΔA340/min).
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Calculate the IC50 value from the dose-response curve. For Ki determination, the assay should be performed with varying concentrations of both the substrate (GSH or CDNB) and the inhibitor.
Cellular Glutathione (GSH) Measurement using the DTNB-GSSG Reductase Recycling Assay (Tietze Method)
This protocol is a modification of the classic Tietze method for measuring total glutathione (GSH + GSSG).
Principle: This enzymatic recycling assay is based on the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) by GSH to form the yellow product 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The oxidized glutathione (GSSG) produced is then reduced back to GSH by glutathione reductase in the presence of NADPH, allowing for signal amplification.
Materials:
-
Cultured cells treated with inhibitors
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: 0.1% Triton X-100 in 0.1 M potassium phosphate buffer with 5 mM EDTA, pH 7.5
-
5% (w/v) Sulfosalicylic acid (SSA)
-
Assay Buffer: 125 mM sodium phosphate buffer with 6.3 mM EDTA, pH 7.5
-
DTNB solution: 6 mM in assay buffer
-
NADPH solution: 4 mg/mL in assay buffer
-
Glutathione Reductase (GR) solution: 50 units/mL in assay buffer
-
GSH standards (0-10 µM)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Lyse the cells in lysis buffer.
-
Deproteinate the samples by adding an equal volume of 5% SSA, incubating on ice for 10 minutes, and then centrifuging at 10,000 x g for 10 minutes at 4°C.
-
In a 96-well plate, add the deproteinated supernatant and the GSH standards.
-
Add the reaction mixture containing assay buffer, DTNB, and glutathione reductase to each well.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the rate of TNB formation by reading the absorbance at 412 nm every 30 seconds for 5 minutes.
-
Calculate the rate of change in absorbance (ΔA412/min) for each sample and standard.
-
Determine the GSH concentration in the samples from the GSH standard curve.
-
Normalize the GSH concentration to the protein content of the cell lysate.
Conclusion
The choice of a GSH inhibitor should be guided by the specific research question. For studies aiming to specifically investigate the consequences of de novo GSH synthesis inhibition, Buthionine sulfoximine (BSO) is the inhibitor of choice due to its high specificity for γ-glutamylcysteine synthetase.[1] In contrast, Diethyl Maleate (DEM) and Ethacrynic Acid (EA) offer alternative mechanisms of GSH depletion through conjugation and GST inhibition, respectively. However, researchers must be aware of their potential off-target effects, which may confound the interpretation of experimental results.[4][5][6][9] The quantitative data and detailed protocols provided in this guide should assist researchers in selecting the appropriate inhibitor and designing rigorous experiments to investigate the multifaceted roles of glutathione in health and disease.
References
- 1. stemcell.com [stemcell.com]
- 2. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of diethyl maleate on non-protein sulfhydryl content and cellular functions of mouse thymocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of diethyl maleate induced oxidative stress on male reproductive activity in mice: redox active enzymes and transcription factors expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diethyl maleate inhibits MCA+TPA transformed cell growth via modulation of GSH, MAPK, and cancer pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pleiotropic effects of ethacrynic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethacrynic Acid: A Promising Candidate for Drug Repurposing as an Anticancer Agent | MDPI [mdpi.com]
- 8. Inhibitory effects of gentamicin and ethacrynic acid on mammalian microsomal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of glutathione-related enzymes and cytotoxicity of ethacrynic acid and cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of glutamate-cysteine ligase (gamma-glutamylcysteine synthetase) activity by high-performance liquid chromatography and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buthionine sulfoximine induction of gamma-L-glutamyl-L-cysteine synthetase gene expression, kinetics of glutathione depletion and resynthesis, and modulation of carmustine-induced DNA-DNA cross-linking and cytotoxicity in human glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BSO-Resistant Cell Lines: Mechanisms and Experimental Insights
This guide provides an objective comparison of L-buthionine-(S,R)-sulfoximine (BSO)-resistant cell lines against their sensitive counterparts, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals. BSO is a potent and irreversible inhibitor of gamma-glutamylcysteine (B196262) synthetase (γ-GCS), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.[1][2][3] Its use in research is pivotal for depleting intracellular GSH, thereby sensitizing cancer cells to certain therapies.[1][4] However, the development of resistance to BSO poses a significant challenge. Understanding the adaptive mechanisms in BSO-resistant cells is crucial for developing strategies to overcome this resistance and enhance therapeutic efficacy.
Core Mechanisms of BSO Resistance
Cells develop resistance to BSO primarily through adaptive survival pathways that allow them to function despite depleted glutathione levels. The most prominent mechanisms identified are the activation of the Nrf2 antioxidant pathway, the upregulation of anti-apoptotic proteins like Bcl-2, and genetic alterations affecting the target enzyme.
Activation of the Nrf2 Antioxidant Pathway
A primary survival mechanism in BSO-resistant cells is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. GSH depletion caused by BSO leads to an increase in reactive oxygen species (ROS), which triggers the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This leads to the upregulation of antioxidant enzymes and other survival proteins, promoting cell survival even with low GSH levels.[4][5][6] Studies have shown that inhibiting Nrf2 can re-sensitize resistant cells to BSO, highlighting it as a key therapeutic target.[4][5][7]
Upregulation of Anti-Apoptotic Proteins
Another key adaptation is the upregulation of anti-apoptotic proteins, particularly Bcl-2. In certain tumor cell lines, survival following BSO treatment is directly linked to an increase in Bcl-2 mRNA and protein levels.[8] This mechanism can abort the apoptotic process even after the release of cytochrome c, preventing the activation of caspases.[8] Cell lines that are unable to upregulate Bcl-2 in response to GSH depletion remain sensitive to BSO, indicating that Bcl-2 is a critical factor in this form of resistance.[8]
Genetic Amplification of γ-GCS
In some cases, resistance arises from direct genetic changes involving the drug's target. BSO-resistant cell lines have been identified that possess an amplified γ-GCS gene.[2] This amplification leads to higher levels of γ-GCS mRNA and, consequently, increased synthesis of the enzyme.[2] The overproduction of γ-GCS can overwhelm the inhibitory effect of BSO, allowing for continued, albeit reduced, GSH synthesis. Interestingly, this mechanism can be associated with an inverse correlation of other proteins; for instance, some BSO-resistant lines with amplified γ-GCS show markedly decreased expression of glutathione S-transferase pi (GST-pi).[2]
Comparative Data: BSO-Resistant vs. Sensitive Cell Lines
The table below summarizes the key phenotypic and molecular differences observed between BSO-sensitive (parental) and BSO-resistant cell lines based on published experimental data.
| Characteristic | BSO-Sensitive (Parental) Cell Lines | BSO-Resistant Cell Lines | Supporting References |
| Cell Viability with BSO | Low survival, high sensitivity to BSO-induced apoptosis or cytotoxicity. | High survival and proliferation in the presence of BSO. | [4][5][8] |
| Nrf2 Pathway Activity | Baseline activity; BSO may cause a transient increase but not sufficient for long-term survival. | Constitutive or highly inducible activation of Nrf2 and its target genes (e.g., Nqo1). | [4][5][6] |
| Bcl-2 Protein Expression | Baseline levels; may not be upregulated in response to BSO. | Significantly upregulated mRNA and protein levels following BSO treatment. | [8] |
| γ-GCS (GCL) Gene/mRNA | Normal gene copy number and baseline mRNA expression. | Gene amplification and 3- to 5-fold higher mRNA levels in some sublines. | [2] |
| Collateral Sensitivity | Standard sensitivity profile to various chemotherapeutic agents. | Increased sensitivity (collateral sensitivity) to alkylating agents and cisplatin. | [2] |
Experimental Protocols
Reproducible and standardized protocols are essential for studying BSO resistance. Below are methodologies for generating resistant cell lines and performing key comparative analyses.
Protocol 1: Generation of BSO-Resistant Cell Lines
This protocol describes a stepwise dose-escalation method to develop a stable BSO-resistant cell line from a sensitive parental line. The process is lengthy and can take 3 to 18 months.[9][10]
Methodology:
-
Baseline Sensitivity: Determine the half-maximal inhibitory concentration (IC50) of BSO for the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT, CCK-8).[11][12]
-
Initial Exposure: Continuously culture the parental cells in medium containing a low concentration of BSO (e.g., IC10 or IC20). Initially, a significant amount of cell death is expected.
-
Recovery and Expansion: Maintain the culture, replacing the BSO-containing medium every 2-3 days. Allow the surviving cells to repopulate the flask.
-
Dose Escalation: Once the cells are proliferating at a stable rate, passage them and increase the BSO concentration by a small increment (e.g., 1.5 to 2-fold).
-
Iterative Selection: Repeat the recovery and dose-escalation steps until the cells can proliferate in a significantly higher BSO concentration (e.g., 10-fold higher than the initial parental IC50).
-
Validation: Confirm the resistant phenotype by performing a cell viability assay to compare the IC50 values of the newly generated line and the original parental line. A significant increase in the IC50 value indicates successful resistance development.[12]
-
Maintenance: Culture the established resistant cell line continuously in the presence of the final BSO concentration to maintain the resistant phenotype.
Protocol 2: Cell Viability Assay (IC50 Determination)
Objective: To quantify and compare the sensitivity of parental and resistant cell lines to BSO.
Materials:
-
Parental and BSO-resistant cell lines
-
Complete culture medium
-
BSO stock solution
-
96-well plates
-
Cell viability reagent (e.g., MTT, CCK-8, Resazurin)
Procedure:
-
Cell Seeding: Seed both parental and resistant cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of BSO in complete culture medium. Remove the old medium from the plates and add 100 µL of the BSO dilutions to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (no BSO).
-
Incubation: Incubate the plates for a period corresponding to 2-3 cell doubling times (e.g., 48-72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent) and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Analysis: Normalize the readings to the vehicle-treated control wells. Plot the normalized viability against the logarithm of the BSO concentration and use a non-linear regression model (sigmoidal dose-response) to calculate the IC50 value for each cell line.
Protocol 3: Western Blot Analysis of Resistance-Associated Proteins
Objective: To investigate alterations in protein expression (e.g., Nrf2, Bcl-2, GCLC) that may contribute to the resistant phenotype.
Procedure:
-
Protein Extraction: Culture parental and resistant cells with and without BSO treatment for a specified time (e.g., 24 hours). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (Nrf2, Bcl-2, GCLC, etc.) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the expression of target proteins to the loading control to compare levels between sensitive and resistant cell lines.
References
- 1. The effects of buthionine sulphoximine (BSO) on glutathione depletion and xenobiotic biotransformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Markedly decreased expression of glutathione S-transferase pi gene in human cancer cell lines resistant to buthionine sulfoximine, an inhibitor of cellular glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the glutamate-cysteine ligase catalytic subunit with buthionine sulfoximine enhances the cytotoxic effect of doxorubicin and cyclophosphamide in Burkitt lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive response to GSH depletion and resistance to L-buthionine-(S,R)-sulfoximine: involvement of Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NRF2 and glutathione are key resistance mediators to temozolomide in glioma and melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione depletion up-regulates Bcl-2 in BSO-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Buthionine Sulfoximine (BSO) on Mitochondrial versus Cytosolic Glutathione Pools: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of L-buthionine-S,R-sulfoximine (BSO) on the distinct glutathione (B108866) (GSH) pools within the mitochondria and cytosol. BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in glutathione synthesis. Understanding the differential impact of BSO on subcellular glutathione levels is critical for studies in redox biology, toxicology, and cancer therapeutics.
Quantitative Comparison of BSO's Effect on Subcellular Glutathione Pools
Treatment of cells with BSO leads to a time-dependent depletion of total cellular glutathione. However, experimental evidence indicates that the mitochondrial glutathione pool is more resistant to depletion compared to the cytosolic pool. This differential effect is crucial for understanding the downstream consequences of BSO treatment, such as the induction of oxidative stress and apoptosis.
A study on a human B lymphoma cell line (PW) demonstrated a significant disparity in the depletion of cytosolic and mitochondrial GSH after 24 hours of treatment with BSO[1]. While the total cellular GSH was almost entirely depleted, a notable fraction of the mitochondrial GSH pool was preserved.
| Cellular Compartment | % of Control GSH Levels after 24h BSO Treatment | Key Finding |
| Total Cellular | ~5% | Near-complete depletion of the total glutathione pool.[1] |
| Mitochondrial | ~25% | Partial preservation of the mitochondrial glutathione pool, indicating greater resistance to BSO-induced depletion compared to the cytosolic pool.[1] |
| Cytosolic | Undetectable | The cytosolic pool, where GSH synthesis occurs, is rapidly and severely depleted. |
Signaling Pathway of Glutathione Synthesis and BSO Inhibition
The synthesis of glutathione occurs in the cytosol through a two-step enzymatic process. BSO specifically targets the first and rate-limiting step of this pathway.
Caption: Glutathione synthesis pathway and the inhibitory action of BSO.
Experimental Protocols
The following is a generalized protocol for investigating the differential effects of BSO on mitochondrial and cytosolic glutathione pools, based on methodologies described in the scientific literature.
Cell Culture and BSO Treatment
-
Cell Line: A suitable cell line for the experiment (e.g., human B lymphoma PW cells, H9c2 cardiomyocytes, or other relevant lines) is cultured under standard conditions (e.g., 37°C, 5% CO2) in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
BSO Preparation: A stock solution of L-buthionine-S,R-sulfoximine is prepared in a suitable solvent (e.g., sterile water or culture medium) and filter-sterilized.
-
Treatment: Cells are seeded at a predetermined density and allowed to adhere overnight. The following day, the culture medium is replaced with fresh medium containing the desired concentration of BSO (e.g., 1 mM). Control cells are treated with vehicle alone. The cells are incubated for the desired time points (e.g., 0, 6, 12, 24 hours).
Subcellular Fractionation to Isolate Mitochondria and Cytosol
This protocol is a generalized approach; specific centrifugation speeds and buffer compositions may need to be optimized for the cell type being used.
-
Cell Harvesting: After BSO treatment, cells are washed with ice-cold phosphate-buffered saline (PBS), scraped, and collected by centrifugation.
-
Homogenization: The cell pellet is resuspended in an ice-cold hypotonic buffer (e.g., containing HEPES, KCl, EDTA, EGTA, and protease inhibitors) and incubated on ice to allow swelling. The cells are then homogenized using a Dounce homogenizer with a tight-fitting pestle.
-
Differential Centrifugation:
-
The homogenate is centrifuged at a low speed (e.g., 700-800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
The supernatant is carefully collected and centrifuged at a higher speed (e.g., 10,000-12,000 x g) for 15-20 minutes at 4°C to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
The mitochondrial pellet is washed with the homogenization buffer and re-centrifuged to ensure purity. The final mitochondrial pellet is then lysed in a suitable buffer for analysis.
-
Glutathione Quantification
-
Sample Preparation: Both the cytosolic fraction and the lysed mitochondrial fraction are deproteinized, typically by adding an equal volume of a metaphosphoric acid or perchloric acid solution, followed by centrifugation to remove the precipitated protein.
-
GSH Assay: The concentration of glutathione in the protein-free supernatants is determined using a standard method, such as:
-
DTNB (Ellman's Reagent) Assay: This colorimetric assay is based on the reaction of the thiol group of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which is measured spectrophotometrically at 412 nm.
-
HPLC-based Methods: High-performance liquid chromatography coupled with UV or fluorescence detection provides a more sensitive and specific quantification of GSH.
-
-
Data Normalization: Glutathione levels in both the mitochondrial and cytosolic fractions are typically normalized to the protein concentration of each fraction, which can be determined using a standard protein assay (e.g., Bradford or BCA assay).
Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to compare the effects of BSO on mitochondrial and cytosolic glutathione pools.
References
Enhancing Chemotherapy: A Comparative Guide to the Synergistic Effects of Buthionine Sulfoximine (BSO)
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Buthionine Sulfoximine (B86345) (BSO) with various anticancer drugs. By inhibiting glutathione (B108866) (GSH) synthesis, BSO sensitizes cancer cells to conventional therapies, offering a promising avenue to overcome drug resistance and enhance treatment efficacy.
This guide details the experimental data supporting the synergistic activity of BSO in combination with doxorubicin, paclitaxel, cisplatin (B142131), gemcitabine (B846), and melphalan (B128). It includes summaries of quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
The Core Mechanism: Glutathione Depletion
Buthionine Sulfoximine is a potent and specific inhibitor of γ-glutamylcysteine synthetase, the rate-limiting enzyme in the synthesis of glutathione.[1][2] Glutathione is a critical antioxidant that protects cancer cells from the cytotoxic effects of many chemotherapeutic agents by neutralizing reactive oxygen species (ROS) and facilitating drug detoxification. By depleting intracellular GSH levels, BSO treatment increases oxidative stress within cancer cells, rendering them more susceptible to the damaging effects of anticancer drugs.[2][3]
Comparative Efficacy of BSO Combination Therapies
The synergistic potential of BSO has been evaluated across a range of cancer types and in combination with several standard-of-care chemotherapeutic agents. The following tables summarize the quantitative data from preclinical studies, demonstrating the enhanced efficacy of combination therapies compared to single-agent treatments.
Table 1: Synergistic Effect of BSO and Doxorubicin on Cancer Cell Viability
| Cell Line | Cancer Type | Treatment | IC50 (µM) | Combination Index (CI) | Fold Change in Doxorubicin Efficacy | Reference |
| B16/F10 | Murine Melanoma | Doxorubicin | 0.87 | < 1 (Synergistic) | 2.4 | [2] |
| BSO + Doxorubicin | 0.36 | |||||
| S180 | Murine Sarcoma | Doxorubicin | 0.54 | < 1 (Synergistic) | 2.1 | [2] |
| BSO + Doxorubicin | 0.26 | |||||
| SVEC4-10 | Murine Endothelial | Doxorubicin | 0.45 | < 1 (Synergistic) | 1.9 | [2] |
| BSO + Doxorubicin | 0.24 | |||||
| SNB-19 | Human Glioblastoma | Doxorubicin | 1.25 | > 1 (Antagonistic) | 0.8 | [2] |
| BSO + Doxorubicin | 1.56 |
Table 2: Enhancement of Cisplatin-Induced Apoptosis by BSO in Biliary Tract Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells | Fold Increase in Apoptosis | Reference |
| GBC-SD | Cisplatin | 15% | - | [1] |
| BSO + Cisplatin | 35% | 2.3 | [1] | |
| RBE | Cisplatin | 12% | - | [1] |
| BSO + Cisplatin | 25% | 2.1 | [1] |
Table 3: Synergistic Cytotoxicity of BSO and Other Chemotherapeutic Agents
| Drug Combination | Cancer Type | Cell Line(s) | Key Findings | Reference |
| BSO + Paclitaxel | Breast Cancer | T47D, MDA-MB231 | BSO sensitizes breast cancer cells to paclitaxel-induced killing through increased H2O2-mediated oxidative stress. | [4] |
| BSO + Gemcitabine | Biliary Tract Cancer | GBC-SD, RBE | BSO enhances the antiproliferative effect of gemcitabine. | [1] |
| BSO + Melphalan | Neuroblastoma | Multiple | BSO demonstrates synergy with melphalan in both sensitive and resistant neuroblastoma cell lines. | [5][6] |
Experimental Protocols and Methodologies
The following sections provide detailed methodologies for the key experiments cited in this guide, offering a reproducible framework for further investigation.
Cell Viability and Cytotoxicity Assays (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with varying concentrations of BSO, the partner chemotherapeutic drug, or a combination of both for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis. The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the respective drugs as described for the cell viability assay.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Cells are stained with Annexin V-fluorescein isothiocyanate (FITC) and propidium (B1200493) iodide (PI) for 15 minutes in the dark at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Data Analysis: The percentage of apoptotic cells is quantified using flow cytometry software.
Signaling Pathways of BSO-Mediated Synergy
The synergistic effect of BSO with various chemotherapeutic agents is primarily mediated through the depletion of intracellular glutathione, leading to an increase in reactive oxygen species and subsequent activation of apoptotic pathways.
General Mechanism of BSO Synergy
BSO inhibits the enzyme γ-glutamylcysteine synthetase, which is essential for the synthesis of glutathione. The resulting depletion of GSH has two major consequences for cancer cells:
-
Increased Oxidative Stress: Reduced GSH levels impair the cell's ability to neutralize ROS, leading to an accumulation of oxidative damage to DNA, proteins, and lipids.
-
Reduced Drug Detoxification: GSH is involved in the detoxification of many chemotherapeutic drugs through conjugation reactions catalyzed by glutathione S-transferases (GSTs). Lower GSH levels lead to reduced drug inactivation and efflux, thereby increasing the intracellular concentration and cytotoxicity of the drug.
This combination of increased oxidative stress and enhanced drug efficacy ultimately triggers apoptosis.
BSO and Cisplatin Synergy in Biliary Tract Cancer
In biliary tract cancer cells, the synergistic effect of BSO and cisplatin involves the downregulation of anti-apoptotic proteins, in addition to the general mechanism of GSH depletion.[1] BSO treatment leads to a decrease in the expression of Bcl-2, Bcl-xL, and Mcl-1, proteins that normally inhibit apoptosis. This downregulation, combined with the increased DNA damage caused by cisplatin in a GSH-depleted environment, strongly promotes programmed cell death.
Conclusion
The evidence presented in this guide strongly supports the potential of BSO as a synergistic agent to enhance the efficacy of various chemotherapeutic drugs. By depleting intracellular glutathione, BSO effectively lowers the threshold for cancer cell death induced by conventional therapies. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research and development in this promising area of combination cancer therapy. Future studies should continue to explore the full potential of BSO in overcoming drug resistance and improving patient outcomes.
References
- 1. The effects of buthionine sulfoximine on the proliferation and apoptosis of biliary tract cancer cells induced by cisplatin and gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel combined with inhibitors of glucose and hydroperoxide metabolism enhances breast cancer cell killing via H2O2-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergism of buthionine sulfoximine and melphalan against neuroblastoma cell lines derived after disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase I New Approaches to Neuroblastoma Therapy Study of Buthionine Sulfoximine and Melphalan With Autologous Stem Cells for Recurrent/Refractory High-Risk Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling DL-Buthionine-(S,R)-sulfoximine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of DL-Buthionine-(S,R)-sulfoximine (BSO), a potent inhibitor of glutathione (B108866) synthesis. Adherence to these procedures is critical for minimizing risk and ensuring the integrity of your research.
This compound is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may cause respiratory irritation.[1][2] Understanding and implementing proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans are the cornerstones of safe laboratory practice.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is necessary to prevent exposure. The following table summarizes the required PPE for handling this compound, which is typically in a powder form.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | Protects against splashes and airborne particles that can cause serious eye irritation.[1][3] |
| Hand Protection | Compatible chemical-resistant gloves | Prevents skin contact which can lead to irritation.[2] |
| Body Protection | Lab coat or impervious clothing | Provides a barrier against accidental spills and contamination of personal clothing.[1][3] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) | Necessary when handling the powder form to avoid respiratory tract irritation.[2] Use in a well-ventilated area is also crucial.[1][4] |
Procedural Guidance: From Receipt to Disposal
A systematic workflow is critical for the safe handling of this compound. The following diagram and detailed protocols outline the key steps.
Caption: A logical workflow for the safe handling of this compound.
Detailed Experimental Protocol: Preparation of a Stock Solution
This protocol details the steps for preparing a stock solution of this compound, a common procedure in a research setting. The product is soluble in water at 50 mg/ml, though heating or sonication may be necessary.[5]
1. Pre-Experiment Safety Check:
- Thoroughly review the Safety Data Sheet (SDS).[1][2][6]
- Ensure a chemical fume hood, eyewash station, and safety shower are accessible.[1][2]
- Put on all required personal protective equipment as detailed in the table above.[1][2]
2. Weighing the Compound:
- Perform this step in a well-ventilated area or a balance enclosure to minimize inhalation of the powder.[1][4]
- Use appropriate tools (e.g., spatula, weighing paper) to handle the solid material.
- Avoid creating dust.[1][4]
3. Solubilization:
- Transfer the weighed this compound to a suitable container within a chemical fume hood.
- Add the desired solvent (e.g., sterile 0.9% saline for in-vivo use) to the container.[7]
- If necessary, gently heat or sonicate the solution to ensure complete dissolution.[5]
4. Post-Handling and Cleanup:
- Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2]
- Decontaminate all work surfaces and equipment. A common method is scrubbing with alcohol.[1]
- Remove and dispose of gloves and any other contaminated disposable PPE in the designated chemical waste container.
- Wash reusable PPE, such as lab coats, separately from other laundry.[4]
Emergency and Disposal Plans
Exposure Response:
-
If Inhaled: Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][3]
-
If on Skin: Wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical advice if irritation occurs.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and get immediate medical attention.[1]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][3]
Disposal:
-
All waste materials, including the chemical itself, contaminated solutions, and disposable PPE, must be disposed of in accordance with local, state, and federal regulations.[1]
-
Collect waste in a clearly labeled, sealed container for chemical waste.[2]
-
Do not allow the product to enter drains or water courses.[1][3]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
